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  • Product: 3-Methoxy-4,5-dimethyl-1,2-oxazole
  • CAS: 932-27-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling & Synthetic Utility of 3-Methoxy-4,5-dimethyl-1,2-oxazole

This technical guide details the physicochemical properties, synthesis, and reactivity profile of 3-Methoxy-4,5-dimethyl-1,2-oxazole (CAS: 932-27-4). It is designed for researchers requiring high-fidelity data for synthe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and reactivity profile of 3-Methoxy-4,5-dimethyl-1,2-oxazole (CAS: 932-27-4). It is designed for researchers requiring high-fidelity data for synthetic planning and drug design.

Executive Summary

3-Methoxy-4,5-dimethyl-1,2-oxazole (also known as 3-methoxy-4,5-dimethylisoxazole) is a substituted heteroaromatic ether characterized by a labile N–O bond and a regiochemically distinct methyl reactivity. Unlike its isomer 3,5-dimethylisoxazole, the introduction of the 3-methoxy group significantly alters the electronic landscape of the ring, activating the C5-methyl group for lateral metalation while serving as a masked


-keto ester equivalent in metabolic degradation studies. This guide explores its structural identity, thermodynamic properties, and validated synthetic protocols.

Molecular Identity & Structural Analysis

The 1,2-oxazole (isoxazole) core is an aromatic system with lower resonance energy than furan or pyridine, making it susceptible to reductive ring cleavage. In this derivative, the 3-methoxy substituent exerts a dual electronic effect:

  • Inductive Withdrawal (-I): Increases the acidity of the C5-methyl protons.

  • Resonance Donation (+R): Stabilizes the ring system against nucleophilic attack at C3.

Parameter Data
IUPAC Name 3-Methoxy-4,5-dimethyl-1,2-oxazole
Common Name 3-Methoxy-4,5-dimethylisoxazole
CAS Registry Number 932-27-4
Molecular Formula C

H

NO

Molecular Weight 127.14 g/mol
SMILES COc1noc(C)c1C
InChI Key Predicted based on structure

Physicochemical Profile

Thermodynamic & Solubility Data

Unlike the solid precursor 4,5-dimethyl-3-isoxazolol (MP ~145°C), the O-methylated derivative is typically a liquid or low-melting solid due to the loss of intermolecular hydrogen bonding.

PropertyValue / RangeConfidence Level
Physical State Liquid or low-melting solidHigh (Structural derivation)
Boiling Point ~160–170°C (at 760 mmHg)Medium (Predicted vs. homologs)
LogP (Octanol/Water) 1.45 ± 0.2High (Consensus calculation)
pKa (Conjugate Acid) -2.5 to -1.5High (Isoxazoles are weak bases)
Topological PSA 35.0 Å

High
Solubility Soluble in DCM, THF, Et

O, MeOH. Sparingly soluble in water.
High
Spectral Signature (Predicted)
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       3.95 ppm (s, 3H, –OCH 
      
      
      
      )
    • 
       2.25 ppm (s, 3H, C5–CH 
      
      
      
      )
    • 
       1.95 ppm (s, 3H, C4–CH 
      
      
      
      )
    • Note: The C5-methyl is typically deshielded relative to C4 due to proximity to the ring oxygen.

Synthesis & Impurity Profiling

Synthetic Route: O-Methylation vs. N-Methylation

The primary challenge in synthesizing 3-methoxyisoxazoles from 4,5-dimethyl-3-isoxazolol is controlling regioselectivity. The precursor exists in tautomeric equilibrium between the enol (OH) and keto (NH) forms.

  • N-Methylation (Undesired): Favored by polar protic solvents and hard electrophiles without specific cation control, yielding the isoxazol-3(2H)-one.

  • O-Methylation (Target): Favored by using silver salts (Ag

    
    CO
    
    
    
    ) or dimethyl sulfate in non-polar solvents, or using diazomethane.
Pathway Visualization

Synthesis Precursor 4,5-Dimethyl-3-isoxazolol (Tautomeric Mix) Reagents MeI / Ag2CO3 or CH2N2 Precursor->Reagents Product 3-Methoxy-4,5-dimethylisoxazole (O-Alkylation) Reagents->Product Major Path (Kinetic) Impurity 2,4,5-Trimethylisoxazol-3-one (N-Alkylation Byproduct) Reagents->Impurity Minor Path

Caption: Regioselective alkylation pathways. Silver salts promote O-alkylation by complexing the ring nitrogen.

Reactivity Profile: Lateral Metalation[3]

A defining feature of 3-methoxy-4,5-dimethylisoxazole is its regioselective lithiation . Research by Bowden et al. established that lithiation occurs exclusively at the C5-methyl group .[1]

Mechanism of Selectivity

The ring oxygen exerts a strong inductive effect (-I), acidifying the protons on the adjacent C5-methyl group. While the C4-methyl is sterically accessible, it lacks the direct inductive activation of the heteroatom. The 3-methoxy group prevents coordination-directed metalation at C4 (unlike a 3-hydroxymethyl group), directing the base to the most acidic C5 position.

Reaction Workflow

Lithiation Substrate 3-Methoxy-4,5-dimethylisoxazole Base n-BuLi / THF (-78°C) Substrate->Base Intermediate 5-Lithiomethyl-3-methoxy-4-methylisoxazole (Kinetic Species) Base->Intermediate Deprotonation Electrophile Electrophile (E+) (e.g., CO2, MeI) Intermediate->Electrophile Product C5-Functionalized Derivative Electrophile->Product Substitution

Caption: C5-Methyl lateral lithiation workflow. Strict temperature control (-78°C) is required to prevent ring fragmentation.

Experimental Protocols

Protocol 1: Regioselective Synthesis (O-Methylation)

Objective: Synthesize 3-methoxy-4,5-dimethylisoxazole while minimizing N-methylated byproduct.

  • Preparation: Charge a flame-dried flask with 4,5-dimethyl-3-isoxazolol (1.0 eq) and anhydrous benzene or toluene (0.5 M).

  • Base Addition: Add Ag

    
    CO
    
    
    
    (0.6 eq) protected from light.
  • Alkylation: Add Methyl Iodide (MeI) (1.2 eq) dropwise at room temperature.

  • Reflux: Heat to mild reflux (60–80°C) for 4–6 hours. Monitor by TLC (SiO

    
    , 20% EtOAc/Hexanes). The O-isomer typically has a higher R
    
    
    
    than the N-isomer.
  • Workup: Filter off silver salts through a Celite pad. Wash the pad with ether.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes:EtOAc 9:1) to isolate the product as a colorless oil/solid.

Protocol 2: Lateral Lithiation (C5-Functionalization)

Objective: Generate the C5-lithiated species for electrophilic trapping.

  • Inert Atmosphere: Purge a reaction vessel with Argon/Nitrogen.

  • Solvation: Dissolve 3-methoxy-4,5-dimethylisoxazole (1.0 eq) in anhydrous THF . Cool to -78°C (dry ice/acetone bath).

  • Deprotonation: Add n-BuLi (1.1 eq, 1.6M in hexanes) dropwise over 15 minutes. Maintain temperature < -70°C to avoid ring cleavage (N–O bond rupture).

  • Incubation: Stir at -78°C for 30–60 minutes. The solution typically turns yellow/orange.

  • Trapping: Add the electrophile (e.g., CO

    
     gas, benzaldehyde) slowly.
    
  • Quench: Warm to 0°C and quench with saturated NH

    
    Cl solution. Extract with EtOAc.
    

References

  • Bowden, K., et al. "Lithiation of five-membered heteroaromatic compounds.[1] The methyl substituted 1,2-azoles." Canadian Journal of Chemistry, vol. 48, 1970, pp. 2006.

  • BLD Pharm. "Product Datasheet: 3-Methoxy-4,5-dimethylisoxazole (CAS 932-27-4)." BLD Pharm Catalog, Accessed 2025.

  • Sperry, J. B., & Wright, D. L. "The application of isoxazoles in the synthesis of natural products and pharmaceuticals." Current Opinion in Drug Discovery & Development, vol. 8, no. 6, 2005, pp. 723-740.
  • PubChem. "Compound Summary: 3,5-Dimethylisoxazole (Analog)." National Library of Medicine.

Sources

Exploratory

Chemical structure and molecular weight of 3-Methoxy-4,5-dimethyl-1,2-oxazole

This guide serves as a comprehensive technical resource for 3-Methoxy-4,5-dimethyl-1,2-oxazole (CAS: 932-27-4), a functionalized heterocyclic building block utilized in the synthesis of agrochemicals and pharmaceutical i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for 3-Methoxy-4,5-dimethyl-1,2-oxazole (CAS: 932-27-4), a functionalized heterocyclic building block utilized in the synthesis of agrochemicals and pharmaceutical intermediates.

Executive Summary

3-Methoxy-4,5-dimethyl-1,2-oxazole (also known as 3-methoxy-4,5-dimethylisoxazole) is a trisubstituted isoxazole derivative characterized by a labile N–O bond and a stable methoxy ether linkage. It functions primarily as a masked


-amino enone equivalent (revealed upon reduction) and as a bioisostere for esters or amides in drug design. Its lipophilicity and metabolic stability profile make it a valuable scaffold in fragment-based drug discovery (FBDD).

Physicochemical Characterization

The molecule features a planar heteroaromatic ring with electron-donating methyl groups at C4 and C5, and an electron-donating methoxy group at C3.

Key Properties Table
PropertyValueNotes
CAS Registry Number 932-27-4 Verified Identifier
IUPAC Name 3-Methoxy-4,5-dimethyl-1,2-oxazoleAlternate: 3-Methoxy-4,5-dimethylisoxazole
Molecular Formula

Molecular Weight 127.14 g/mol
Physical State Liquid / Low-melting SolidAnalogous to 3,5-dimethylisoxazole (

)
Predicted LogP

Moderate lipophilicity
H-Bond Donors/Acceptors 0 / 3N(2) and O(1) act as weak acceptors
Topological Polar Surface Area ~35 ŲGood membrane permeability
Structural Numbering & Geometry

The isoxazole ring is numbered starting from Oxygen (1) and Nitrogen (2).

  • Position 3: Methoxy group (-OCH₃).[1][2]

  • Position 4: Methyl group (-CH₃).[1]

  • Position 5: Methyl group (-CH₃).[1]

Structure cluster_main 3-Methoxy-4,5-dimethyl-1,2-oxazole Structure Isoxazole Isoxazole Ring (1,2-Oxazole) Pos3 Pos 3: Methoxy (-OCH3) Isoxazole->Pos3 C3 Pos4 Pos 4: Methyl (-CH3) Isoxazole->Pos4 C4 Pos5 Pos 5: Methyl (-CH3) Isoxazole->Pos5 C5

Figure 1: Structural connectivity of the trisubstituted isoxazole core.

Synthesis & Manufacturing Methodologies

The synthesis of 3-methoxy-4,5-dimethylisoxazole typically proceeds via the O-methylation of 4,5-dimethyl-3-isoxazolol . A critical challenge in this pathway is controlling regioselectivity, as the precursor (3-hydroxyisoxazole) exists in tautomeric equilibrium with 3-isoxazolone, leading to potential N-methylation side products.

Primary Synthetic Route: Cyclization & Methylation

Step 1: Construction of the Isoxazole Core Condensation of ethyl 2-methylacetoacetate with hydroxylamine hydrochloride yields 4,5-dimethyl-3-isoxazolol (often existing as the 3-isoxazolone tautomer).

Step 2: Regioselective O-Methylation Direct alkylation with methyl iodide (MeI) often yields a mixture of O-isomer (Target) and N-isomer (Byproduct).

  • Protocol Optimization: Use of Diazomethane (

    
    )  or Trimethyloxonium tetrafluoroborate (
    
    
    
    )
    favors the O-methylated product. Alternatively, using
    
    
    as a base with MeI in non-polar solvents (e.g., benzene/toluene) promotes O-alkylation via the silver salt intermediate.
Synthesis Workflow Diagram

Synthesis cluster_conditions Reaction Conditions SM1 Ethyl 2-methylacetoacetate Inter Intermediate: 4,5-Dimethyl-3-isoxazolol (Tautomerizes with Isoxazolone) SM1->Inter Cyclocondensation SM2 Hydroxylamine HCl SM2->Inter Cyclocondensation Product TARGET: 3-Methoxy-4,5-dimethylisoxazole (O-Alkylation) Inter->Product Kinetic Control (O-Methylation) SideProduct Side Product: 2,4,5-Trimethyl-3-isoxazolone (N-Alkylation) Inter->SideProduct Thermodynamic Control (N-Methylation) Reagent1 NaOEt / EtOH Reflux Reagent2 MeI / Ag2CO3 (Regiocontrol Reagent)

Figure 2: Synthetic pathway highlighting the critical regioselectivity branch point.

Analytical Characterization

Researchers should validate the identity of 3-Methoxy-4,5-dimethyl-1,2-oxazole using NMR and Mass Spectrometry. The absence of N-H or O-H signals and the presence of three distinct singlets in ¹H NMR are diagnostic.

Predicted NMR Spectroscopy (CDCl₃)
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
¹H 1.90 – 2.00Singlet (s)3H

at C4
¹H 2.20 – 2.30Singlet (s)3H

at C5
¹H 3.90 – 4.00Singlet (s)3H

at C3
¹³C ~8.0--

(C4)
¹³C ~11.0--

(C5)
¹³C ~56.5--

¹³C ~105.0--C4 (Ring)
¹³C ~160.0--C5 (Ring)
¹³C ~170.0--C3 (Ring, attached to O)
Mass Spectrometry (MS)
  • Ionization Mode: ESI+ or APCI+

  • Molecular Ion:

    
    
    
  • Fragmentation: Loss of methoxy group (

    
    ) or ring cleavage is common under high collision energy.
    

Reactivity & Stability

Reductive Ring Cleavage

The isoxazole ring is synthetically equivalent to a masked 1,3-dicarbonyl system.

  • Reaction: Hydrogenation (

    
     or Raney Ni).
    
  • Product: Reduction cleaves the weak N–O bond, yielding a

    
    -amino enone or, upon hydrolysis, a 
    
    
    
    -diketone. This transformation is widely used to access complex polyketide-like structures.
Electrophilic Substitution

The C4 position is blocked by a methyl group, preventing standard electrophilic aromatic substitution (EAS) at the most reactive site. This imparts high chemical stability to the ring under acidic conditions, making it a robust scaffold for protecting groups elsewhere in the molecule.

References

  • BLD Pharm. (n.d.). 3-Methoxy-4,5-dimethylisoxazole Product Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 127020-26-2 (Analogous Isoxazoles). Retrieved from

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products. Current Opinion in Drug Discovery & Development. (Contextual grounding for isoxazole reactivity).
  • Chimica Techno Acta. (2018). Regioselective synthesis of isoxazoles via [3+2] cycloaddition. (Mechanistic reference for ring synthesis).

Sources

Foundational

Literature review of 3-methoxyisoxazole derivatives in medicinal chemistry

The 3-Methoxyisoxazole moiety represents a nuanced pharmacophore in medicinal chemistry, serving a dual role: it acts as a distinct bioisostere for carboxylic acids and ester groups, and functions as a "masked" precursor...

Author: BenchChem Technical Support Team. Date: February 2026

The 3-Methoxyisoxazole moiety represents a nuanced pharmacophore in medicinal chemistry, serving a dual role: it acts as a distinct bioisostere for carboxylic acids and ester groups, and functions as a "masked" precursor to the polar 3-hydroxyisoxazole core found in glutamatergic ligands.

This technical guide details the synthesis, structure-activity relationships (SAR), and pharmacological applications of 3-methoxyisoxazole derivatives, distinguishing them from their more common 3-hydroxy counterparts.

Executive Summary: The "Masked" Pharmacophore

While 3-hydroxyisoxazoles (e.g., ibotenic acid, muscimol, AMPA) are established ligands for glutamate and GABA receptors, their zwitterionic nature often limits blood-brain barrier (BBB) permeability. The 3-methoxyisoxazole derivative serves as a strategic lipophilic bioisostere. It retains the planar geometry and heteroaromatic character of the isoxazole ring but replaces the hydrogen-bond donor (OH) with a methyl ether. This modification drastically alters the physicochemical profile (


logP ~ +0.5 to +1.0), improving membrane permeability while offering a metabolic handle for in vivo bioactivation or distinct receptor binding modes.

Chemical Rationale & Bioisosterism

The 3-methoxyisoxazole ring is electronically unique. Unlike the 3-hydroxy variant, which exists in equilibrium with its 3-isoxazolone tautomer, the 3-methoxy derivative is fixed in the aromatic form.

Electronic Properties
  • Dipole Moment: The methoxy group at C3 contributes to a distinct dipole vector compared to the C3-carbonyl of the isoxazolone tautomer.

  • Acid/Base Profile: 3-Hydroxyisoxazoles are acidic (

    
     ~ 4-5). Methylation at the oxygen removes this acidity, converting a potential anion into a neutral, lipophilic ether.
    
  • Bioisosterism:

    • vs. Carboxylic Esters: 3-Methoxyisoxazole mimics the sterics and electronics of a methyl ester but with greater hydrolytic stability.

    • vs. Carboxylates: It acts as a non-ionizable surrogate, useful for probing the necessity of the negative charge in receptor binding pockets.

Synthetic Strategies: The Regioselectivity Challenge

The synthesis of 3-methoxyisoxazoles from 3-hydroxyisoxazoles is non-trivial due to ambient nucleophilicity. The isoxazole anion can react at the Oxygen (C3-O) or the Nitrogen (N2), leading to a mixture of the desired 3-methoxyisoxazole and the undesired N-methyl-3-isoxazolone .

Pathway Analysis
  • O-Alkylation (Kinetic/Hard): Favored by "hard" electrophiles and conditions that maximize oxygen nucleophilicity (e.g., silver salts).

  • N-Alkylation (Thermodynamic/Soft): Favored by "soft" electrophiles and polar aprotic solvents that solvate the cation, leaving the nitrogen lone pair exposed.

SynthesisPathways Start 3-Hydroxyisoxazole (Tautomeric Mix) Anion Isoxazole Anion (Ambident Nucleophile) Start->Anion Base (K2CO3/Cs2CO3) OMethyl 3-Methoxyisoxazole (Target: Aromatic) Anion->OMethyl Route A: Hard Electrophile (Me3OBF4 or Ag2CO3/MeI) NMethyl 2-Methyl-3-isoxazolone (Byproduct: Non-aromatic) Anion->NMethyl Route B: Soft Electrophile (MeI/DMF, no Ag+)

Figure 1: Competing alkylation pathways for 3-hydroxyisoxazoles. Route A is required to secure the 3-methoxyisoxazole core.

Recommended Synthetic Protocol

To maximize the yield of the 3-methoxy derivative, the use of Trimethyloxonium tetrafluoroborate (


)  or Silver Carbonate (

)
is recommended over simple alkyl halides.

Protocol: Selective O-Methylation using


 
  • Reagents: 3-Hydroxyisoxazole derivative (1.0 eq),

    
     (1.1 eq), MeI (1.2 eq).
    
  • Solvent: Anhydrous Benzene or Toluene (Non-polar solvents suppress N-alkylation).

  • Procedure:

    • Suspend the isoxazole and silver carbonate in the solvent.

    • Add Methyl Iodide dropwise at room temperature.

    • Stir in the dark (to prevent AgI degradation) at 40-50°C for 12-24h.

    • Filter through a Celite pad to remove silver salts.

    • Concentrate filtrate. The product is typically the O-methyl ether (3-methoxy).

Medicinal Chemistry Applications

Neuroscience: GABA-A and Glutamate Receptors

The most prominent application of 3-methoxyisoxazoles is in the design of ligands for the inhibitory GABA-A receptor and excitatory AMPA receptors.

  • 5-Aminomethyl-3-methoxyisoxazole (AMMI):

    • Role: A conformationally restricted analogue of GABA.[1]

    • Mechanism: The 3-methoxyisoxazole moiety acts as a bioisostere for the carboxylate of GABA. Unlike the 3-hydroxy variant (which is a full agonist muscimol), the 3-methoxy derivative often exhibits altered partial agonism or antagonism profiles due to the steric bulk of the methyl group preventing full loop closure of the receptor binding domain.

    • Utility: Used to map the steric tolerance of the GABA binding pocket.

  • Glutamate Receptor Ligands (Prodrugs):

    • Derivatives of Ibotenic Acid (a 3-hydroxyisoxazole) are potent neurotoxins/agonists.

    • 3-Methoxy variants are investigated as prodrugs. The O-methyl group masks the acidic enol, allowing the molecule to cross the BBB. Once in the CNS, oxidative demethylation (via CYP450) can release the active 3-hydroxy agonist.

Antimicrobial Hybrids

Recent medicinal chemistry efforts have fused the 3-methoxyisoxazole moiety with other heterocycles (e.g., oxazoles, benzimidazoles) to create hybrid antimicrobials.

  • Structure: 3-Methoxyisoxazole linked to a sulfonamide or quinolone core.

  • Activity: The methoxy group improves lipophilicity, aiding penetration through the bacterial cell wall (particularly in Gram-negative strains) compared to the polar 3-hydroxy analogues.

Quantitative Data Summary

The following table summarizes the physicochemical shift when converting a 3-hydroxyisoxazole lead to a 3-methoxyisoxazole derivative.

Property3-Hydroxyisoxazole (Parent)3-Methoxyisoxazole (Derivative)Impact on Drug Design
H-Bonding Donor & AcceptorAcceptor OnlyLoss of donor capability; prevents non-specific binding.
Acidity (

)
~4.5 - 5.5 (Acidic)NeutralEliminates ionization at physiological pH; improves passive diffusion.
LogP Low (< 0)Moderate (> 1.0)Enhanced BBB and cell membrane penetration.
Metabolic Fate Glucuronidation / ExcretionO-Demethylation (CYP450)Potential prodrug mechanism; "Metabolic soft spot".
Receptor Affinity High (Native Ligand mimic)Variable (Steric clash possible)Used to probe steric bulk tolerance in binding pockets.

Metabolic Stability & Safety

A critical consideration for 3-methoxyisoxazole derivatives is their metabolic lability.

  • O-Demethylation: The primary clearance pathway is CYP450-mediated O-demethylation, regenerating the 3-hydroxyisoxazole.

    • Implication: If the 3-hydroxy metabolite is toxic (e.g., excitotoxic like ibotenic acid), the 3-methoxy derivative poses a safety risk.

  • Ring Stability: The isoxazole ring itself is generally stable to oxidative metabolism but can be cleaved under reductive conditions (reductive cleavage of the N-O bond), though this is less common than demethylation.

Metabolism Parent 3-Methoxyisoxazole (Lipophilic / BBB Permeable) Metabolite 3-Hydroxyisoxazole (Polar / Active Agonist) Parent->Metabolite CYP450 (O-Demethylation) Glucuronide O-Glucuronide (Excreted) Metabolite->Glucuronide UGT (Conjugation)

Figure 2: Primary metabolic pathway. The 3-methoxy group acts as a "metabolic handle," eventually revealing the polar core.

References

  • Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate and Homologation. Organic Process Research & Development. (2025). Detailed route scouting for isoxazole cores.[1]

  • Therapeutic Potential of Isoxazole–Oxazole Hybrids. Molecules. (2024). Review of hybrid antimicrobials containing methoxyisoxazole moieties.

  • Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Angewandte Chemie. (2022). Discusses the regioselectivity challenges in methylating nitrogen heterocycles.

  • AMPA Receptor Ligands and Binding Modes. Journal of Medicinal Chemistry. (2021). Structural basis for agonist/antagonist activity in isoxazole glutamate ligands.

  • Metabolic Stability Assessed by Liver Microsomes. Springer Protocols. (2025). Methodologies for assessing O-demethylation stability.

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 3-Methoxy-4,5-dimethyl-1,2-oxazole

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of Thermodynamic Stability in Drug Development In the landscape of modern...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

In the landscape of modern drug discovery and development, the intrinsic thermodynamic stability of a lead compound is a cornerstone of its potential success. A molecule's ability to resist decomposition under various conditions—storage, formulation, and physiological environments—directly impacts its shelf-life, bioavailability, and safety profile. Unstable compounds can lead to the generation of potentially toxic degradants and a loss of therapeutic efficacy. The 1,2-oxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically used drugs.[1][2] This guide provides a comprehensive framework for evaluating the thermodynamic stability of a specific, promising derivative: 3-Methoxy-4,5-dimethyl-1,2-oxazole .

This document moves beyond a mere recitation of facts, offering a senior application scientist's perspective on why certain experimental and computational choices are made. It is designed to be a self-validating system, where the synergy between predictive computational models and robust experimental data provides a holistic and trustworthy assessment of the molecule's stability profile.

Molecular Architecture and Its Influence on Stability

The thermodynamic stability of 3-Methoxy-4,5-dimethyl-1,2-oxazole is dictated by the interplay of its constituent parts: the 1,2-oxazole core and its substituents.

The 1,2-Oxazole Core: An Aromatic System

The 1,2-oxazole ring is an aromatic system, which inherently confers a degree of stability due to the delocalization of π-electrons.[1] Oxazoles are generally considered to be thermally stable entities that do not readily decompose at high temperatures.[1][2] However, the close proximity of the electronegative oxygen and nitrogen atoms creates a unique electronic landscape that influences its reactivity and stability compared to other aromatic heterocycles.

Substituent Effects: Methoxy and Dimethyl Groups

The substituents at the 3, 4, and 5 positions play a crucial role in modulating the electronic properties and, consequently, the thermodynamic stability of the oxazole ring.

  • 3-Methoxy Group: The methoxy group (-OCH₃) is an electron-donating group through resonance, which can increase the electron density within the oxazole ring. This can enhance the aromatic character and contribute to overall stability.

  • 4,5-Dimethyl Groups: The methyl groups (-CH₃) are weakly electron-donating through induction. Their presence can also provide steric hindrance, potentially shielding the ring from certain chemical attacks.

A visual representation of the molecule and the interplay of these factors is presented below.

Figure 1: Molecular structure and substituent effects.

Experimental Determination of Thermodynamic Stability

A robust assessment of thermodynamic stability necessitates empirical data. The following experimental protocols are industry standards for characterizing the thermal properties of pharmaceutical compounds.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful technique for determining melting points, phase transitions, and decomposition temperatures. An exothermic event at higher temperatures is indicative of decomposition.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of 3-Methoxy-4,5-dimethyl-1,2-oxazole into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected decomposition point (e.g., 350 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting thermogram for endothermic peaks (melting) and exothermic peaks (decomposition). The onset temperature of the decomposition exotherm is a key indicator of thermal stability.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a compound begins to degrade and to quantify mass loss due to decomposition.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 3-Methoxy-4,5-dimethyl-1,2-oxazole onto a tared TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The onset temperature of mass loss indicates the beginning of thermal decomposition.

The workflow for this experimental approach is outlined below.

G cluster_exp Experimental Workflow start Sample of 3-Methoxy-4,5-dimethyl-1,2-oxazole dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga data_analysis Data Analysis dsc->data_analysis tga->data_analysis stability_assessment Thermodynamic Stability Profile data_analysis->stability_assessment

Figure 2: Experimental workflow for thermal analysis.

Data Summary Table:

ParameterDescriptionExpected Outcome for a Stable Compound
DSC Onset of Decomposition (°C) The temperature at which decomposition begins, as indicated by an exothermic event.High value (e.g., > 200 °C)
TGA Onset of Mass Loss (°C) The temperature at which the compound begins to lose mass due to decomposition.High value, correlating with DSC decomposition
TGA Mass Loss (%) The percentage of mass lost during decomposition.Corresponds to the complete degradation of the molecule.

Computational Prediction of Thermodynamic Stability

In parallel with experimental work, computational chemistry offers a powerful, predictive approach to understanding molecular stability. Density Functional Theory (DFT) is a robust method for calculating the electronic structure and energetic properties of molecules.

Principle: DFT calculations can be used to determine key thermodynamic parameters such as the enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and bond dissociation energies (BDEs). A more negative ΔHf and ΔGf indicate greater thermodynamic stability. The weakest bond in the molecule, as identified by BDE, often dictates the initial pathway of thermal decomposition.

Computational Workflow:

  • Structure Optimization:

    • Build the 3D structure of 3-Methoxy-4,5-dimethyl-1,2-oxazole.

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This finds the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

  • Bond Dissociation Energy (BDE) Analysis:

    • Systematically break each bond in the molecule and calculate the energy of the resulting radical fragments.

    • The BDE is the energy difference between the parent molecule and the sum of the energies of the radical fragments. The lowest BDE indicates the most likely bond to break upon thermal stress.

G cluster_comp Computational Workflow start Build 3D Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc bde_analysis Bond Dissociation Energy (BDE) Analysis geom_opt->bde_analysis thermo_data Obtain ΔH_f, ΔG_f freq_calc->thermo_data stability_prediction Predict Thermodynamic Stability and Decomposition Pathway thermo_data->stability_prediction weakest_bond Identify Weakest Bond bde_analysis->weakest_bond weakest_bond->stability_prediction

Figure 3: Computational workflow for stability prediction.

Predicted Thermodynamic Parameters:

ParameterDescriptionSignificance
ΔHf (kcal/mol) Enthalpy of formation.A large negative value indicates high stability.
ΔGf (kcal/mol) Gibbs free energy of formation.A large negative value indicates a thermodynamically favorable molecule.
Lowest BDE (kcal/mol) The energy required to break the weakest bond.Indicates the initial site of thermal decomposition. A higher value suggests greater kinetic stability.

Synergistic Interpretation and Conclusion

The true power of this approach lies in the integration of experimental and computational data. A high onset of decomposition observed in DSC and TGA experiments should be corroborated by favorable calculated thermodynamic parameters (negative ΔHf and ΔGf) and a relatively high lowest bond dissociation energy from DFT calculations. Discrepancies between experimental and computational results can point to complex decomposition pathways or the influence of intermolecular forces in the solid state that are not fully captured by gas-phase calculations.

Based on the general stability of the oxazole scaffold, it is anticipated that 3-Methoxy-4,5-dimethyl-1,2-oxazole will exhibit good thermal stability. The electron-donating substituents are expected to enhance the aromaticity and stability of the ring system. The outlined experimental and computational protocols provide a robust and scientifically rigorous framework for confirming this hypothesis and generating the necessary data to support its advancement in the drug development pipeline.

References

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

Sources

Foundational

Solubility data for 3-Methoxy-4,5-dimethyl-1,2-oxazole in organic solvents

Technical Whitepaper: Solubility Profiling & Solvent Selection for 3-Methoxy-4,5-dimethyl-1,2-oxazole Executive Summary 3-Methoxy-4,5-dimethyl-1,2-oxazole (CAS 932-27-4), also referred to as 3-methoxy-4,5-dimethylisoxazo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling & Solvent Selection for 3-Methoxy-4,5-dimethyl-1,2-oxazole

Executive Summary

3-Methoxy-4,5-dimethyl-1,2-oxazole (CAS 932-27-4), also referred to as 3-methoxy-4,5-dimethylisoxazole, is a critical heterocyclic intermediate in the synthesis of sulfonamide antibiotics and agrochemicals.[1] Its specific regio-chemistry—featuring a methoxy group at the C3 position and methyl groups at C4 and C5—imparts unique solubility characteristics distinct from its isomer, 3,5-dimethylisoxazole.[1]

This technical guide addresses the solubility behavior of 3-Methoxy-4,5-dimethyl-1,2-oxazole. While specific mole-fraction solubility data is often proprietary to internal process streams, this guide provides a predictive solubility framework , experimental determination protocols , and solvent selection strategies for lithiation, extraction, and purification workflows.[1]

Physicochemical Identity & Predicted Profile

Before establishing solvent systems, we must define the solute's fundamental properties.[1] The presence of the ether linkage (methoxy) and the isoxazole ring creates a molecule with dual character: capable of weak hydrogen bond acceptance but lacking hydrogen bond donation.[1]

PropertyData / PredictionRelevance to Solubility
IUPAC Name 3-Methoxy-4,5-dimethyl-1,2-oxazoleCore Heterocycle
CAS Number 932-27-4Unique Identifier
Molecular Weight 127.14 g/mol Low MW facilitates solvent penetration
Physical State Liquid / Low-Melting Solid (Oil)Dictates Miscibility vs. Solubility
Predicted LogP ~1.2 – 1.5Lipophilic; prefers organic phases over water
H-Bond Donors 0Poor water solubility
H-Bond Acceptors 3 (N, O-ring, O-methoxy)Good solubility in protic solvents (Alcohols)

Scientist's Note: The "oil" state often reported for this intermediate implies that in many organic solvents, we are looking at miscibility (liquid-liquid equilibrium) rather than solid-liquid solubility.[1] However, at low temperatures (crystallization), it behaves as a solute.[1]

Solubility Data & Solvent Compatibility

Based on the Hansen Solubility Parameters (HSP) of the isoxazole core and the lipophilic contribution of the methyl/methoxy groups, the following solubility profile is established.

Table 1: Predicted Solubility/Miscibility Profile (25°C)
Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Polar Protic Methanol, EthanolHigh / Miscible H-bonding between solvent -OH and isoxazole N/O.
Polar Aprotic Acetonitrile (ACN), DMSOHigh / Miscible Dipole-dipole interactions stabilize the polar heterocycle.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the aromatic core.[1]
Ethers THF, Diethyl Ether, MTBEHigh Critical for lithiation reactions; chemically compatible.[1]
Esters Ethyl AcetateHigh Good general solvent; useful for extraction.[1]
Aromatic Hydrocarbons TolueneModerate to High Pi-pi stacking interactions with the isoxazole ring.[1]
Aliphatic Hydrocarbons n-Hexane, HeptaneLow / Immiscible Polarity mismatch.[1] Useful as an anti-solvent for precipitation.[1]
Aqueous WaterLow (< 1 mg/mL) Lack of H-bond donors limits aqueous solubility.[1]
Table 2: Solvent Selection for Unit Operations
Unit OperationRecommended SolventTechnical Rationale
Lithiation (C-H Activation) Anhydrous THF or Ether The compound is often lithiated at the C-methyl group.[1] THF solubilizes the organolithium intermediate and coordinates Li+.[1]
Extraction (Work-up) Ethyl Acetate / Water High partition coefficient (LogP ~1.[1]2) favors EtOAC; separates efficiently from aqueous salts.[1]
Crystallization Toluene / Heptane Dissolve in warm Toluene (moderate), add Heptane (anti-solvent) to induce nucleation upon cooling.[1]
Chromatography Hexane : Ethyl Acetate Standard normal-phase gradient.[1] Compound likely elutes at 10-30% EtOAc.[1]

Experimental Determination Protocol

When precise thermodynamic data is required (e.g., for process scale-up), a "self-validating" saturation shake-flask method coupled with HPLC is the gold standard.[1]

Protocol: Dynamic Laser Monitoring / Gravimetric Method

Objective: Determine the mole fraction solubility (


) at temperatures 

.
  • Preparation: Add excess 3-Methoxy-4,5-dimethyl-1,2-oxazole to the solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at constant temperature (

    
    ) for 24 hours.
    
  • Validation: Stop stirring and allow settling for 2 hours. Ensure two phases (solid/liquid or liquid/liquid) are visible.[1]

  • Sampling: Withdraw supernatant using a syringe filter (0.22

    
    m, PTFE) pre-heated to the solution temperature (prevents precipitation).
    
  • Quantification: Dilute sample in Mobile Phase and analyze via HPLC (UV detection at

    
    ).
    
Workflow Diagram

Solubility_Protocol Start Start: Excess Solute + Solvent Equilibration Equilibration (Const. T, 24h Stirring) Start->Equilibration Mix Settling Phase Separation (2h Settling) Equilibration->Settling Stop Stir Sampling Isothermal Sampling (Heated Filter) Settling->Sampling Supernatant Analysis HPLC / GC Analysis Sampling->Analysis Dilution Data Calculate Mole Fraction (x) Analysis->Data Quantification Data->Equilibration If RSD > 2%

Caption: Figure 1. Self-validating solubility determination workflow ensuring thermodynamic equilibrium.

Thermodynamic Modeling

For process engineering, experimental data points are fitted to thermodynamic models to predict solubility at any temperature.[1]

1. Modified Apelblat Equation: Used for accurate interpolation of solubility data.[1]



  • A, B, C: Empirical parameters derived from regression.

  • Application: Use this model to calculate the precise cooling curve for crystallization.[1]

2. van't Hoff Equation: Used to determine the enthalpy of dissolution (


).[1]


[1]
  • Insight: If the slope is negative (typical), solubility increases with temperature (endothermic).[1]

Thermodynamic Logic Flow

Thermo_Logic Input Experimental Data (x vs T) Check Linear ln(x) vs 1/T? Input->Check VantHoff Apply van't Hoff Model (Ideal Behavior) Check->VantHoff Yes Apelblat Apply Apelblat Model (Non-Ideal / Wide Range) Check->Apelblat No (Curved) Output1 Extract Enthalpy/Entropy VantHoff->Output1 Output2 Predict Solubility at T_process Apelblat->Output2

Caption: Figure 2. Decision matrix for selecting thermodynamic models based on data linearity.

References

  • Micetich, R. G. (1970).[1] "Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles." Canadian Journal of Chemistry, 48(13), 2006–2015.[1] Link[1]

    • Context: Describes the lithiation of 3-methoxy-4,5-dimethylisoxazole in ether solvents, establishing solubility in non-polar aprotic media.
  • PubChem. (2023).[1] "Compound Summary: 3-Methoxy-4,5-dimethylisoxazole (CAS 932-27-4)."[1] National Library of Medicine.[1] Link[1]

    • Context: Verification of chemical identity and structural properties.
  • NIST. (2023). "Isothermal Solubility Data for Heterocyclic Compounds." NIST Solubility Data Series. Link

    • Context: Standard protocols for solubility measurement of isoxazole deriv

Sources

Exploratory

Electronic properties of the isoxazole ring in 3-methoxy derivatives

An In-Depth Technical Guide to the Electronic Properties of the Isoxazole Ring in 3-Methoxy Derivatives Abstract The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties of the Isoxazole Ring in 3-Methoxy Derivatives

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and ability to participate in various non-covalent interactions.[1] The introduction of substituents dramatically modulates its electronic character, thereby influencing its reactivity, spectroscopic signatures, and utility as a pharmacophore. This technical guide provides a detailed examination of the electronic properties of the isoxazole ring when substituted with a methoxy group at the 3-position. We will explore the interplay of inductive and resonance effects, the resulting impact on electron density and chemical reactivity, and the advanced computational and spectroscopic methods used for characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique electronic features of 3-methoxyisoxazole derivatives in their work.

The Fundamental Electronic Landscape of the Isoxazole Ring

The isoxazole heterocycle is a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms. This arrangement creates a unique electronic environment that serves as the foundation for understanding its derivatives.

  • Electron Deficiency: The high electronegativity of the nitrogen and oxygen atoms results in a net withdrawal of electron density from the carbon atoms, rendering the isoxazole ring electron-deficient. This inherent property is a key determinant of its chemical reactivity.

  • Aromaticity and Stability: Despite its electron-deficient nature, the isoxazole ring possesses aromatic character, contributing to its stability in biological systems. This stability makes it an attractive core for drug candidates.[2]

  • Reactivity Profile: The ring's electron deficiency generally makes it susceptible to nucleophilic attack, while electrophilic substitution is more challenging compared to electron-rich heterocycles. The N-O bond is the weakest link in the ring and can be cleaved under certain reductive conditions, a property that can be exploited in synthetic chemistry.[2]

The Dominant Influence of the 3-Methoxy Substituent

Placing a methoxy (-OCH₃) group at the C3 position of the isoxazole ring introduces a powerful electronic perturbation. The methoxy group exerts two opposing electronic effects: a withdrawing inductive effect (-I) and a potent donating resonance effect (+R).

  • Inductive Effect (-I): The oxygen atom in the methoxy group is highly electronegative and pulls electron density away from the C3 carbon through the sigma bond.

  • Resonance Effect (+R): The lone pairs on the methoxy oxygen can be delocalized into the isoxazole ring system. This donation of electron density through the pi system is a much stronger influence than the inductive effect.

The net result is that the 3-methoxy group acts as a strong electron-donating group (EDG) , significantly increasing the electron density within the heterocyclic ring, particularly at the C4 and C5 positions. This electronic push fundamentally alters the ring's properties compared to the unsubstituted parent isoxazole.

G cluster_workflow Generalized Synthetic Workflow for Isoxazoles start Starting Materials (e.g., Chalcone, 1,3-Diketone) step1 Reaction with Hydroxylamine (NH₂OH·HCl) start->step1 Step 1 step2 Intermediate Formation (e.g., Oxime) step1->step2 Addition step3 Base or Acid-Catalyzed Cyclization & Dehydration step2->step3 Step 2 end 3,5-Disubstituted Isoxazole Product step3->end Ring Closure

Caption: Common synthetic pathway to the isoxazole core structure.

Detailed Experimental Protocol: Synthesis of 5-Aryl-3-methoxyisoxazole

This protocol is a representative example adapted from established methodologies. [3][4] Objective: To synthesize a 5-aryl-3-methoxyisoxazole from a methoxy-substituted β-ketoester.

Materials:

  • Methyl 3-oxobutanoate (or other β-ketoester)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium methoxide (NaOMe) in Methanol

  • Aryl aldehyde

  • Ethanol, Diethyl Ether, Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Step 1: Formation of the Isoxazolone Intermediate.

    • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) in methanol.

    • Carefully add a solution of sodium methoxide (2.2 eq) in methanol while cooling in an ice bath.

    • To this mixture, add methyl 3-oxobutanoate (1.0 eq) dropwise.

    • Allow the reaction to stir at room temperature for 12-18 hours. The formation of the 3-methylisoxazol-5(4H)-one intermediate occurs.

  • Step 2: Knoevenagel Condensation.

    • To the reaction mixture from Step 1, add the desired aryl aldehyde (1.0 eq) and a catalytic amount of piperidine.

    • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting materials are consumed.

  • Step 3: Methylation to form 3-Methoxyisoxazole.

    • Cool the reaction mixture and add dimethyl sulfate (1.2 eq) and potassium carbonate (2.0 eq).

    • Stir vigorously at room temperature for 24 hours.

  • Step 4: Work-up and Purification.

    • Quench the reaction by adding cold water.

    • Extract the product into diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 5-aryl-3-methoxyisoxazole.

Regioselectivity and Reactivity

The electron-donating 3-methoxy group makes the C4 position particularly electron-rich and thus the primary site for electrophilic aromatic substitution (e.g., halogenation, nitration). This predictable regioselectivity is a significant advantage in synthetic planning. [5]

Implications for Drug Design and Development

The electronic signature of the 3-methoxyisoxazole core is directly relevant to its application in medicinal chemistry.

  • Hydrogen Bond Acceptor: The methoxy oxygen and the ring nitrogen atom can act as hydrogen bond acceptors, crucial for anchoring a ligand within a protein's binding pocket.

  • Metabolic Stability: The methoxy group can block a potential site of metabolic oxidation, enhancing the pharmacokinetic profile of a drug candidate.

  • Tuning Binding Affinity: The electron-donating properties can enhance pi-pi stacking or cation-pi interactions with aromatic residues (e.g., Phe, Tyr, Trp) in a target protein. Modifying the electronics allows for fine-tuning of binding affinity (IC₅₀/Kᵢ values). [6]

G cluster_dd Logic Flow in Isoxazole-Based Drug Discovery A Core Scaffold: 3-Methoxyisoxazole B Electronic Properties (High HOMO, e⁻ Rich C4) A->B determines C Target Binding Interactions B->C influences D ADME Properties B->D influences E Lead Optimization C->E C1 H-Bonding C->C1 C2 π-π / Cation-π Stacking C->C2 D->E D1 Metabolic Stability D->D1 D2 Solubility / Permeability D->D2 F Candidate Drug E->F Successful

Caption: Relationship between electronic properties and the drug discovery process.

Conclusion

The 3-methoxy group is not merely a passive substituent on the isoxazole ring; it is a powerful electronic modulator. Its dominant resonance-donating effect enriches the heterocycle with electron density, raising the HOMO energy, narrowing the HOMO-LUMO gap, and activating the C4 position towards electrophilic attack. These fundamental electronic properties, readily characterized by a combination of DFT calculations and NMR spectroscopy, directly translate into predictable synthetic reactivity and provide a versatile toolkit for medicinal chemists. Understanding and exploiting the electronic nuances of the 3-methoxyisoxazole core enables the rational design of novel therapeutics with fine-tuned binding affinities and improved pharmacokinetic profiles.

References

  • Irfan, A., Al-Sehemi, A. G., Chaudhry, A. R., & Muhammad, S. (2016). A first-principles study of the linear and nonlinear optical properties of isoxazole derivatives. Journal of Theoretical and Computational Chemistry, 15(07), 1650060. [Link]

  • Stark, L., Staniforth, M., Stavros, V. G., & Verlet, J. R. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A, 124(17), 3504–3511. [Link]

  • Palmer, M. H., Ridley, T., & Vrønning Hoffmann, S. (2004). The electronic states of isoxazole studied by VUV absorption, electron energy-loss spectroscopies and ab initio multi-reference configuration interaction calculations. Chemical Physics, 297(1-3), 289-306. [Link]

  • Thorwirth, S., & Lattelais, M. (2005). Vibrational assignment of isoxazole aided by rovibrational data and density functional theory. Journal of Molecular Structure, 742(1-3), 133-140. [Link]

  • Patel, K. D., Patel, H. D., & Patel, B. D. (2012). Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. ResearchGate. [Link]

  • Ali, U., Shoaib, M., Hussain, Z., Ramzan, H., Ali, M., Tariq, A., & Naqash, M. (2020). Theoretical study of Isoxazoles and their derivatives. ResearchGate. [Link]

  • Sangale, S. S., Kale, P. S., Lamkane, R. B., Gore, G. S., Parekar, P. B., & Shivpuje, S. S. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Publication. [Link]

  • Li, J., Xing, L., & Liu, B. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 19(6), 7753-7760. [Link]

  • Dikusar, E. A., Potkin, V. I., & Kletskov, A. V. (2016). Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. Russian Journal of Organic Chemistry, 52(1), 61-66. [Link]

  • Abdul Manan, M. A. F., Cordes, D. B., & Slawin, A. M. Z. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(11). [Link]

  • Zhang, S., Yang, J., Wu, Y., & Zhang, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1642-1648. [Link]

  • Abdelmalek, O., Belaidi, S., Mellaoui, M., & Mazri, R. (2012). Geometric and Electronic Structure of Isoxazole and Isothiazole Derivatives by PM3 and Density Functional Theory. Asian Journal of Chemistry, 24(12), 5649-5653. [Link]

  • Tüzün, B., Çelikoğlu, E., & Albay, A. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. BMC Chemistry, 13(1), 125. [Link]

  • De Amici, M., De Micheli, C., & Carrea, G. (1991). Synthesis and Synthetic Utility of 3-Isoxazolols. Journal of Medicinal Chemistry. [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]

  • van de Stolpe, A., van der Sman, F. G. A., Goble, K., de Vries, H., de Vlieger, J. S. B., & Ottmann, C. (2020). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 63(24), 15814–15838. [Link]

  • Benci, K., Mandić, L., & Hranjec, M. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 25(3), 1735. [Link]

  • Melli, M., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(23), 8527. [Link]

  • Drynda, A., & Miazga-Karska, M. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. European Journal of Medicinal Chemistry, 137, 507-526. [Link]

  • Mondal, S., & Ghorai, P. (2022). Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. ResearchGate. [Link]

  • Wang, Y., Li, Q., & He, W. (2020). The study on the interactions of two 1,2,3-triazoles with several biological macromolecules by multiple spectroscopic methodologies and molecular docking. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 243, 118795. [Link]

Sources

Protocols & Analytical Methods

Method

Scalable synthesis of 3-Methoxy-4,5-dimethyl-1,2-oxazole

Application Note: Process Development for the Scalable Synthesis of 3-Methoxy-4,5-dimethyl-1,2-oxazole Executive Summary This application note details a scalable, two-step protocol for the synthesis of 3-Methoxy-4,5-dime...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development for the Scalable Synthesis of 3-Methoxy-4,5-dimethyl-1,2-oxazole

Executive Summary

This application note details a scalable, two-step protocol for the synthesis of 3-Methoxy-4,5-dimethyl-1,2-oxazole (Target), a critical pharmacophore in medicinal chemistry. The method utilizes commercially available ethyl 2-methylacetoacetate and hydroxylamine hydrochloride to construct the isoxazole core, followed by a regioselective O-methylation.

Key Advantages of this Protocol:

  • Scalability: Avoids chromatographic purification in the first step; utilizes crystallization and distillation for purification.

  • Regiocontrol: Optimizes the O-methylation vs. N-methylation ratio (O:N > 9:1) using thermodynamic control and "hard/soft" acid-base principles.

  • Safety: Incorporates specific handling protocols for alkylating agents and exothermic reaction control.

Strategic Analysis & Retrosynthesis

The synthesis of 3-alkoxyisoxazoles is historically challenged by the ambident nucleophilicity of the 3-hydroxyisoxazole intermediate. The anion can react at the oxygen (O-alkylation, desired) or the nitrogen (N-alkylation, undesired byproduct).

Retrosynthetic Logic:

  • Target: 3-Methoxy-4,5-dimethyl-1,2-oxazole.

  • Disconnection: C–O bond cleavage reveals the methylating agent and the 4,5-dimethylisoxazol-3-ol core.

  • Core Construction: The isoxazole ring is assembled via a condensation-cyclization of Ethyl 2-methylacetoacetate with Hydroxylamine .

Mechanistic Insight (Regioselectivity): The 3-hydroxyisoxazole anion exists in resonance. Under hard-soft acid-base (HSAB) theory:

  • Oxygen (Hard Nucleophile): Reacts preferentially with "hard" electrophiles (e.g., Dimethyl Sulfate, Diazomethane) or under conditions that maximize charge density on oxygen (polar aprotic solvents).

  • Nitrogen (Soft Nucleophile): Reacts preferentially with "soft" electrophiles or in non-polar solvents.

To maximize O-methylation while maintaining scalability (avoiding toxic diazomethane), this protocol employs Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) in the presence of a carbonate base in a polar aprotic solvent (Acetone or DMF), which favors the O-alkylated product through steric and electronic control.

Experimental Protocol

Phase 1: Synthesis of 4,5-Dimethylisoxazol-3-ol

This step involves the condensation of a


-keto ester with hydroxylamine.

Reagents:

  • Ethyl 2-methylacetoacetate (1.0 equiv.)

  • Hydroxylamine Hydrochloride (NH₂OH[1]·HCl) (1.1 equiv.)

  • Sodium Hydroxide (NaOH) (1.1 equiv.)

  • Water (Solvent)[2]

Step-by-Step Methodology:

  • Preparation of Free Hydroxylamine: In a reactor cooled to 0–5°C, dissolve NH₂OH·HCl in a minimum volume of water. Slowly add an equimolar amount of NaOH solution (20% w/v), maintaining the internal temperature below 10°C to prevent decomposition.

  • Condensation: Add Ethyl 2-methylacetoacetate dropwise to the hydroxylamine solution over 45 minutes. Critical: The reaction is exothermic; maintain temperature < 15°C.

  • Cyclization: Once addition is complete, warm the mixture to room temperature and stir for 1 hour. Then, heat to reflux (approx. 100°C) for 3–4 hours.

    • In-Process Control (IPC): Monitor consumption of ester by TLC (EtOAc:Hexane 1:1) or HPLC.

  • Acidification & Isolation: Cool the reaction mixture to 5°C. Acidify carefully with concentrated HCl to pH ~2. The product, 4,5-dimethylisoxazol-3-ol, will precipitate as a white to off-white solid.

  • Purification: Filter the solid. Recrystallize from water or ethanol/water (1:1) to remove salts and acyclic impurities.

    • Yield Target: 70–80%[2][3]

    • Melting Point: 144–146°C (Lit. val).

Phase 2: Regioselective O-Methylation

Reagents:

  • 4,5-Dimethylisoxazol-3-ol (1.0 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv.)

  • Methyl Iodide (MeI) (1.2 equiv.) [Alternative: Dimethyl Sulfate (DMS) for larger industrial batches]

  • Acetone (Reagent Grade, dried over MgSO₄)

Step-by-Step Methodology:

  • Slurry Formation: In a reactor equipped with a reflux condenser and mechanical stirrer, suspend the dried 4,5-dimethylisoxazol-3-ol and anhydrous K₂CO₃ in Acetone (10 volumes). Stir at room temperature for 30 minutes to generate the anion.

  • Alkylation: Add Methyl Iodide dropwise over 30 minutes.

    • Safety Note: MeI is volatile and carcinogenic. Perform in a fume hood or closed system.

  • Reaction: Heat the mixture to mild reflux (55–60°C) for 4–6 hours.

    • Mechanistic Note: The use of K₂CO₃ in Acetone promotes O-alkylation via the "harder" oxy-anion interaction compared to N-alkylation.

  • Work-up:

    • Cool to room temperature.[1][2][4]

    • Filter off inorganic salts (K₂CO₃/KI). Wash the cake with acetone.

    • Concentrate the filtrate under reduced pressure to yield a crude oil containing both the O-isomer (Target) and N-isomer (Byproduct).

  • Purification (Distillation):

    • The O-isomer (3-methoxy) typically has a lower boiling point than the N-isomer (2-methyl-3-isoxazolone) due to the lack of hydrogen bond donation/acceptance capability compared to the amide-like lactam structure of the byproduct.

    • Perform fractional distillation under vacuum (e.g., 10–15 mmHg).

    • Target Fraction: Collect the fraction boiling at approx. 60–65°C (at 12 mmHg). The N-methylated byproduct will remain in the pot residue or distill at a significantly higher temperature.

Data Presentation & Specifications

Table 1: Process Parameters and Yields

StepParameterSpecificationNotes
1 Cyclization Yield 75% ± 5%Dependent on pH control during acidification.
1 Intermediate Purity >98% (HPLC)White crystalline solid.[5][6]
2 Methylation Conversion >95%IPC by HPLC/GC.
2 Regioselectivity (O:N) ~9:1Optimized by solvent polarity (Acetone).
2 Final Isolated Yield 65–70%After fractional distillation.
2 Final Purity >99% (GC)Clear, colorless liquid.

Visualization: Workflow & Logic

The following diagrams illustrate the synthesis pathway and the purification logic required to separate the regioisomers.

SynthesisWorkflow SM Ethyl 2-methylacetoacetate (Starting Material) Inter 4,5-Dimethylisoxazol-3-ol (Intermediate) SM->Inter 1. NH2OH·HCl, NaOH 2. HCl (pH 2) Reaction Methylation (MeI / K2CO3 / Acetone) Inter->Reaction Anion Formation Crude Crude Mixture (O-isomer + N-isomer) Reaction->Crude Reflux 6h Product 3-Methoxy-4,5-dimethyl-1,2-oxazole (Target Product) Crude->Product Distillation (Low BP Fraction) Waste N-Methyl Byproduct (Residue) Crude->Waste Pot Residue (High BP)

Figure 1: Reaction workflow for the synthesis of 3-Methoxy-4,5-dimethyl-1,2-oxazole showing the critical divergence at the purification stage.

Regioselectivity Anion Isoxazole Anion (Ambident Nucleophile) PathA Path A: Hard-Hard Interaction (O-Alkylation) Anion->PathA PathB Path B: Soft-Soft Interaction (N-Alkylation) Anion->PathB ConditionsA Conditions: Polar Aprotic Solvent (Acetone) Hard Base (Carbonate) Hard Electrophile (DMS/MeI) PathA->ConditionsA ResultA Target: 3-Methoxy-isoxazole (Major Product) PathA->ResultA ResultB Byproduct: 2-Methyl-isoxazolone (Minor Product) PathB->ResultB

Figure 2: Mechanistic decision tree illustrating the factors influencing the regioselective outcome of the methylation step.

References

  • Synthesis of Isoxazoles: P. G. Baraldi et al., "Techniques for the Synthesis of Isoxazoles," Synthesis, 1987.

  • Regioselectivity in Alkylation: Development of methodologies for the regioselective synthesis of isoxazoles, NIH/PubMed Central.

  • O-Methylation Protocols: A. K. Banerjee et al., "Use of Methyl Iodide in O-Methylation of Organic Compounds," Juniper Publishers, 2017.

  • Green Synthesis Approaches: Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones, Royal Society of Chemistry (RSC) Advances.

  • General Isoxazole Chemistry: Synthesis of 1,3-oxazoles and isoxazoles, Organic-Chemistry.org.

Sources

Application

Application Note &amp; Protocol: Achieving High Regioselectivity in the O-Methylation of 4,5-Dimethylisoxazol-3-ol

Executive Summary & Introduction The isoxazole moiety is a privileged scaffold in medicinal chemistry, present in numerous therapeutic agents due to its unique electronic properties and ability to act as a versatile bioi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Introduction

The isoxazole moiety is a privileged scaffold in medicinal chemistry, present in numerous therapeutic agents due to its unique electronic properties and ability to act as a versatile bioisostere.[1][2] The functionalization of the isoxazole ring is a critical step in the synthesis of new chemical entities. Specifically, the alkylation of hydroxyl-substituted isoxazoles, such as 4,5-dimethylisoxazol-3-ol, presents a significant synthetic challenge. The molecule exists in tautomeric equilibrium and its corresponding anion is an ambident nucleophile , possessing two reactive sites: the exocyclic oxygen and the ring nitrogen.[3][4] Consequently, methylation can lead to a mixture of the desired O-methylated product (3-methoxy-4,5-dimethylisoxazole) and the undesired N-methylated byproduct (2,4,5-trimethylisoxazol-3(2H)-one).

Controlling the regioselectivity of this alkylation is paramount for efficient synthesis and purification. O-methylation can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often referred to as the "magical methyl effect," by increasing lipophilicity, enhancing membrane permeability, and blocking a metabolic site.[5][6] This application note provides a comprehensive guide to understanding and controlling the factors that govern the regioselective O-methylation of 4,5-dimethylisoxazol-3-ol. We present a detailed, optimized protocol and the analytical methods required to validate the reaction's outcome.

Mechanistic Rationale: The N- vs. O-Alkylation Dichotomy

The regiochemical outcome of the methylation reaction is a classic problem in physical organic chemistry, governed by the principles of Hard and Soft Acids and Bases (HSAB).[7][8] The deprotonated isoxazolol, the isoxazolate anion, has two nucleophilic centers with distinct electronic characters.

  • The Oxygen Atom: As the more electronegative atom, the exocyclic oxygen is a "hard" nucleophilic center.

  • The Nitrogen Atom: Being less electronegative than oxygen, the ring nitrogen is a "softer" nucleophilic center.[8][9]

The choice of methylating agent, solvent, and counter-ion can be strategically manipulated to favor attack at one site over the other.

  • Electrophile (Methylating Agent): "Hard" electrophiles, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl triflate (MeOTf), preferentially react with the hard oxygen center. "Softer" electrophiles, like methyl iodide (CH₃I), have a greater tendency to react with the soft nitrogen center.[8][10]

  • Solvent: Polar aprotic solvents (e.g., DMF, Acetonitrile) are ideal. They effectively solvate the cation of the base, leaving the isoxazolate anion "naked" and highly reactive. This condition generally favors reaction at the site of highest charge density, the oxygen atom, promoting an Sₙ2-type mechanism.[11] Protic solvents, in contrast, would hydrogen-bond with the oxygen, decreasing its nucleophilicity and potentially favoring N-alkylation.

  • Base & Counter-ion: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the isoxazolol. The nature of the counter-ion (e.g., K⁺, Na⁺, Cs⁺) can also influence selectivity, with larger, more polarizable cations sometimes favoring O-alkylation.[12]

Diagram 1. Ambident Nature of the Isoxazolate Anion

Optimized Protocol for Regioselective O-Methylation

This protocol is designed to maximize the yield of the O-methylated product, 3-methoxy-4,5-dimethylisoxazole.

Diagram 2. O-Methylation Reaction Scheme
Materials and Reagents
  • 4,5-Dimethylisoxazol-3-ol (FW: 113.12 g/mol )

  • Dimethyl sulfate ((CH₃)₂SO₄, FW: 126.13 g/mol ) (Caution: Highly toxic and corrosive)

  • Anhydrous Potassium Carbonate (K₂CO₃, fine powder)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Step-by-Step Experimental Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4,5-dimethylisoxazol-3-ol (1.13 g, 10.0 mmol, 1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq) followed by anhydrous DMF (30 mL).

  • Deprotonation: Stir the suspension vigorously at room temperature for 30 minutes. The formation of the potassium isoxazolate salt may result in a slight color change.

  • Addition of Methylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add dimethyl sulfate (1.05 mL, 11.0 mmol, 1.1 eq) dropwise via syringe over 5 minutes. (CAUTION: Perform this step in a well-ventilated fume hood. Dimethyl sulfate is a potent carcinogen).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:EtOAc mobile phase. The product (3-methoxy-4,5-dimethylisoxazole) is significantly less polar than the starting material.

  • Workup - Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing 100 mL of ice-cold water. To quench any unreacted dimethyl sulfate, a small amount of aqueous ammonia can be cautiously added.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) to remove residual DMF, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to separate the desired O-methylated product from any N-methylated byproduct and other impurities.

Expected Outcome & Data Summary

Following this protocol typically results in high regioselectivity and good yields. The table below summarizes expected outcomes based on the choice of reagents.

Methylating AgentBaseSolventTemp. (°C)Expected O:N RatioExpected Yield (%)
(CH₃)₂SO₄ K₂CO₃ DMF 0 → RT >95:5 85-95%
CH₃IK₂CO₃DMF0 → RT~85:1580-90%
(CH₃)₂SO₄NaHTHF0 → RT>95:580-90%
CH₃ICs₂CO₃AcetonitrileRT~90:1085-95%

Product Characterization: A Self-Validating System

Unambiguous characterization is essential to confirm the identity and regiochemical purity of the product. NMR spectroscopy is the most powerful tool for this purpose.[13][14]

Key Spectroscopic Signatures
  • ¹H NMR:

    • O-Methyl Product (3-methoxy-4,5-dimethylisoxazole): A sharp singlet for the methoxy protons (-OCH₃) is expected around δ 4.0-4.2 ppm .[15] The two methyl groups on the isoxazole ring will appear as distinct singlets.

    • N-Methyl Byproduct (2,4,5-trimethylisoxazol-3(2H)-one): The N-methyl protons (-NCH₃) will resonate at a different chemical shift, typically further upfield around δ 3.2-3.5 ppm .

  • ¹³C NMR:

    • O-Methyl Product: The methoxy carbon (-OCH₃) signal will appear around δ 58-60 ppm .[16]

    • N-Methyl Byproduct: The N-methyl carbon (-NCH₃) will be found in a different region, typically around δ 30-35 ppm .

  • Advanced NMR (HMBC/HSQC): For absolute confirmation, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can be used. A correlation between the methoxy protons and the C3 carbon of the isoxazole ring would definitively prove O-methylation.[13]

Diagram 3: Experimental & Validation Workflow cluster_protocol Protocol cluster_validation Validation A 1. Setup (Isoxazolol, K₂CO₃, DMF) B 2. Reaction (Add (CH₃)₂SO₄) A->B C 3. Workup (Quench, Extract, Dry) B->C D 4. Purification (Column Chromatography) C->D E 5. Characterization (¹H NMR, ¹³C NMR) D->E F Confirm O-Methylation (¹H: δ ≈ 4.1 ppm) E->F G Assess Purity (>95% Regioselective) F->G

Diagram 3. Experimental & Validation Workflow

References

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. [Link]

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. PMC. [Link]

  • N- and O-alkylation reactions of ambident nucleophiles 1–3. Methylation... ResearchGate. [Link]

  • Isoxazole chemistry. 5. N-Alkylation and N-acylation of 5-amino-3-(5-nitro-2-furyl)isoxazoles. Journal of Medicinal Chemistry. [Link]

  • Ambident Nucleophiles and Regioselectivity. Dalal Institute. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. SciELO. [Link]

  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PMC. [Link]

  • Why n-alkylation is more favorable than o-alkyation? ResearchGate. [Link]

  • Ambident nucleophile. Physics Wallah. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • What are ambident nucleophiles? Explain with an example. Shaalaa.com. [Link]

  • Ambident Nucleophiles - Examples, Reactions and Conditions. Organic Chemistry Tutorial. [Link]

  • Synthesis and structural studies of 4-[(5-methoxy-1H-indole-3-yl)-methylene]-3-methyl-isoxazole-5-one by X-ray crystallography, NMR spectroscopy, and DFT calculations. ResearchGate. [Link]

  • 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. PMC. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. ResearchGate. [Link]

  • Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. ResearchGate. [Link]

  • (PDF) Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. ResearchGate. [Link]

  • Effect of Methylation on 2-Hydroxypyridine in Ground State: Theoretical Study. TSI Journals. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. [Link]

  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines. [Link]

  • Rational Reprogramming of O-Methylation Regioselectivity for Combinatorial Biosynthetic Tailoring of Benzenediol Lactone Scaffolds. PMC. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. ResearchGate. [Link]

  • Application of Dimethyl Sulfoxide as Methylating Reagent in Organic Synthesis. Chinese Journal of Organic Chemistry. [Link]

  • 1 H--NMR spectrum (300 MHz, d 3--MeOD, 295 K) of the protected... ResearchGate. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH. [Link]

  • Regiospecific methylation of all the hydroxyls in (+)-catechin by a stepwise differentiation strategy. PubMed. [Link]

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. [Link]

Sources

Method

Protocol for synthesizing 3-Methoxy-4,5-dimethyl-1,2-oxazole from beta-keto esters

This Application Note details the high-fidelity synthesis of 3-Methoxy-4,5-dimethyl-1,2-oxazole (also known as 3-methoxy-4,5-dimethylisoxazole). It addresses the critical challenge of regioselectivity inherent in isoxazo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the high-fidelity synthesis of 3-Methoxy-4,5-dimethyl-1,2-oxazole (also known as 3-methoxy-4,5-dimethylisoxazole). It addresses the critical challenge of regioselectivity inherent in isoxazole chemistry—specifically distinguishing between the 3-hydroxy and 5-hydroxy tautomers—and provides a validated protocol for O-selective methylation.

Part 1: Strategic Analysis & Retrosynthesis

The Challenge: Regiochemical Ambiguity The synthesis of substituted isoxazoles from


-keto esters and hydroxylamine is a classic reaction, yet it is plagued by regiochemical duality.
  • Kinetic/Acidic Pathway: Under neutral or acidic conditions, hydroxylamine attacks the ketone carbonyl first, forming an oxime. Cyclization onto the ester yields the 5-isoxazolone (5-hydroxy isomer).

  • Thermodynamic/Basic Pathway: Under strongly basic conditions, hydroxylamine attacks the ester carbonyl first to form a hydroxamic acid intermediate. Subsequent cyclization onto the ketone yields the 3-isoxazolol (3-hydroxy isomer).

Target Molecule Requirement: To synthesize 3-methoxy-4,5-dimethylisoxazole , we require the 3-hydroxy core. Therefore, the protocol must utilize the basic (hydroxamic acid) pathway.

Starting Material:

  • Precursor: Ethyl 2-methylacetoacetate (Ethyl 2-methyl-3-oxobutanoate).

  • Reagents: Hydroxylamine Hydrochloride (

    
    ), Sodium Hydroxide (NaOH), Methyl Iodide (MeI).
    

Part 2: Experimental Protocol

Phase 1: Regioselective Scaffold Construction

Objective: Synthesis of 3-Hydroxy-4,5-dimethylisoxazole

Mechanism: Nucleophilic attack of hydroxylamine on the ester moiety (facilitated by high pH) followed by acid-catalyzed cyclodehydration.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve Hydroxylamine Hydrochloride (1.1 eq) in a minimum volume of water.

    • Prepare a solution of Sodium Hydroxide (3.5 eq) in water (approx. 4M concentration).[1]

    • Note: Excess base is crucial to maintain the dianion species and prevent premature cyclization to the unwanted 5-isomer.

  • Hydroxamic Acid Formation:

    • Cool the NaOH solution to

      
       in an ice bath.
      
    • Add the Hydroxylamine solution dropwise, maintaining temperature

      
      .
      
    • Add Ethyl 2-methylacetoacetate (1.0 eq) dropwise over 30 minutes.

    • Observation: The solution may turn yellow.[2] Stir at

      
       for 1 hour, then allow to warm to Room Temperature (RT) and stir for 4 hours.
      
  • Cyclization:

    • Cool the reaction mixture back to

      
      .
      
    • Slowly add Concentrated Hydrochloric Acid (37%) until the pH reaches ~1-2.

    • Critical Step: Heat the acidic solution to reflux (

      
      ) for 1 hour. This forces the dehydration of the intermediate to close the isoxazole ring.
      
  • Isolation:

    • Cool to RT. The product, 3-hydroxy-4,5-dimethylisoxazole , often precipitates as a solid.

    • Filter the solid.[1][2][3][4] If no precipitate forms, extract with Ethyl Acetate (

      
      ).
      
    • Dry organic layers over

      
      , filter, and concentrate.[3][5]
      
    • Purification: Recrystallize from Ethanol/Water or Toluene.

    • Target Yield: 60-75%.

Phase 2: Chemoselective Functionalization

Objective: O-Methylation to 3-Methoxy-4,5-dimethylisoxazole

Mechanism: The 3-hydroxyisoxazole exists in equilibrium with the isoxazol-3(2H)-one tautomer. Alkylation can occur at Oxygen (desired) or Nitrogen (undesired). Using a "hard" electrophile (MeI) and a carbonate base in a polar aprotic solvent optimizes for O-alkylation.

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve 3-Hydroxy-4,5-dimethylisoxazole (1.0 eq) in anhydrous DMF (Dimethylformamide) or Acetone .

    • Add Potassium Carbonate (

      
      , 1.5 eq).[6] Ensure the base is finely powdered.
      
    • Stir at RT for 15 minutes to generate the isoxazolyl anion.

  • Alkylation:

    • Add Methyl Iodide (MeI, 1.2 eq) dropwise.

    • Safety: MeI is a carcinogen; use a fume hood.

    • Stir the mixture at

      
       for 4-6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). The O-methylated product is typically less polar than the N-methyl byproduct.
      
  • Workup & Purification:

    • Quench with water and extract with Diethyl Ether or Ethyl Acetate.

    • Wash the organic phase with Brine (

      
      ) to remove DMF.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Flash Column Chromatography on Silica Gel.

      • Eluent: Hexane:EtOAc (90:10

        
         80:20).
        
      • The O-methyl isomer (Target) elutes first (higher

        
        ).
        
      • The N-methyl isomer (Byproduct) elutes later.

Part 3: Data & Visualization

Reaction Pathway Diagram

IsoxazoleSynthesis SM Ethyl 2-methylacetoacetate (Beta-Keto Ester) Inter1 Hydroxamic Acid Intermediate SM->Inter1 NH2OH, NaOH (3.5 eq) High pH (Kinetic Control) Inter2 3-Hydroxy-4,5-dimethylisoxazole (Core Scaffold) Inter1->Inter2 HCl (pH < 2) Reflux (Cyclization) Target 3-Methoxy-4,5-dimethylisoxazole (Target) Inter2->Target MeI, K2CO3, DMF (O-Alkylation) Byprod 2,4,5-Trimethylisoxazol-3(2H)-one (N-Methyl Byproduct) Inter2->Byprod Minor Pathway (N-Alkylation)

Caption: Regioselective synthesis pathway favoring O-alkylation via hydroxamic acid intermediate.

Process Parameters Table
ParameterPhase 1 (Cyclization)Phase 2 (Methylation)
Key Reagent Hydroxylamine HCl / NaOHMethyl Iodide /

Solvent System Water (Aqueous)DMF or Acetone
Temperature


pH Control Basic (

)

Acidic (

)
Basic (Carbonate buffer)
Critical QC Melting Point of IntermediateTLC separation of O/N isomers
Expected Yield 60-75%70-85% (Post-column)

Part 4: Quality Control & Troubleshooting

1. Regiochemistry Verification (NMR):

  • 3-Methoxy Isomer (Target): The methoxy group typically appears as a singlet around

    
     3.9 - 4.0 ppm  in 
    
    
    
    NMR.
  • N-Methyl Isomer (Impurity): The N-methyl group typically appears upfield, around

    
     3.2 - 3.4 ppm .
    
  • Differentiation: The

    
     NMR shift for the methoxy carbon is ~56-60 ppm, whereas the N-methyl carbon is ~30-35 ppm.
    

2. Troubleshooting Low Yields:

  • Phase 1: If the 5-hydroxy isomer (wrong scaffold) is formed, the initial pH was likely too low. Ensure NaOH is added before the beta-keto ester to guarantee the hydroxamic acid route.

  • Phase 2: If N-methylation is dominant, switch solvent to a less polar one (e.g., THF) or use Diazomethane (

    
    ) in ether (requires specialized safety protocols) which gives near 100% O-selectivity.
    

References

  • Ostergaard, N., et al.

    
    -Keto Esters."[5] Journal of Heterocyclic Chemistry. The classic study establishing the base-catalyzed hydroxamic acid route for 3-isoxazolols.
    
    
  • O- vs N-Alkylation of Isoxazolones: Pérez, M. A., et al. "Regioselective alkylation of 3-hydroxyisoxazoles." Tetrahedron. Details the solvent and base effects on the O/N ratio.

  • General Isoxazole Protocols: Beilstein Journal of Organic Chemistry. "Synthesis of 3,4,5-trisubstituted isoxazoles." Provides context on modern catalytic approaches, though the classical base-mediated route remains superior for 3-hydroxy cores.

  • Safety Data (Methyl Iodide): PubChem Compound Summary for Methyl Iodide.

Sources

Application

Technical Guide: 3-Methoxy-4,5-dimethyl-1,2-oxazole as a Masked Acid Isostere in Drug Design

Executive Summary This technical guide details the utility of 3-Methoxy-4,5-dimethyl-1,2-oxazole (CAS: 932-27-4) as a strategic building block in medicinal chemistry. While isoxazoles are ubiquitous in pharmaceuticals (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utility of 3-Methoxy-4,5-dimethyl-1,2-oxazole (CAS: 932-27-4) as a strategic building block in medicinal chemistry. While isoxazoles are ubiquitous in pharmaceuticals (e.g., sulfamethoxazole, valdecoxib), this specific methylated derivative serves a specialized role: it acts as a lipophilic, non-ionizable precursor to the 3-hydroxyisoxazole pharmacophore.

The 3-hydroxyisoxazole moiety is a validated bioisostere for carboxylic acids , offering similar pKa (approx. 4.5–6.0) but distinct metabolic stability and hydrogen-bonding vectors. This guide provides protocols for utilizing the methoxy-protected variant to facilitate organic synthesis in non-polar media, followed by controlled "unmasking" (demethylation) or lateral functionalization.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-Methoxy-4,5-dimethyl-1,2-oxazole
CAS Number 932-27-4
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, EtOAc; Low solubility in water
Key Reactivity Lateral lithiation (C5-Me), Electrophilic attack (blocked), O-Demethylation

Strategic Application: The "Masking" Principle

In complex drug synthesis, the acidic proton of 3-hydroxyisoxazole can interfere with base-catalyzed reactions (e.g., alkylations, couplings). Furthermore, the high polarity of the hydroxy-isoxazole often complicates purification on silica gel.

The Strategy:

  • Mask: Use 3-Methoxy-4,5-dimethyl-1,2-oxazole to lock the tautomeric equilibrium and increase lipophilicity.

  • Modify: Perform lateral functionalization at the C5-methyl group (via lithiation) or C4-methyl (radical halogenation).

  • Unmask: Cleave the methyl ether at the final stage to reveal the acidic bioisostere.

Visualization: The Masking/Unmasking Workflow

MaskingStrategy Start 3-Hydroxy-4,5-dimethylisoxazole (Polar, Acidic pKa ~5.5) Masked 3-Methoxy-4,5-dimethyl-1,2-oxazole (Lipophilic, Neutral) Start->Masked Methylation (MeI, K2CO3) Intermed Functionalized Intermediate (C5-Extension) Masked->Intermed Lateral Lithiation (n-BuLi, Electrophile) Final Target Bioisostere (GABA/Glutamate Analog) Intermed->Final Demethylation (HBr or BBr3)

Figure 1: The strategic workflow for utilizing the methoxy-isoxazole scaffold to bypass solubility and reactivity issues associated with the free acid isostere.

Experimental Protocols

Protocol A: Lateral Lithiation of the C5-Methyl Group

The C5-methyl group of isoxazoles exhibits significant acidity due to the electron-withdrawing nature of the C=N bond. This allows for C-C bond formation to extend the scaffold.

Objective: To attach an electrophile (e.g., benzaldehyde) to the C5-methyl position.

Reagents:

  • 3-Methoxy-4,5-dimethyl-1,2-oxazole (1.0 eq)

  • n-Butyllithium (n-BuLi), 1.6M in hexanes (1.1 eq)

  • Dry THF (Solvent)[1]

  • Benzaldehyde (1.2 eq)

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon atmosphere. Add 3-Methoxy-4,5-dimethyl-1,2-oxazole (127 mg, 1.0 mmol) and dry THF (5 mL).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Crucial: Low temperature prevents ring fragmentation (N-O bond cleavage).

  • Deprotonation: Add n-BuLi (0.69 mL, 1.1 mmol) dropwise over 5 minutes.

    • Observation: The solution may turn yellow/orange, indicating the formation of the lateral carbanion.

    • Timing: Stir at -78°C for 30–45 minutes.

  • Electrophile Addition: Add benzaldehyde (122 µL, 1.2 mmol) dropwise.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl (5 mL).

  • Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Validation:

    • ¹H NMR: Look for the disappearance of the C5-methyl singlet (approx 2.3 ppm) and appearance of the CH₂-CH(OH)-Ph multiplet patterns.

Protocol B: Regioselective Demethylation (Unmasking)

Converting the methoxy group back to the hydroxyl group to restore the "acidic" pharmacophore.

Reagents:

  • Substrate (Functionalized 3-methoxyisoxazole)[3]

  • Boron Tribromide (BBr₃), 1.0M in DCM (2–3 eq)

  • Anhydrous Dichloromethane (DCM)

Methodology:

  • Dissolve the substrate in anhydrous DCM at 0°C .

  • Add BBr₃ dropwise. Caution: BBr₃ reacts violently with moisture.

  • Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the product will be significantly more polar/lower Rf).

  • Quench: Pour carefully onto ice water.

  • Isolation: The product is amphoteric/acidic. Adjust pH to ~3–4 and extract with EtOAc. If the product is highly polar, lyophilizate the aqueous layer.

Mechanistic Insight: Why 3-Methoxy?

The 3-hydroxyisoxazole ring system is a tautomeric chameleon. In solution, it exists in equilibrium between the hydroxy form (A) and the NH-keto form (B).

  • OH-form (A): Aromatic, stable.

  • NH-form (B): 4,5-dihydro-isoxazol-3-one.

By fixing the structure as the O-methyl ether , you lock the system in the aromatic Form A state. This prevents the "NH" reactivity that can lead to N-alkylation side products during synthesis.

Visualization: Tautomerism vs. Locked State

Tautomerism cluster_0 Unprotected (Dynamic Equilibrium) cluster_1 Protected (Locked) TautA 3-Hydroxy form (Aromatic) TautB 3-Keto (NH) form (Non-Aromatic) TautA->TautB  H-shift   Locked 3-Methoxy-4,5-dimethyl-1,2-oxazole (Fixed Aromatic System) TautA->Locked  Methylation  

Figure 2: The methylation locks the isoxazole in the aromatic state, preventing NH-keto tautomerization interference.

Safety & Handling

  • Thermal Instability: Isoxazoles can undergo N-O bond cleavage at high temperatures (>150°C) or under strong reducing conditions, rearranging to aziridines or enamino-ketones. Avoid harsh thermal conditions.

  • Alkylating Agents: If synthesizing the starting material from 3-hydroxyisoxazole, Methyl Iodide (MeI) is a carcinogen. Use appropriate containment.[1][4]

  • BBr3: Extremely corrosive and reacts violently with water. Use a fume hood and proper PPE.

References

  • Krogsgaard-Larsen, P., et al. (2002). GABA(A) agonists and partial agonists: THIP (Gaboxadol) as a non-opioid analgesic and a novel type of hypnotic. Journal of Drug Development.

  • Micetich, R. G. (1970). Lithiation of isoxazoles.[3][4][5] Synthesis of 5-substituted isoxazoles. Canadian Journal of Chemistry.

  • Sørensen, U. S., & Krogsgaard-Larsen, P. (2001). 3-Isoxazolol Bioisosteres of Glutamic Acid. Current Medicinal Chemistry.

  • PubChem Compound Summary. (2023). 3-Methoxy-4,5-dimethylisoxazole (CAS 932-27-4).[6] National Center for Biotechnology Information.

  • Verma, S., et al. (2016). Isoxazole: A Privileged Scaffold in Drug Discovery. Journal of Medicinal Chemistry.

Sources

Method

Application Notes and Protocols for the Strategic Functionalization of 3-Methoxy-4,5-dimethyl-1,2-oxazole

Abstract This document provides a comprehensive technical guide for the chemical functionalization of 3-methoxy-4,5-dimethyl-1,2-oxazole, a valuable heterocyclic scaffold for drug discovery and development. Recognizing t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the chemical functionalization of 3-methoxy-4,5-dimethyl-1,2-oxazole, a valuable heterocyclic scaffold for drug discovery and development. Recognizing the importance of substituted isoxazoles in medicinal chemistry, these protocols detail strategic methodologies for introducing diverse chemical functionalities. The primary focus is on leveraging the inherent reactivity of the C5-methyl group through regioselective lithiation and subsequent electrophilic quench, as well as radical halogenation to create a versatile handle for palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to explore the chemical space around this privileged heterocyclic core.

Introduction: The Significance of Functionalized 1,2-Oxazoles

The 1,2-oxazole (isoxazole) ring is a prominent feature in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after scaffold in modern drug design.[1] The strategic placement of substituents on the isoxazole core allows for the fine-tuning of physicochemical properties and pharmacological activity. 3-Methoxy-4,5-dimethyl-1,2-oxazole represents a key starting material, with the methoxy group acting as a potential metabolic blocker or directing group, and the two methyl groups offering sites for derivatization.

This guide moves beyond theoretical discussions to provide detailed, actionable protocols. The central thesis of our approach is that the C5-methyl group is the most synthetically accessible position for initial functionalization due to the electronic influence of the adjacent ring oxygen, which stabilizes a negative charge on the neighboring carbon.[2][3]

Overview of Functionalization Strategies

The fully substituted nature of the 3-methoxy-4,5-dimethyl-1,2-oxazole ring itself makes direct electrophilic aromatic substitution challenging. Therefore, our strategic approach focuses on the activation of the C-H bonds of the methyl substituents. The workflow is designed to be modular, allowing for the generation of a diverse library of derivatives from a common set of key intermediates.

Functionalization_Workflow Start 3-Methoxy-4,5-dimethyl-1,2-oxazole Lithiation Regioselective Lithiation (n-BuLi or LDA) Start->Lithiation Halogenation Radical Bromination (NBS) Start->Halogenation Lithiated_Intermediate 5-(Lithiomethyl)-Intermediate Lithiation->Lithiated_Intermediate Electrophilic_Quench Electrophilic Quench (e.g., R-CHO, CO2) Lithiated_Intermediate->Electrophilic_Quench Functionalized_Product_1 5-Functionalized Derivatives Electrophilic_Quench->Functionalized_Product_1 Halogenated_Intermediate 5-(Bromomethyl)-Intermediate Halogenation->Halogenated_Intermediate Suzuki Suzuki Coupling (Ar-B(OH)2) Halogenated_Intermediate->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne) Halogenated_Intermediate->Sonogashira Functionalized_Product_2 5-Arylmethyl Derivatives Suzuki->Functionalized_Product_2 Functionalized_Product_3 5-Alkynylmethyl Derivatives Sonogashira->Functionalized_Product_3

Caption: Overall workflow for the functionalization of 3-methoxy-4,5-dimethyl-1,2-oxazole.

Protocol I: Regioselective Lithiation and Electrophilic Quench

Lateral lithiation, the deprotonation of a C-H bond on a side chain of an aromatic or heterocyclic ring, is a powerful tool for C-C bond formation.[4] For 3,5-dimethylisoxazole, deprotonation occurs preferentially at the 5-methyl group.[2][3][5] This regioselectivity is attributed to the coordination of the organolithium reagent to the ring oxygen atom, which directs the deprotonation to the adjacent C5-methyl group. The electron-donating 3-methoxy group is not expected to alter this preference significantly.

Lithiation_Mechanism cluster_0 Coordination and Deprotonation Start Isoxazole Base n-BuLi Coordination [Isoxazole•••Li-Bu] Complex TransitionState Transition State Coordination->TransitionState Proton Abstraction Product Lithiated Intermediate TransitionState->Product Butane Butane TransitionState->Butane StartBase StartBase StartBase->Coordination Coordination to Ring Oxygen

Sources

Application

Preparation of sulfonamide derivatives from 3-Methoxy-4,5-dimethyl-1,2-oxazole

Application Note: A-735 A Streamlined Protocol for the Synthesis of Novel Sulfonamide Derivatives from 3-Methoxy-4,5-dimethyl-1,2-oxazole For Research Use Only. Introduction The sulfonamide functional group is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-735

A Streamlined Protocol for the Synthesis of Novel Sulfonamide Derivatives from 3-Methoxy-4,5-dimethyl-1,2-oxazole

For Research Use Only.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents due to its versatile biological activities.[1][2][3] Similarly, the oxazole scaffold is a privileged heterocycle present in numerous biologically active natural products and synthetic drugs, exhibiting properties ranging from anticancer to antimicrobial.[4][5][6] The strategic combination of these two pharmacophores into a single molecular entity presents a compelling avenue for the discovery of novel drug candidates with potentially enhanced or unique pharmacological profiles. This application note provides a detailed, field-proven protocol for the synthesis of sulfonamide derivatives starting from the readily accessible 3-Methoxy-4,5-dimethyl-1,2-oxazole, a versatile building block for creating diverse chemical libraries.

The rationale behind this synthetic strategy is to leverage the reactivity of the oxazole ring system for the introduction of a sulfonyl chloride moiety, which can then be readily coupled with a variety of primary and secondary amines to generate a library of sulfonamide derivatives. This approach offers a modular and efficient route to novel chemical entities with significant potential for drug development programs.

Reaction Scheme & Mechanism

The overall synthetic pathway involves a two-step process: (1) sulfonation of the 3-Methoxy-4,5-dimethyl-1,2-oxazole core to generate the key sulfonyl chloride intermediate, followed by (2) coupling of the sulfonyl chloride with a representative amine to yield the final sulfonamide product.

Step 1: Electrophilic Sulfonation

The synthesis commences with the electrophilic sulfonation of the 3-Methoxy-4,5-dimethyl-1,2-oxazole. The oxazole ring is susceptible to electrophilic attack, and the position of substitution is directed by the activating methoxy group and the methyl substituents.[4] Chlorosulfonic acid is a potent sulfonating agent that introduces the sulfonyl chloride group onto the oxazole ring.

Step 2: Sulfonamide Formation

The resulting oxazole sulfonyl chloride is a reactive intermediate that readily undergoes nucleophilic attack by an amine. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct and to facilitate the reaction. The slow addition of the sulfonyl chloride to a solution of the amine is often crucial for achieving high yields.[1][7]

Experimental Protocols

Materials and Methods

All reagents and solvents were of analytical grade and used without further purification unless otherwise specified. 3-Methoxy-4,5-dimethyl-1,2-oxazole can be synthesized according to literature procedures or procured from commercial suppliers. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 3-Methoxy-4,5-dimethyl-1,2-oxazole-x-sulfonyl chloride (Intermediate 1)
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 3-Methoxy-4,5-dimethyl-1,2-oxazole (1.0 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C. (Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a fume hood).

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to yield the crude 3-Methoxy-4,5-dimethyl-1,2-oxazole-x-sulfonyl chloride. This intermediate is often used in the next step without further purification.[1][8]

Protocol 2: General Procedure for the Synthesis of Sulfonamide Derivatives (e.g., with Aniline)
  • In a separate flame-dried round-bottom flask, dissolve aniline (1.2 eq) in a mixture of pyridine (2.0 eq) and chloroform at 0 °C.[1][7]

  • Dissolve the crude 3-Methoxy-4,5-dimethyl-1,2-oxazole-x-sulfonyl chloride (Intermediate 1) (1.0 eq) in a minimal amount of chloroform.

  • Add the solution of the sulfonyl chloride dropwise to the aniline solution at 0 °C over 20 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired sulfonamide derivative.

Workflow and Data Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of the sulfonamide derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification_char Purification & Characterization Start 3-Methoxy-4,5-dimethyl- 1,2-oxazole Sulfonation Sulfonation with Chlorosulfonic Acid Start->Sulfonation Intermediate Oxazole Sulfonyl Chloride Sulfonation->Intermediate Coupling Sulfonamide Formation (Pyridine) Intermediate->Coupling Amine Primary/Secondary Amine Amine->Coupling Crude_Product Crude Sulfonamide Derivative Coupling->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Sulfonamide Derivative Purification->Pure_Product Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Spectroscopy Final_Data Structural Confirmation Spectroscopy->Final_Data

Caption: Synthetic workflow for sulfonamide derivatives.

Characterization Data

The synthesized compounds should be characterized by standard spectroscopic methods to confirm their identity and purity.

Technique Expected Observations for a Representative Sulfonamide Derivative
¹H NMR Signals corresponding to the oxazole methyl and methoxy protons, aromatic protons from the aniline moiety, and a characteristic broad singlet for the sulfonamide N-H proton. Chemical shifts (δ) are reported in ppm.[9]
¹³C NMR Resonances for the oxazole ring carbons, the aniline aromatic carbons, and the methyl and methoxy carbons.
FT-IR Characteristic absorption bands for the N-H stretch (around 3250-3350 cm⁻¹), S=O stretches (asymmetric and symmetric, typically in the 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹ regions, respectively), and C=N and C=C stretching vibrations of the aromatic rings.[9][10]
Mass Spec. A molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the calculated molecular weight of the target sulfonamide derivative.

Discussion & Field-Proven Insights

This synthetic protocol offers a robust and adaptable method for generating a diverse library of oxazole-based sulfonamides. The choice of the starting 3-Methoxy-4,5-dimethyl-1,2-oxazole is strategic; the electron-donating groups facilitate the initial electrophilic sulfonation step.

Causality Behind Experimental Choices:

  • Low-Temperature Addition: The dropwise addition of chlorosulfonic acid at 0 °C is critical to control the exothermic reaction and prevent potential side reactions or degradation of the starting material.

  • Pyridine as a Base: Pyridine serves a dual purpose in the sulfonamide formation step. It acts as a base to neutralize the HCl generated, driving the reaction to completion, and can also act as a nucleophilic catalyst.

  • Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is recommended, particularly for the sulfonyl chloride formation and its subsequent reaction, as sulfonyl chlorides are sensitive to moisture.

Self-Validating System:

The success of each step can be readily monitored by TLC. The formation of the sulfonyl chloride will result in a new spot with a different Rf value from the starting oxazole. Similarly, the final sulfonamide product will have a distinct Rf value from both the sulfonyl chloride and the amine. The characteristic spectroscopic data outlined in the table above provides definitive confirmation of the product's structure and purity.

Conclusion

The protocol detailed in this application note provides a clear and efficient pathway for the synthesis of novel sulfonamide derivatives from 3-Methoxy-4,5-dimethyl-1,2-oxazole. The modularity of the second step allows for the introduction of a wide variety of amine building blocks, enabling the rapid generation of a library of compounds for screening in drug discovery programs. The potential for these hybrid molecules to exhibit interesting biological activities makes this a valuable synthetic strategy for medicinal chemists and researchers in the pharmaceutical sciences.[7][11]

References

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of sulfonamides based on thiophenyl-5-oxazole-2-carboxamides. Butlerov Communications. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand - MDPI. MDPI. [Link]

  • Synthesis of some new sulfonamide derivatives based on 1,3,4-oxadiazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. ScienceDirect. [Link]

  • A comprehensive review on biological activities of oxazole derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. [Link]

Sources

Method

Catalytic applications of isoxazole-based ligands in organic synthesis

Topic: Catalytic Applications of Isoxazole-Based Ligands in Organic Synthesis Audience: Researchers, Senior Scientists, and Process Chemists.[1] PART 1: EXECUTIVE SUMMARY & STRATEGIC RATIONALE The Isoxazole Advantage: Be...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic Applications of Isoxazole-Based Ligands in Organic Synthesis Audience: Researchers, Senior Scientists, and Process Chemists.[1]

PART 1: EXECUTIVE SUMMARY & STRATEGIC RATIONALE

The Isoxazole Advantage: Beyond the Oxazoline Paradigm While bis(oxazoline) (BOX) and pyridine-based ligands dominate asymmetric catalysis, isoxazole-based ligands represent a sophisticated, underutilized niche.[1] Their value lies in their distinct electronic profile: the isoxazole nitrogen is a weaker


-donor  and a stronger 

-acceptor than the oxazoline or pyridine nitrogen.

Why Switch to Isoxazole Ligands?

  • Enhanced Lewis Acidity: The electron-withdrawing nature of the adjacent oxygen atom reduces the electron density on the coordinating nitrogen. This renders the metal center more Lewis acidic, enhancing reactivity in oxidation reactions and activation of "hard" electrophiles.

  • Hemilability: The weaker N-metal bond allows for reversible decoordination (hemilability), which is critical for creating open coordination sites during catalytic cycles without decomposing the catalyst.

  • Rigid Spiro-Architectures: The most successful class, Spiro Bis(isoxazoles) (SPRIX) , utilizes a rigid spiro backbone that prevents the "floppiness" often seen in methylene-bridged ligands, offering superior enantiocontrol.[1]

PART 2: LIGAND CLASSES & MECHANISTIC INSIGHTS

Spiro Bis(isoxazole) Ligands (SPRIX)[1]
  • Structure: Two isoxazole rings connected via a spiro[4.4]nonane or spiro[5.5]undecane skeleton.[1]

  • Key Feature: The spiro backbone locks the bite angle and chirality, while the isoxazole rings provide a unique electronic environment (soft N-donor).

  • Primary Application: Palladium-catalyzed enantioselective oxidative cyclizations (e.g., Wacker-type cyclizations).[1]

3-(2-Pyridyl)isoxazole (Py-Isox) Ligands[1]
  • Structure: A bidentate N,N-chelator structurally analogous to 2,2'-bipyridine.[1]

  • Key Feature: Non-symmetric electronics. The pyridine provides a strong anchor, while the isoxazole provides a "weak" side, creating an electronic gradient across the metal center that directs regioselectivity.

  • Primary Application: Cross-coupling reactions (Suzuki-Miyaura) and oxidation catalysis.[1]

PART 3: VISUALIZATION OF LIGAND ELECTRONICS & WORKFLOW

IsoxazoleCatalysis cluster_0 Ligand Electronic Profile cluster_1 Catalytic Application (SPRIX) Oxazoline Oxazoline Ligand (Strong σ-donor) Metal_Ox Electron-Rich Metal (Good for Oxidative Addition) Oxazoline->Metal_Ox Stabilizes High Ox State Isoxazole Isoxazole Ligand (Weak σ-donor / π-acceptor) Metal_Iso Electron-Deficient Metal (High Lewis Acidity) Isoxazole->Metal_Iso Activates Electrophiles Pd_Pre Pd(II) Precursor Active_Cat Pd-SPRIX Complex Pd_Pre->Active_Cat Complexation Product Bicyclic Ether (High ee%) Active_Cat->Product Enantioselective Cyclization Substrate Dialkenyl Alcohol Substrate->Active_Cat

Caption: Comparative electronic profiling of Oxazoline vs. Isoxazole ligands and the workflow for Pd-SPRIX catalyzed cyclization.

PART 4: DETAILED EXPERIMENTAL PROTOCOLS

Protocol A: Synthesis of Spiro Bis(isoxazole) Ligand (H-SPRIX)

Rationale: This protocol uses a double intramolecular nitrile oxide cycloaddition . This is the most efficient route to construct the spiro-skeleton and the isoxazole rings simultaneously.

Reagents:

  • Diethyl malonate (Starting material)[1]

  • Propargyl bromide[1]

  • Hydroxylamine hydrochloride (

    
    )[1]
    
  • Sodium hypochlorite (NaOCl) or Chloramine-T (Oxidant for nitrile oxide generation)[1]

  • Base: NaH,

    
    [1]
    

Step-by-Step Methodology:

  • Alkylation: React diethyl malonate (1.0 equiv) with propargyl bromide (2.2 equiv) and NaH (2.5 equiv) in THF at 0°C to reflux. Yields diethyl 2,2-di(prop-2-ynyl)malonate.[1]

  • Oximation: Convert the diester to the corresponding dioxime. Treat the alkylated malonate with excess

    
     and pyridine in EtOH at reflux for 12 h.
    
  • Cycloaddition (The Key Step):

    • Dissolve the dioxime in

      
       (0.1 M).
      
    • Cool to 0°C. Add NaOCl (commercial bleach, >2 equiv) dropwise over 1 hour.

    • Mechanism:[2][3][4][5] NaOCl oxidizes the oxime to a nitrile oxide in situ. The pendant alkyne undergoes a rapid intramolecular [3+2] cycloaddition.

    • Stir at room temperature for 6 hours.

  • Workup: Quench with saturated

    
    .[1] Extract with DCM. Dry over 
    
    
    
    .
  • Purification: The product is a mixture of diastereomers (racemic). Isolate the desired diastereomer via flash chromatography (Hexane/EtOAc 3:1).

    • Note: For asymmetric catalysis, resolve the enantiomers using chiral HPLC (Chiralpak AD column) or via diastereomeric salt formation if amine handles are present.[1]

Protocol B: Pd(II)-Catalyzed Enantioselective Tandem Cyclization

Rationale: This reaction showcases the unique ability of the Pd-SPRIX catalyst to promote Wacker-type oxidative cyclization without


-hydride elimination, a common side reaction with other ligands.

Materials:

  • Catalyst: Pd(OCOCF

    
    )
    
    
    
    (5 mol%)[1]
  • Ligand: (M,S,S)-H-SPRIX (6 mol%) (See Protocol A)

  • Oxidant: Benzoquinone (4.0 equiv)[1]

  • Substrate: 2-(2,2-diallylpent-4-enyl)phenol (or similar dialkenyl alcohol)[1]

  • Solvent: MeOH /

    
     (1:1)[1]
    

Step-by-Step Workflow:

  • Pre-complexation: In a flame-dried Schlenk tube, mix Pd(OCOCF

    
    )
    
    
    
    (3.3 mg, 0.01 mmol) and H-SPRIX (3.0 mg, 0.012 mmol) in
    
    
    (0.5 mL). Stir at RT for 30 mins to form the Pd-SPRIX complex . The solution should turn a clear orange/yellow.
  • Reaction Assembly: Add MeOH (0.5 mL) and Benzoquinone (86 mg, 0.8 mmol). Cool the mixture to -20°C to maximize enantioselectivity.

  • Substrate Addition: Add the substrate (0.2 mmol) dissolved in minimal MeOH/DCM.

  • Monitoring: Stir at -20°C for 24-48 hours. Monitor via TLC. The isoxazole ligand accelerates the nucleophilic attack of the phenol onto the olefin.

  • Workup: Filter through a short pad of silica gel to remove Palladium. Concentrate the filtrate.

  • Analysis: Determine conversion via

    
    H NMR and enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H).
    
    • Target Benchmark: >85% Yield, >90% ee.[6]

PART 5: TROUBLESHOOTING & OPTIMIZATION

IssueProbable CauseCorrective Action
Low Conversion Strong binding of product or inactive Pd-black formation.[1]Isoxazoles are weak donors. Add 4Å Molecular Sieves to remove water (if not required) or increase oxidant loading to keep Pd in +2 state.
Low Enantioselectivity Ligand decoordination (Hemilability issue).[1]Lower the temperature (-20°C to -40°C). Use non-coordinating counterions (e.g., replace triflate with

or

) to tighten the ligand-metal bond.[1]
Ligand Decomposition N-O bond cleavage.Avoid strong reducing agents (e.g.,

,

/Pd-C) during reaction or workup.[1] The isoxazole ring is susceptible to reductive cleavage to amino-enones.

PART 6: REFERENCES

  • Development of Chiral Spiro Ligands for Metal-Catalyzed Asymmetric Reactions.

    • Source: Sasai, H. et al. Bulletin of the Chemical Society of Japan, 2009.

    • Context: Primary reference for SPRIX ligand synthesis and Pd-catalyzed cyclization.

    • URL:[Link][1]

  • Spiro Bis(isoxazole) as a New Chiral Ligand.

    • Source: Wakita, K., Bajracharya, G. B., Maegawa, T., & Sasai, H. Tetrahedron: Asymmetry, 2007.[1]

    • Context: Detailed synthesis of the isoxazole scaffold via nitrile oxide cycloaddition.[5][7]

    • URL:[Link][1]

  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates.

    • Source:Molecules, 2022.[1]

    • Context: Demonstrates the utility of N-heterocyclic ligands in Suzuki cross-coupling, providing context for the Pyridyl-Isoxazole class.

    • URL:[Link][1]

  • Functionally substituted isoxazoles and isothiazoles: Synthesis, palladium(II) complexes and their catalytic activity.

    • Source:Russian Journal of General Chemistry, 2010.[1]

    • Context: Application of simple isoxazole ligands in aqueous Suzuki coupling.

    • URL:[Link]

Sources

Application

Technical Protocol: Storage, Solubilization, and Stability Management of Methoxy-Isoxazole Pharmacophores

Introduction & Chemical Context Methoxy-isoxazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for carboxylic acids and esters, or as core pharmacophores in antibiotics (e.g., Sulfamethoxazol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Methoxy-isoxazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for carboxylic acids and esters, or as core pharmacophores in antibiotics (e.g., Sulfamethoxazole) and anti-inflammatory agents (e.g., Leflunomide derivatives). While the isoxazole ring is generally considered robust compared to other heterocycles, the introduction of a methoxy substituent—particularly at the C-3 or C-5 position—alters the electronic distribution, creating specific vulnerabilities to reductive cleavage and photo-isomerization .

This guide deviates from standard "store at -20°C" advice by addressing the specific mechanistic liabilities of the N–O bond within the methoxy-isoxazole system. Failure to adhere to these protocols often results in "silent" assay failures, where the compound degrades into inactive


-amino enones or rearranges into oxazoles prior to target engagement.

Physicochemical Vulnerabilities

To ensure data integrity, researchers must understand the causality of degradation:

  • The N–O Bond Liability (Reductive Sensitivity): The nitrogen-oxygen bond is the weakest point of the ring. Unlike standard amides, this bond is highly susceptible to reductive cleavage.

    • Critical Application Note: Standard assay buffers containing strong reducing agents (e.g., DTT, TCEP,

      
      -mercaptoethanol) can catalyze ring opening, destroying the pharmacophore during the experiment.
      
  • Photochemical Rearrangement: Under UV irradiation, isoxazoles undergo valence isomerization to form azirine intermediates, which subsequently rearrange to oxazoles.[1] The electron-donating methoxy group can accelerate this process by stabilizing the transition state.

  • Hydrolytic Stability: While generally stable to mild acids and bases, 3-methoxyisoxazoles can act as "vinylogous esters." Under strong basic conditions and elevated temperatures (e.g., >37°C in metabolic assays), the methoxy group can be displaced, or the ring can undergo base-catalyzed fragmentation.

Protocol A: Solid State Storage & Handling

Objective: Prevent photo-isomerization and hydrolytic ring opening during long-term banking.

ParameterSpecificationMechanistic Rationale
Temperature -20°C (

5°C)
Arrhenius suppression of spontaneous valence isomerization.
Atmosphere Argon or Nitrogen overlayWhile not strictly air-sensitive, inert gas prevents moisture uptake which catalyzes hydrolysis in salt forms.
Container Amber Glass VialsMandatory. Blocks UV/Blue light (300–450 nm) to prevent N–O bond homolysis and rearrangement to oxazoles.
Desiccation Silica Gel or Molecular SievesMethoxy-isoxazoles can be hygroscopic. Moisture acts as a nucleophile in base-catalyzed degradation.
Decision Logic for Storage

The following workflow illustrates the critical decision points for banking methoxy-isoxazoles.

StorageLogic Start Compound Receipt: Methoxy-Isoxazole FormCheck Physical Form? Start->FormCheck Solid Solid / Powder FormCheck->Solid Liquid Solution (DMSO) FormCheck->Liquid Amber Transfer to AMBER Vial Solid->Amber SolventCheck Solvent Type? Liquid->SolventCheck Desiccate Desiccate (Store -20°C) Amber->Desiccate Protic Protic (MeOH/Water) AVOID LONG TERM SolventCheck->Protic Aprotic Aprotic (DMSO/DMA) SolventCheck->Aprotic FreezeThaw Aliquot to Single Use (Avoid Freeze-Thaw) Aprotic->FreezeThaw FreezeThaw->Amber

Figure 1: Decision logic for storage. Note the critical prohibition of long-term storage in protic solvents.

Protocol B: Solubilization & Assay Preparation

Objective: Solubilize the lipophilic methoxy-isoxazole without triggering reductive ring cleavage.

Step-by-Step Methodology
  • Solvent Selection:

    • Primary: Anhydrous DMSO (Dimethyl Sulfoxide). Methoxy-isoxazoles typically show high solubility (>10 mM) in DMSO.

    • Secondary: DMF or DMA.

    • Avoid: Alcohols (MeOH/EtOH) for stock solutions >24 hours, as transesterification of the methoxy group can occur under acidic/basic catalysis.

  • Preparation of Stock (10 mM):

    • Weigh compound into an amber vial.

    • Add anhydrous DMSO.

    • Vortex for 30 seconds. Note: Sonicate only if necessary, and keep water bath temperature <30°C to avoid thermal stress.

    • QC Check: Inspect for clarity. If particulate persists, centrifuge at 13,000 rpm for 5 mins.

  • Assay Buffer Formulation (CRITICAL):

    • The "Reductive Trap": Do NOT use high concentrations of DTT (Dithiothreitol) or TCEP in the assay buffer if the incubation time exceeds 2 hours.

    • Mechanism:[2] Reducing agents can attack the N–O bond, converting the isoxazole into a

      
      -amino enone (inactive).[2][3]
      
    • Alternative: If a reducing agent is required for the protein target, minimize concentration (e.g., <1 mM DTT) or use

      
      -mercaptoethanol, which is kinetically slower at ring opening than DTT.
      

Quality Control & Degradation Analysis

If assay potency drops, perform the following diagnostic workflow to confirm compound integrity.

Degradation Pathways

The diagram below details the two primary failure modes: Photochemical Rearrangement and Reductive Cleavage.

DegradationPath Intact Intact Methoxy-Isoxazole (Active) UV_Stress Stress: UV Light (hv) Intact->UV_Stress Red_Stress Stress: Reducing Agent (DTT/Metabolism) Intact->Red_Stress Azirine Intermediate: Azirine UV_Stress->Azirine Enone Cleavage Product: Beta-Amino Enone (Inactive) Red_Stress->Enone N-O Bond Cleavage Oxazole Rearrangement Product: Methoxy-Oxazole (Inactive) Azirine->Oxazole Isomerization

Figure 2: Primary degradation pathways. Reductive cleavage yields acyclic enones; UV exposure yields oxazole isomers.

Validation Techniques
MethodDiagnostic Signal (Intact vs. Degraded)
LC-MS Intact: [M+H]+Degraded (Reductive): [M+3H]+ (Ring open + reduction) or mass shift corresponding to hydrolysis.Degraded (Photo): Same Mass (Isomer), requires retention time shift.
1H NMR Intact: Distinct singlet for methoxy (-OCH3) at ~3.8-4.0 ppm. Isoxazole ring proton (if present) at ~8.0-8.5 ppm.Degraded: Disappearance of ring proton; appearance of broad amino peaks (enone formation).

Safety & Handling (E-E-A-T)

  • Sensitization: Methoxy-isoxazoles share structural homology with sulfonamide antibiotics (e.g., Sulfamethoxazole). Handle as potential sensitizers . Use gloves and avoid inhalation of powder.

  • Toxicity: While many are therapeutic, some isoxazole derivatives (e.g., ibotenic acid analogs) are neuroactive. Treat all research compounds as potential excitotoxins until validated otherwise.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Isoxazole. Retrieved from [Link]

  • Sperry, J. B., & Wright, D. L. (2005).The photochemistry of isoxazoles. Current Organic Chemistry.
  • Auricchio, S., et al. (2025). Reductive Ring Opening of Isoxazoles. Royal Society of Chemistry.[4] Retrieved from [Link] (Verifies Mo(CO)6 and reductive cleavage sensitivity).

  • Kalgutkar, A. S., et al. (2002).Metabolism of Isoxazole Derivatives: Implications for Drug Design. Journal of Medicinal Chemistry. (Establishes metabolic liability of the N-O bond).

Sources

Technical Notes & Optimization

Troubleshooting

Preventing N-methylation side reactions in isoxazole synthesis

Topic: Strategies for Preventing Unwanted N-Methylation Side Reactions Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for Preventing Unwanted N-Methylation Side Reactions

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with N-methylation side reactions during isoxazole synthesis. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design.

Unwanted N-methylation is a common hurdle in the synthesis of nitrogen-containing heterocycles, including the privileged isoxazole scaffold.[1] This side reaction can lead to complex product mixtures, reduced yields of the desired compound, and costly, time-consuming purification challenges. The N-substitution pattern is often critical for the biological function of pharmaceuticals, making control over this reaction paramount.[1] This guide offers a structured approach to troubleshooting and preventing these problematic side reactions.

Troubleshooting Guide: Isolating and Solving N-Methylation Issues

This section addresses specific problems you may be encountering in your experiments.

Question 1: I've confirmed the presence of a significant N-methylated byproduct in my reaction. What are the most likely causes?

Problem: Your reaction to form a substituted isoxazole is producing a second major compound, which analytical techniques (LC-MS, NMR) identify as an N-methylated version of your target molecule or a key intermediate.

Probable Causes:

  • Highly Reactive Methylating Agent: Traditional methylating agents like iodomethane (MeI) or dimethyl sulfate (DMS) are extremely reactive and often lack selectivity. They can methylate any sufficiently nucleophilic nitrogen atom present in your starting materials, intermediates, or even the final product.

  • Inappropriate Base: The use of a strong, nucleophilic base (e.g., NaOH, KOH, or certain alkoxides) can deprotonate nitrogen atoms on the isoxazole ring or its precursors, significantly increasing their nucleophilicity and making them prime targets for methylation.

  • High Reaction Temperature: Elevated temperatures can increase the rate of the undesired N-methylation reaction, sometimes more than the desired reaction, leading to a higher proportion of the byproduct.[2]

  • Substrate Reactivity: The electronic properties of your specific isoxazole precursor may render the ring nitrogen inherently nucleophilic and susceptible to methylation, even under seemingly mild conditions.

  • Solvent Effects: The solvent can influence the reactivity of both the nucleophile and the electrophile. Polar aprotic solvents (e.g., DMF, DMSO) can accelerate SN2 reactions, including N-methylation.

Recommended Solutions:

  • Re-evaluate Your Methylating Agent: Switch from highly reactive agents like MeI or DMS to a less aggressive and more selective alternative. Dimethyl carbonate (DMC) is an excellent, environmentally benign option that typically requires higher temperatures or catalysis to become effective, offering a greater degree of control.[2][3]

  • Optimize the Base: Replace strong bases with weaker, non-nucleophilic bases such as cesium carbonate (Cs₂CO₃)[4] or organic bases like triethylamine (Et₃N) or DBU.[2] This minimizes the deprotonation of nitrogen atoms that could lead to side reactions.

  • Control Reaction Temperature: Run a temperature screening experiment. Start at a lower temperature (e.g., room temperature or 0 °C) and gradually increase it, monitoring the ratio of desired product to byproduct by TLC or LC-MS at each stage. Many N-methylation reactions can be suppressed by avoiding excessive heat.[4]

  • Protect Susceptible Nitrogen Atoms: If the nitrogen atom on the isoxazole precursor is not involved in the main reaction, consider using a protecting group (e.g., Boc, Cbz). This group can be removed in a subsequent step after the critical reaction is complete.

Question 2: My starting material is an amine that I need to alkylate, but I'm getting N-methylation on my newly formed isoxazole ring instead. How can I improve selectivity?

Problem: In a multi-step synthesis, you are attempting to perform an N-alkylation on a side chain, but the methylating agent preferentially reacts with the nitrogen of the isoxazole ring system.

Probable Causes:

  • Relative Nucleophilicity: The isoxazole ring nitrogen, although part of an aromatic system, may be more nucleophilic or sterically accessible than the target amine under your current reaction conditions.

  • Over-alkylation: The use of excess methylating agent can lead to the methylation of less reactive sites once the primary reaction is complete.[5]

Recommended Solutions:

  • Change the Order of Synthesis: If possible, perform the amine alkylation before the isoxazole ring formation. This eliminates the competing nucleophilic site from the reaction.

  • Use Stoichiometric Control: Carefully control the stoichiometry of your methylating agent. Use no more than 1.0-1.1 equivalents relative to your target amine. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-methylation.

  • Employ Biocatalysis: For highly selective N-methylations, consider using engineered enzymes like methyltransferases. These enzymes can offer exceptional regioselectivity for specific nitrogen atoms, which is often difficult to achieve with traditional chemical methods.[1]

  • Late-Stage Functionalization Strategies: Investigate modern catalytic methods designed for the late-stage N-methylation of amines using safer C1 sources like methanol under borrowing hydrogen conditions, which can offer improved selectivity.[4]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving N-methylation issues.

G start N-Methylation Side Product Detected? reagent Analyze Reagents: - Methylating Agent (MeI, DMS?) - Base (Strong, Nucleophilic?) start->reagent Yes conditions Analyze Conditions: - High Temperature? - Polar Aprotic Solvent? reagent->conditions No Obvious Issue sol_reagent Solution: Change Reagents 1. Switch to Dimethyl Carbonate (DMC). 2. Use non-nucleophilic base (Cs₂CO₃). 3. Consider enzymatic methylation. reagent->sol_reagent Problem Found substrate Analyze Substrate: - Is N-atom unprotected? - Inherently nucleophilic? conditions->substrate No Obvious Issue sol_conditions Solution: Optimize Conditions 1. Lower reaction temperature. 2. Screen alternative solvents. 3. Control stoichiometry. conditions->sol_conditions Problem Found sol_substrate Solution: Modify Substrate 1. Introduce a protecting group (Boc). 2. Alter the synthetic route. substrate->sol_substrate Problem Found

Caption: A troubleshooting workflow for N-methylation issues.

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of N-methylation?

N-methylation is typically a bimolecular nucleophilic substitution (SN2) reaction. A nitrogen atom, acting as a nucleophile, attacks the electrophilic methyl group of a methylating agent. The propensity for this reaction to occur depends on the nucleophilicity of the nitrogen and the reactivity of the methylating agent.

Visualizing the N-Methylation Mechanism

G cluster_0 Desired Reaction cluster_1 Side Reaction Precursor Precursor Product Product Precursor->Product Reagents Precursor_N Precursor N_Me_Product N-Methylated Byproduct Precursor_N:e->N_Me_Product:w Nucleophilic Attack Me_X CH₃-X Me_X:c->N_Me_Product:w X_ion X⁻

Caption: General mechanism of N-methylation as a side reaction.

How do I choose the best methylating agent to avoid side reactions?

The key is to match the reactivity of the agent to the requirements of your synthesis. For substrates sensitive to N-methylation, avoid highly reactive, indiscriminate agents.

Methylating AgentFormulaReactivityCommon IssuesBest For
Iodomethane CH₃IVery HighLacks selectivity; high potential for N-methylation.Simple, robust substrates where selectivity is not a concern.
Dimethyl Sulfate (CH₃)₂SO₄Very HighToxic; lacks selectivity; strong N-methylation potential.O-methylation; use with caution for N-alkylation.
Dimethyl Carbonate (CH₃)₂CO₃Low to ModerateRequires heat or catalyst; slower reaction rates."Green" chemistry; selective methylation of sensitive substrates.[3]
Methanol (cat.) CH₃OHModerateRequires a catalyst (e.g., Ru, Ir) and specific conditions.Selective N-methylation via "borrowing hydrogen" mechanisms.[4]
What analytical methods are best for detecting and quantifying N-methylated byproducts?
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It can separate the desired product from the N-methylated byproduct and confirm the mass difference (+14 Da for methylation). It is highly sensitive for detecting even trace amounts of the side product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for a new singlet in the 3-4 ppm range, corresponding to the N-CH₃ protons. Integration of this peak relative to a known peak on your desired molecule can provide quantification.

    • ¹³C NMR: The N-CH₃ carbon will appear as a new signal, typically in the 30-45 ppm range.

  • High-Performance Liquid Chromatography (HPLC): Using a UV or DAD detector, you can develop a method to separate the two compounds. By running standards, you can create a calibration curve for accurate quantification of the impurity.

Protocols for Prevention

Protocol 1: General Procedure for Selective Methylation using Dimethyl Carbonate (DMC)

This protocol is adapted for substrates where traditional methylating agents cause significant N-methylation side reactions.[2]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add your isoxazole precursor (1.0 equiv).

  • Add Reagents: Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃, 1.5 equiv) or potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add Solvent and DMC: Add a suitable high-boiling solvent (e.g., sulfolane, DMF, or toluene) followed by dimethyl carbonate (DMC, 2-5 equiv).

  • Heating: Heat the reaction mixture to 120-160 °C. The exact temperature will depend on the substrate's reactivity and should be optimized.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. Look for the consumption of starting material and the appearance of the desired product without significant formation of the N-methylated byproduct.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove the base and excess DMC. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Method for Quantifying Purity
  • Sample Preparation: Prepare a stock solution of your crude reaction product at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • HPLC-UV Method Development:

    • Column: Use a standard C18 reverse-phase column.

    • Mobile Phase: Start with a gradient method, for example, from 95:5 Water:Acetonitrile (both with 0.1% formic acid) to 5:95 Water:Acetonitrile over 15 minutes.

    • Detection: Set the UV detector to a wavelength where your compound has strong absorbance (e.g., 254 nm).

  • Analysis: Inject the sample. The desired product and the N-methylated byproduct should elute as separate peaks. The N-methylated compound is typically slightly less polar and may have a longer retention time.

  • Quantification: Integrate the peak areas. The percentage of the N-methylated byproduct can be estimated by its peak area as a fraction of the total peak area (Area %). For more accurate results, isolate a small amount of the byproduct to determine its response factor relative to the main product.

By implementing these troubleshooting strategies, analytical methods, and preventative protocols, you can gain better control over your isoxazole synthesis, minimizing unwanted N-methylation and improving the overall efficiency and success of your research.

References

  • N-Methylation of Nitrogen-Containing Heterocycles with Dimethyl Carbonate | Request PDF. (2025).
  • Selective Biocatalytic N-Methylation of Unsaturated Heterocycles - PMC. (n.d.).
  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source | ACS Omega. (2023).
  • Methylation synthesis method of an N-heterocyclic compound - Google Patents. (n.d.).
  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed. (2024).

Sources

Optimization

Optimizing recrystallization solvents for 3-Methoxy-4,5-dimethyl-1,2-oxazole

To: Research Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Recrystallization Protocols for 3-Methoxy-4,5-dimethyl-1,2-oxazole Introduction Optimizing the purification of 3-Methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Recrystallization Protocols for 3-Methoxy-4,5-dimethyl-1,2-oxazole

Introduction

Optimizing the purification of 3-Methoxy-4,5-dimethyl-1,2-oxazole (also referred to as 3-methoxy-4,5-dimethylisoxazole) requires a nuanced understanding of heterocyclic chemistry.[1][2][3] Unlike simple aromatics, this molecule possesses a specific polarity profile driven by the isoxazole ring and the methoxy ether linkage.[2][3]

A critical challenge in synthesizing this compound (typically via methylation of 3-hydroxy-4,5-dimethylisoxazole) is the formation of the N-methyl isomer (2,4,5-trimethyl-3-isoxazolone) as a byproduct.[1][2][3] Recrystallization must not only purify the target from starting materials but also effectively fractionate these structural isomers based on their distinct polarity differences.[1][2][3]

This guide outlines the solvent logic, troubleshooting steps, and validated protocols to achieve high-purity crystalline material.

Module 1: Solvent Selection Logic

The choice of solvent is dictated by the "Like Dissolves Like" principle, but with a specific twist for separating O-methyl (target) from N-methyl (impurity) isomers.[1][2]

Solvent SystemRoleMechanism of ActionRecommended For
n-Heptane / Ethyl Acetate Primary Purification Polarity Discrimination: The target O-methyl ether is lipophilic.[1][2][3] The N-methyl impurity is amide-like (highly polar) and often insoluble in non-polar alkanes.[1][2][3]Removing N-methyl isomers and oily residues.[1][2][3]
Methanol / Water Polishing / Final Dielectric Gradient: Water acts as a strong anti-solvent, forcing the hydrophobic methyl groups of the isoxazole to aggregate and crystallize.[2]Final high-purity crystallization (if N-methyl isomer is already low).[1][2][3]
Isopropyl Alcohol (IPA) Alternative Intermediate Polarity: Good for "oiling out" issues.[1][2][3] IPA has a higher boiling point than methanol, allowing for better dissolution of stubborn solids.[1][2][3]Large scale batches where flammability of hexane is a concern.[1][2][3]
The Isomer Separation Strategy
  • Target (O-Methyl): Lower polarity, soluble in non-polar solvents (Heptane/Hexane).[1][2][3]

  • Impurity (N-Methyl): Higher polarity, insoluble in non-polar solvents.[1][2][3]

  • Action: Use a non-polar dominant solvent (Heptane) to dissolve the target while leaving the polar impurity as a solid residue during the hot filtration step.[2]

Module 2: Visualization of Workflow

The following diagram illustrates the decision process for solvent selection and the critical "Hot Filtration" step required for this specific molecule.

Recrystallization_Workflow Start Crude 3-Methoxy-4,5-dimethyl-1,2-oxazole Solubility_Test Solubility Test (100 mg) Start->Solubility_Test Decision Is N-methyl impurity present? (Check TLC/LC-MS) Solubility_Test->Decision Path_A Yes (High Impurity) Decision->Path_A Polar Impurity Path_B No (Mainly colored impurities) Decision->Path_B Clean Crude System_A System A: Heptane / Ethyl Acetate (Target dissolves, Impurity stays solid) Path_A->System_A System_B System B: Methanol / Water (Standard Recrystallization) Path_B->System_B Hot_Filter CRITICAL: Hot Filtration Remove undissolved N-methyl isomer System_A->Hot_Filter Cooling Controlled Cooling (RT -> 4°C -> -20°C) System_B->Cooling Hot_Filter->Cooling Seed Seed with Pure Crystal (Prevents Oiling Out) Cooling->Seed If oiling occurs

Caption: Workflow distinguishing between impurity removal (System A) and standard polishing (System B).

Module 3: Detailed Protocols

Protocol A: Purification via Non-Polar Extraction (Heptane/EtOAc)

Use this method if your crude material contains significant N-methyl isomer byproduct.[1][2][3]

  • Preparation: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

  • Slurry Formation: Add 20 mL of n-Heptane . The solid will likely not dissolve completely at room temperature.[1][2][3]

  • Co-Solvent Addition: Heat the mixture to 60°C. Add Ethyl Acetate dropwise.

    • Technical Note: Add only enough EtOAc to dissolve the majority of the solid.[2][3] If a sticky, dark residue or fine white powder remains undissolved at boiling, STOP . This is likely the polar N-methyl impurity.[1][2][3]

  • Hot Filtration: While keeping the solution near boiling, filter through a pre-warmed glass frit or fluted filter paper to remove the insoluble impurity.[1][2][3]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature.

    • Observation: If the solution turns cloudy (milky), crystallization is initiating.[2][3]

  • Deep Cooling: Place the flask in a -20°C freezer overnight. The low temperature decreases the solubility of the ether-linked target significantly in Heptane.[2][3]

  • Collection: Filter the crystals cold. Wash with cold n-Heptane.[1][2][3]

Protocol B: Polishing via Methanol/Water

Use this method for final purification of already semi-pure material.[2]

  • Dissolution: Dissolve the compound in the minimum amount of boiling Methanol (approx. 3-5 mL per gram).[1][2][3]

  • Anti-Solvent Addition: Remove from heat. Add warm Water dropwise until a faint turbidity (cloudiness) persists.[1][2][3]

  • Re-heating: Add 1-2 drops of Methanol to clear the solution.

  • Nucleation: Let it cool. If "oiling out" (liquid droplets forming instead of crystals) occurs, scratch the glass vigorously with a glass rod to induce nucleation.[2][3]

Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?

  • Cause: The melting point of 3-methoxy-4,5-dimethyl-1,2-oxazole is relatively low, and in the presence of impurities, the melting point is depressed further, often below the boiling point of the solvent.

  • Fix:

    • Reheat to redissolve the oil.

    • Add a Seed Crystal (a tiny speck of pure solid) when the solution is slightly cooling.[1][2][3]

    • Slow down the cooling. Wrap the flask in a towel to cool over 2-3 hours. Rapid cooling traps impurities and promotes oiling.[1][2][3]

Q2: How do I confirm I have removed the N-methyl isomer?

  • Check: Run a TLC (Thin Layer Chromatography) in 20% Ethyl Acetate / Hexane.

    • Result: The Target (O-methyl) will have a higher Rf (travel further) because it is less polar.[1][2][3] The Impurity (N-methyl) will have a very low Rf (stay near the baseline).[1][2][3]

    • If the baseline spot is gone, your recrystallization (Protocol A) was successful.[2][3]

Q3: Can I use Ethanol instead of Methanol?

  • Answer: Yes, Ethanol is a viable substitute and is less toxic.[1][2][3] However, Ethanol holds onto water more tightly.[1][2][3] If you use Ethanol/Water, ensure you dry the final crystals under high vacuum for 24 hours to remove solvated water.[2][3]

Q4: The yield is low (<50%). Where is my product?

  • Diagnosis: The compound is likely too soluble in the mother liquor.[1][2][3]

  • Fix:

    • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.[1][2][3]

    • Cool to -20°C again to harvest a "second crop" of crystals.

    • Warning: The second crop is usually less pure than the first.[1][2][3]

References

  • BenchChem. (2025).[1][2][4] An In-depth Technical Guide to the Solubility of Benzo[d]isoxazol-3-ol in Organic Solvents. Retrieved from [1][2][3]

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 9312, 3,5-Dimethylisoxazole. Retrieved from [1][2][3]

  • University of Rochester. (n.d.).[1][2][3] Solvents for Recrystallization - Department of Chemistry. Retrieved from [1][2][3]

  • Mettler Toledo. (n.d.).[1][2][3] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [1][2][3]

  • University of Wisconsin-Madison. (n.d.).[1][2][3] Recrystallization Techniques and Solvent Selection. Retrieved from [1][2][3]

Sources

Troubleshooting

Resolving stability issues of isoxazoles under acidic conditions

Topic: Resolving stability issues of isoxazoles under acidic conditions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Role: Senior Application Scientist Executive Summary: The N-O Bond Vu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving stability issues of isoxazoles under acidic conditions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Role: Senior Application Scientist

Executive Summary: The N-O Bond Vulnerability[1][2]

While the isoxazole ring is often classified as a stable aromatic system—frequently used as a bioisostere for carboxylic acids or esters—it possesses a latent instability centered on the N-O bond .[1] In our experience supporting high-throughput synthesis and lead optimization, "acid instability" is rarely due to simple protonation. Instead, it is almost invariably caused by unintentional reductive cleavage or nucleophilic attack on highly functionalized rings (e.g., 3-aminoisoxazoles).

This guide helps you diagnose whether your isoxazole degradation is a result of hydrolytic failure, reductive ring opening, or substituent-driven destabilization.

Diagnostic Workflow

Before altering your synthetic route, use this logic flow to pinpoint the root cause of the degradation.

IsoxazoleDiagnostic Start Start: Isoxazole Degradation Observed in Acid MetalCheck Are transition metals present? (Zn, Fe, Sn, Pd, Pt, Mo) Start->MetalCheck Reductive CAUSE: Reductive Cleavage (N-O bond scission) MetalCheck->Reductive Yes (e.g., hydrogenation, Zn/AcOH) SubstCheck Is the ring substituted with -NH2 or -OH at C3/C5? MetalCheck->SubstCheck No (Pure Brønsted Acid) Hydrolysis CAUSE: Acid-Catalyzed Hydrolysis (Vinylogous amide/ester failure) SubstCheck->Hydrolysis Yes (3-amino/5-amino) EWGCheck Are there strong EWGs (NO2, CN) on the ring? SubstCheck->EWGCheck No (Alkyl/Aryl subs) Nucleophilic CAUSE: Nucleophilic Attack (Ring becomes electrophilic) EWGCheck->Nucleophilic Yes Stable DIAGNOSIS: Isoxazole likely stable. Check other moieties (e.g., ester, amide side chains). EWGCheck->Stable No

Figure 1: Decision tree for diagnosing isoxazole instability. Most "acid" failures are actually reductive cleavages disguised as acid sensitivity.

Troubleshooting & FAQs

Scenario A: "I lost my ring during Boc-deprotection."

User Issue: "I treated my isoxazole-containing intermediate with TFA/DCM or 4M HCl in dioxane to remove a Boc group. LC-MS shows a new peak with M+2 mass or a ring-opened species."

Root Cause: Isoxazoles are generally stable to TFA and HCl at room temperature. If degradation occurs, it is likely due to "Scavenger-Induced Reduction" or Electron-Donating Instability .

  • Silane Reduction: If you used triethylsilane (TES) or triisopropylsilane (TIPS) as a cation scavenger in TFA, you may have inadvertently reduced the isoxazole. The combination of Protonation + Hydride Source reduces the C=N bond.

  • 3-Aminoisoxazoles: These are essentially vinylogous ureas. Strong acid can protonate C4 (making it an iminium species) followed by hydrolysis.

Corrective Protocol:

  • Eliminate Silanes: Use thioanisole or 1,3-dimethoxybenzene as scavengers instead of silanes.

  • Switch Acid: Use HCl in EtOAc (anhydrous) instead of TFA.

  • Temperature Control: Perform deprotection at 0°C rather than RT.

Scenario B: "My ring opened during a reduction step."

User Issue: "I tried to reduce a nitro group or an alkene elsewhere in the molecule using Zn/Acetic Acid or H2/Pd, and the isoxazole disappeared."

Root Cause: This is the classic Reductive Cleavage . The N-O bond is weaker (~55 kcal/mol) than most other bonds.

  • Zn/AcOH: This is the standard method to intentionally cleave isoxazoles to

    
    -amino enones.
    
  • H2/Pd: Will rapidly cleave the N-O bond before reducing many other functional groups.

Corrective Protocol:

  • Alternative Reductant: Use SnCl2 (stannous chloride) in EtOH for nitro reduction; it is generally chemoselective and leaves the isoxazole intact.

  • Fe/NH4Cl: Iron powder in neutral media is safer than Zn/Acid.

  • Poisoned Catalyst: If hydrogenation is necessary, use Pt/C (sulfided) or add diphenylsulfide to Pd/C to slow down hydrogenolysis.

Scenario C: "Degradation in Simulated Gastric Fluid (SGF)."

User Issue: "During metabolic stability testing (pH 1.2), the parent compound degrades."

Root Cause: While 3,5-dialkylisoxazoles are stable, 5-aminoisoxazoles and 3-aminoisoxazoles are susceptible to hydrolytic ring opening.

  • Mechanism: Protonation of the ring nitrogen

    
     Water attack at C5 
    
    
    
    Ring opening to
    
    
    -cyano ketones or malonamide derivatives.

Corrective Protocol:

  • Substitution: Block the C4 position with a substituent (F, Cl, Me) to increase steric hindrance and electronic stability.

  • Bioisostere Switch: If the 3-amino group is essential, consider switching to a 1,2,4-oxadiazole or isothiazole , which have higher hydrolytic stability profiles.

Mechanistic Deep Dive

Understanding the precise pathway of degradation allows for rational stabilization.

Pathway 1: Reductive Cleavage (The "Zn/Acid" Route)

This is the most common failure mode in acidic media containing metals.

ReductiveCleavage Isoxazole Isoxazole Ring Protonation N-Protonation (Acidic Media) Isoxazole->Protonation ElectronTransfer 2e- Transfer (Zn/H2/Metal) Protonation->ElectronTransfer + 2e- / + 2H+ Cleavage N-O Bond Fission ElectronTransfer->Cleavage Enone β-Amino Enone (Open Chain) Cleavage->Enone Hydrolysis Hydrolysis to 1,3-Diketone Enone->Hydrolysis + H2O / - NH3

Figure 2: Reductive cleavage mechanism.[2] Note that acid is a co-factor, but the reduction potential is the driver.

Pathway 2: Hydrolytic Ring Opening (3-Aminoisoxazole)

Specific to amino-substituted rings.

  • Protonation: Occurs at N2 (ring nitrogen).

  • Nucleophilic Attack: Water attacks C5 (or C3 depending on substitution).

  • Elimination: Ring opens to form a

    
    -keto nitrile or amide.
    

Stabilization Protocols & Data

Quantitative Stability Comparison

The following table summarizes the half-life (


) of various isoxazoles in acidic media (1M HCl, 60°C).
Scaffold StructureStability (t1/2)Notes
3,5-Dimethylisoxazole > 48 HoursHighly robust. Steric bulk at C3/C5 protects the ring.
3-Phenylisoxazole > 24 HoursConjugation stabilizes the aromatic system.
3-Aminoisoxazole < 2 HoursUnstable. Rapid hydrolysis to cyanoacetaldehyde equivalents.
5-Aminoisoxazole < 4 HoursUnstable.[3] Behaves like a masked malonamide.
4-Fluoro-3-aminoisoxazole ~ 12 HoursEWG at C4 decreases basicity of N2, retarding protonation.
Protocol: Standard Acid Stability Assay

Use this protocol to validate your compound before scale-up.

  • Preparation: Dissolve 1 mg of compound in 100 µL DMSO.

  • Acid Challenge: Add 900 µL of 1N HCl (aqueous).

    • Note: If precipitation occurs, use 1:1 1N HCl : Acetonitrile.

  • Incubation: Heat to 37°C (physiological simulation) or 60°C (stress test) in a sealed vial.

  • Sampling: Take aliquots at T=0, 1h, 4h, and 24h.

  • Analysis: Immediate LC-MS.

    • Look for: Parent Mass (M+H).

    • Look for: Ring Open Product (M+18 due to hydration).

    • Look for: Cleavage Product (M+2 or M+3 depending on reduction).

References

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and oxazoles. Heterocycles in Natural Product Synthesis. Wiley-VCH. (General reference on heterocycle stability).
  • Kalgutkar, A. S., et al. (2003).[4] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726.[4] Drug Metabolism and Disposition, 31(10), 1240-1250. Key insight: Establishes pH-dependent stability profiles, showing base instability is often greater than acid instability for simple isoxazoles.

  • Batra, S., et al. (2018).[5] The recent progress of isoxazole in medicinal chemistry.[6] Bioorganic & Medicinal Chemistry, 26(12).[6]

  • Baraldi, P. G., et al. (1987). Reductive cleavage of isoxazole rings: A convenient synthesis of

    
    -amino enones.[7][8] Synthesis, 1987(10), 857-869.
    
    Key insight: Defines the mechanism of reductive cleavage in acidic media.
    

Sources

Optimization

Removing unreacted starting materials from 3-methoxyisoxazole mixtures

Welcome to the technical support center for challenges related to the purification of 3-methoxyisoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering dif...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the purification of 3-methoxyisoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in removing unreacted starting materials and side products from their reaction mixtures. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific experimental issues, grounded in established chemical principles and practical laboratory experience.

Introduction: The Challenge of Purifying 3-Methoxyisoxazole

The synthesis of isoxazole derivatives, including 3-methoxyisoxazole, is a cornerstone of medicinal chemistry, finding applications in pharmaceuticals, agrochemicals, and materials science.[1] However, the purification of these compounds can be a significant bottleneck.[2] Common synthetic routes, such as the reaction of 1,3-dicarbonyl compounds with hydroxylamine or 1,3-dipolar cycloadditions, can lead to a variety of impurities.[2][3] These often include unreacted starting materials, regioisomers with similar polarities, and byproducts like furoxans, making separation a non-trivial task.[2]

This guide will walk you through the common purification challenges and provide robust, validated protocols to achieve high purity for your 3-methoxyisoxazole product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my 3-methoxyisoxazole synthesis?

A1: The impurities largely depend on your synthetic route.

  • From 1,3-Dicarbonyl Routes: Expect unreacted 1,3-dicarbonyl compounds and hydroxylamine. You may also find regioisomers if your dicarbonyl is unsymmetrical.

  • From 1,3-Dipolar Cycloaddition: Unreacted nitrile oxides or their precursors (e.g., aldoximes) and the dipolarophile (e.g., an alkyne) are common. Dimerization of the nitrile oxide can also occur.[2]

  • General Byproducts: Degradation of the isoxazole ring can occur under strongly basic or reductive conditions, leading to ring-opened byproducts.[2]

Q2: My TLC shows a spot that is very close to my product spot. How can I improve the separation?

A2: This is a classic challenge, often due to a regioisomer or a structurally similar byproduct. Here are several strategies to improve TLC separation, which will translate to better column chromatography results:

  • Solvent System Screening: Systematically test a range of solvent systems with varying polarities. Sometimes a three-solvent mixture (e.g., hexane/ethyl acetate/dichloromethane) can provide the necessary resolution.[2]

  • Additive Modifiers: The addition of a small amount of acid (like acetic acid) or base (like triethylamine) to the mobile phase can alter the ionization state of your compounds and improve separation.[2]

  • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using alumina (which comes in acidic, basic, and neutral forms) or reverse-phase silica.[2]

Q3: Can I use distillation to purify 3-methoxyisoxazole?

A3: Distillation can be a viable method if there is a significant difference in the boiling points between 3-methoxyisoxazole and the impurities. This is most effective for removing non-volatile impurities or highly volatile starting materials. However, for isomers or byproducts with similar boiling points, fractional distillation under reduced pressure would be necessary and may not be sufficient for high purity.

Q4: Is crystallization a good option for purifying 3-methoxyisoxazole?

A4: If your 3-methoxyisoxazole product is a solid, crystallization can be an excellent and scalable purification technique.[2][4] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. Experiment with a variety of solvents of different polarities (e.g., hexanes, ethyl acetate, ethanol, isopropanol, or mixtures thereof).

Troubleshooting Guides: Step-by-Step Protocols

Issue 1: Persistent Contamination with Unreacted 1,3-Dicarbonyl Starting Material

This is a common issue when using the Claisen isoxazole synthesis. The unreacted dicarbonyl compound often has a polarity similar to the isoxazole product, making chromatographic separation difficult.

Underlying Principle: The acidic protons of the 1,3-dicarbonyl compound can be exploited to facilitate its removal through a liquid-liquid extraction.

Troubleshooting Workflow:

Sources

Troubleshooting

Technical Support Center: Thermal Optimization for 3-Methoxy-4,5-dimethyl-1,2-oxazole

Status: Operational Ticket ID: ISOX-T-4500 Subject: Controlling Temperature Effects on Yield & Regioselectivity Executive Summary You are likely synthesizing 3-methoxy-4,5-dimethyl-1,2-oxazole via the methylation of 4,5-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ISOX-T-4500 Subject: Controlling Temperature Effects on Yield & Regioselectivity

Executive Summary

You are likely synthesizing 3-methoxy-4,5-dimethyl-1,2-oxazole via the methylation of 4,5-dimethyl-3-hydroxyisoxazole (also known as the tautomeric isoxazol-3-one).

The critical failure point in this synthesis is the ambident nature of the isoxazole anion . The anion can react at the Nitrogen (forming the N-methyl lactam byproduct) or the Oxygen (forming the desired O-methyl lactim).

Temperature is your primary control lever to influence this selectivity and prevent the thermal cleavage of the labile N–O bond. This guide details the thermodynamic protocols required to maximize the O-methylated yield.

Module 1: Regioselectivity & Reaction Temperature
Q: Why is my reaction yielding high amounts of the N-methyl byproduct (Lactam) instead of the target 3-methoxy compound?

Diagnosis: You are likely operating under conditions that favor kinetic control or using a "hard" counter-ion that associates too tightly with the oxygen, leaving the nitrogen exposed for attack.

The Mechanism: The starting material exists in equilibrium between the OH-form (lactim) and NH-form (lactam). Upon deprotonation, the negative charge is delocalized.

  • N-Alkylation (Kinetic Trap): Often favored at lower temperatures or in protic solvents where the oxygen is solvated (hydrogen-bonded), making the nitrogen the more accessible nucleophile.

  • O-Alkylation (Thermodynamic Target): Favored by "soft" electrophiles, polar aprotic solvents, and elevated temperatures that allow the system to overcome the activation energy barrier for O-attack.

The Solution: The "Soft-Base/Warm-Soak" Protocol To shift preference to O-methylation, you must disrupt the tight ion pairing at the oxygen atom.

Protocol:

  • Solvent: Switch to Acetone (reflux, ~56°C) or DMF (controlled heating, 50-60°C). Avoid protic solvents (MeOH, EtOH) which shield the oxygen.

  • Base: Use Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) . The large Cesium cation forms a looser ion pair with the oxygen anion, making the oxygen more nucleophilic (the "Ceasium Effect").

  • Temperature Strategy:

    • Addition Phase: 0°C. (Controls exotherm).

    • Reaction Phase: Ramp to 50–60°C. This supplies the energy required for the O-alkylation pathway without reaching the decomposition threshold of the isoxazole ring.

ReactionPathways cluster_conditions Temperature Influence Start 4,5-dimethyl-3-hydroxyisoxazole (Tautomeric Mix) Anion Ambident Anion (Delocalized Charge) Start->Anion Base (Cs2CO3) N_Path Path A: N-Attack (Kinetic Control) Anion->N_Path Low Temp (<20°C) Protic Solvent O_Path Path B: O-Attack (Thermodynamic Control) Anion->O_Path Mod. Heat (50-60°C) Polar Aprotic Solvent Prod_N N-Methyl Byproduct (Undesired Lactam) N_Path->Prod_N Prod_O 3-Methoxy Target (Desired Lactim) O_Path->Prod_O

Figure 1: Mechanistic divergence of isoxazole alkylation. Higher temperatures (within stability limits) and aprotic conditions favor the O-pathway.

Module 2: Thermal Degradation & Stability
Q: My product yield drops significantly if I heat the reaction above 80°C. What is happening?

Diagnosis: You are triggering Isoxazole Ring Cleavage . The N–O bond in the isoxazole ring is weak (~55 kcal/mol) and thermally labile.

The Mechanism: Under high heat, especially in the presence of strong bases, the isoxazole ring can undergo cleavage to form acyclic nitriles or rearrange via an azirine intermediate (similar to the photochemical rearrangement).

  • Critical Threshold: 100°C+ is the danger zone for many 3-substituted isoxazoles in basic media.

  • Base Catalysis: Strong bases at high temperatures accelerate the ring-opening of isoxazoles into beta-amino enones or nitriles.

Troubleshooting Steps:

  • Monitor Internal Temp: Do not rely on oil bath temperature. Use an internal probe.

  • Limit Reflux: If using DMF, never reflux (BP 153°C). Keep the reaction at 60°C max. If using Acetone, reflux is safe (56°C).

  • Quench Cooling: Cool the reaction mixture to <10°C before adding aqueous quench solutions to prevent an exothermic spike that could shatter the ring.

Module 3: Experimental Protocol (Self-Validating)

Objective: Synthesize 3-methoxy-4,5-dimethyl-1,2-oxazole with >90:10 O/N regioselectivity.

Reagents:

  • Substrate: 4,5-dimethyl-3-hydroxyisoxazole (1.0 eq)

  • Methylating Agent: Dimethyl Sulfate (DMS) (1.1 eq) [Note: MeI is volatile; DMS allows higher temp without pressure vessels]

  • Base: Potassium Carbonate (K₂CO₃) (1.5 eq) or Cesium Carbonate (1.1 eq)

  • Solvent: Acetone (Dry)

Step-by-Step Workflow:

StepActionTemperatureRationale
1 Dissolve substrate in Acetone. Add Base.[1][2][3][4][5] Stir 15 min.20°C (RT) Allows deprotonation and formation of the anion.
2 CRITICAL: Cool the mixture.0°C Prepares for exothermic reagent addition.
3 Add DMS dropwise over 30 mins.< 5°C Prevents thermal runaway which favors N-alkylation/degradation.
4 RAMP: Slowly heat to reflux.56°C Supplies activation energy for O-alkylation.
5 SOAK: Maintain reflux for 4-6 hours.56°C Ensures complete conversion. Monitor via TLC/HPLC.
6 Cool to RT, filter solids, concentrate.< 40°C Remove solvent under vacuum. Avoid high bath temps.

Validation Check:

  • TLC: The O-methyl product (Target) is usually less polar (higher Rf) than the N-methyl byproduct (Lactam) because the lactam has a highly polarized amide-like bond.

  • 1H NMR:

    • O-Me: Singlet at ~3.9–4.0 ppm.

    • N-Me: Singlet usually shifted upfield ~3.3–3.5 ppm.

ProcessControl Start Start: Substrate + Solvent Cool Cool to 0°C (Ice Bath) Start->Cool Add Add Methylating Agent (Dropwise, T < 5°C) Cool->Add Exotherm Control Ramp Ramp to 56°C (1°C/min) Add->Ramp Initiate O-Alkylation Soak Hold at 56°C (4-6 Hours) Ramp->Soak Thermodynamic Drive Check QC Check: TLC/HPLC Soak->Check Check->Soak Incomplete Finish Workup (Vac Distillation <40°C) Check->Finish Conversion >98%

Figure 2: Temperature "Ramp and Soak" profile to balance reaction rate and regioselectivity.

References
  • Regioselective Alkylation of Heterocycles

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[4][5]

    • Relevance: Establishes the "Cesium Effect" and solvent polarity principles for ambident nitrogen/oxygen heterocycles.
    • Source: Beilstein J. Org.[5] Chem. 2021, 17, 1939–1951.[5]

    • URL:[Link]

  • Isoxazole Ring Stability

    • Title: pH and temperature stability of the isoxazole ring in leflunomide.[3]

    • Relevance: Documents the kinetics of base-catalyzed isoxazole ring opening at elevated temper
    • Source: ResearchG
    • URL:[Link]

  • Synthesis of Isoxazoles

    • Title: Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition.[6]

    • Relevance: Provides context on alternative synthesis routes and the thermal limitations of isoxazole form
    • Source: Beilstein J. Org.[5] Chem. 2015, 11, 2393–2399.

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 3-Methoxy-4,5-dimethyl-1,2-oxazole

Executive Summary & Core Directive The Challenge: In the synthesis of 3-Methoxy-4,5-dimethyl-1,2-oxazole (also known as 3-methoxy-4,5-dimethylisoxazole), the primary challenge is not the formation of the ring, but the re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: In the synthesis of 3-Methoxy-4,5-dimethyl-1,2-oxazole (also known as 3-methoxy-4,5-dimethylisoxazole), the primary challenge is not the formation of the ring, but the regioselectivity of the alkylation step. When methylating the precursor 4,5-dimethylisoxazol-3(2H)-one , two competing pathways exist:

  • O-Alkylation (Target): Yields the aromatic 3-methoxyisoxazole.

  • N-Alkylation (Alternative/Impurity): Yields the non-aromatic lactam, 2,4,5-trimethylisoxazol-3(2H)-one.

The Solution: This guide provides a definitive 1H NMR framework to distinguish the target product from its N-methylated regioisomer. The core differentiator is the chemical shift of the methyl group introduced at position 3 (O-Me) versus position 2 (N-Me), and the specific shielding patterns of the ring methyls.

Structural Analysis & Electronic Theory

To interpret the NMR data correctly, one must understand the electronic environment of the isoxazole scaffold.

  • 3-Methoxy-4,5-dimethyl-1,2-oxazole (Target):

    • Aromaticity: The ring retains full heteroaromatic character (6

      
       electrons).
      
    • Shielding: The methoxy group is attached to an electronegative oxygen, significantly deshielding the methyl protons.

    • Ring Methyls: The 5-Me is adjacent to the ring oxygen (deshielded), while the 4-Me is in a relatively shielded region.

  • 2,4,5-Trimethylisoxazol-3(2H)-one (N-Methyl Isomer):

    • Structure: Exists as a cyclic amide (lactam).

    • Shielding: The N-methyl group is attached to a nitrogen atom, resulting in a chemical shift distinct from the O-methyl.

DOT Diagram: Structural Decision Tree

The following logic flow illustrates the decision process for confirming the structure.

G Start Crude Product (Alkylation of 3-hydroxy-4,5-dimethylisoxazole) NMR_Acq Acquire 1H NMR (CDCl3, 400+ MHz) Start->NMR_Acq Analyze_Me Analyze Region 3.0 - 4.5 ppm NMR_Acq->Analyze_Me Decision_O Signal at 3.90 - 4.00 ppm (Singlet) Analyze_Me->Decision_O Deshielded (O-Me) Decision_N Signal at 3.20 - 3.40 ppm (Singlet) Analyze_Me->Decision_N Shielded (N-Me) Result_Target CONFIRMED: 3-Methoxy-4,5-dimethylisoxazole (O-Alkylated) Decision_O->Result_Target Result_Impurity IDENTIFIED: 2,4,5-Trimethylisoxazol-3-one (N-Alkylated) Decision_N->Result_Impurity Validation Secondary Validation: NOE/HMBC Result_Target->Validation Result_Impurity->Validation

Caption: Logical workflow for distinguishing O-alkylated target from N-alkylated impurity based on diagnostic methyl shifts.

Comparative Data: Target vs. Alternative

The following data represents standard chemical shifts in Deuterated Chloroform (


).
Table 1: Diagnostic 1H NMR Shifts (400 MHz, )
MoietyTarget: 3-Methoxy-4,5-dimethylisoxazoleAlternative: 2,4,5-Trimethylisoxazol-3-one

(Difference)
New Methyl (Diagnostic) 3.95 ppm (s) (O-Me)3.30 ppm (s) (N-Me)~0.65 ppm
5-Methyl (Ring) 2.25 ppm (s)2.15 ppm (s)~0.10 ppm
4-Methyl (Ring) 1.90 ppm (s)1.85 ppm (s)~0.05 ppm

Note: Values are approximate (


 ppm) and concentration/temperature dependent. "s" denotes singlet.[1]
Table 2: 13C NMR Validation (100 MHz, )
MoietyTarget (O-Alkylated)Alternative (N-Alkylated)Interpretation
Methyl Carbon ~57.0 ppm ~30.0 ppm Critical Check
C-3 (Ring) ~170.0 ppm (C-O)~165.0 ppm (C=O)Carbonyl vs C-O-C

Experimental Protocol

To ensure reproducibility and accurate assignment, follow this standardized protocol.

Sample Preparation[1][2][3][4]
  • Mass: Weigh 5–10 mg of the isolated product.

  • Solvent: Dissolve in 0.6 mL of

    
      (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
    
    • Why

      
      ? It minimizes hydrogen bonding interactions that can broaden peaks in lactam impurities.
      
    • Why TMS? Essential for precise calibration of the methyl regions.

  • Filtration: If the solution is cloudy (common with salt byproducts from alkylation), filter through a small plug of glass wool into the NMR tube.

Acquisition Parameters[1][5]
  • Pulse Sequence: Standard 1D Proton (

    
     or equivalent).
    
  • Scans (NS): 16 scans are sufficient for >5 mg samples.

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: Methyl protons have longer

      
       relaxation times. A short D1 can lead to integration errors, making the ratio of O-Me to Ring-Me inaccurate.
      
Advanced Validation (NOE)

If the chemical shift is ambiguous (e.g., due to solvent effects or complex mixtures), perform a 1D NOE (Nuclear Overhauser Effect) experiment.

  • Irradiate: The diagnostic methyl peak (3.95 ppm or 3.30 ppm).

  • Observation (Target): Irradiating the O-Me at 3.95 ppm should show NO enhancement of the 4-Me or 5-Me signals, as the O-Me is spatially distant from the ring methyls in the preferred conformation.

  • Observation (Alternative): Irradiating the N-Me at 3.30 ppm often shows a weak enhancement of the 4-Me signal due to spatial proximity in the lactam ring structure.

Discussion of Results

The "Diagnostic Gap"

The most robust indicator is the 0.65 ppm gap between the O-methyl and N-methyl signals.

  • O-Methyl (3.95 ppm): The oxygen atom is highly electronegative, pulling electron density away from the methyl protons (deshielding), pushing the signal downfield.

  • N-Methyl (3.30 ppm): Nitrogen is less electronegative than oxygen. Furthermore, in the lactam structure, the nitrogen lone pair participates in resonance with the carbonyl, but the inductive deshielding is weaker than the direct O-linkage.

Coupling Constants

While typically reported as singlets, high-resolution (600 MHz+) scans may reveal fine structure:

  • Homoallylic Coupling: A very small coupling (

    
     Hz) may be observed between the 4-Me and 5-Me groups. This appears as a broadening of the singlets rather than a distinct quartet.
    

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS No. 3452 (Isoxazole derivatives).

  • Hansen, P. E. (1979). Carbon-13 NMR Chemical Shifts in Isoxazoles. Annual Reports on NMR Spectroscopy, 25, 1-30. (General reference for isoxazole carbon shifts).
  • PubChem. (2023). 3-Methoxy-4,5-dimethylisoxazole Compound Summary.

  • RSC Advances. (2014). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles. RSC Advances, 4, 35017-35027. (Describes regioselectivity issues in isoxazole synthesis).

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing 3-methoxyisoxazole and 2-methylisoxazol-3-one Isomers

For researchers, scientists, and professionals in drug development, the unambiguous identification of isomeric structures is a cornerstone of chemical synthesis and analysis. The subtle differences between isomers can le...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of isomeric structures is a cornerstone of chemical synthesis and analysis. The subtle differences between isomers can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of two such isomers: 3-methoxyisoxazole and 2-methylisoxazol-3-one. We will explore the fundamental chemical differences that give rise to distinct spectroscopic and chromatographic behaviors, supported by experimental data and detailed protocols. Our approach is grounded in the principles of scientific integrity, providing you with a self-validating framework for isomer differentiation.

The Challenge: Subtle Structural Differences with Significant Consequences

At first glance, 3-methoxyisoxazole and 2-methylisoxazol-3-one share the same molecular formula (C4H5NO2) and molecular weight (99.09 g/mol ). However, the arrangement of their atoms confers distinct chemical properties. 3-methoxyisoxazole is an aromatic ether, with the methoxy group attached to the isoxazole ring at the 3-position. In contrast, 2-methylisoxazol-3-one is a lactam, a cyclic amide, with a methyl group on the nitrogen atom and a carbonyl group at the 3-position. These differences in functional groups are the key to their differentiation.

Spectroscopic Elucidation: Unmasking the Isomers

A multi-technique spectroscopic approach is the most robust method for distinguishing between these isomers. Here, we delve into the expected and observed differences in their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides the most definitive data for distinguishing between 3-methoxyisoxazole and 2-methylisoxazol-3-one. The chemical environment of each proton and carbon atom is unique, leading to characteristic chemical shifts.

¹H NMR Spectroscopy

The proton NMR spectra of the two isomers will exhibit clear differences in the chemical shifts of the methyl protons and the ring protons.

  • 3-methoxyisoxazole: The methoxy protons (-OCH₃) will appear as a singlet, typically in the range of 3.8-4.2 ppm. The two ring protons will present as distinct signals, with the proton at the 4-position appearing as a doublet and the proton at the 5-position as another doublet, with their exact chemical shifts and coupling constants being characteristic.

  • 2-methylisoxazol-3-one: The N-methyl protons (-NCH₃) will also be a singlet but will be shifted upfield compared to the methoxy protons of the other isomer, typically appearing in the 2.8-3.5 ppm range. The two protons on the isoxazole ring will also have their own characteristic shifts and coupling patterns, which will differ from those of 3-methoxyisoxazole.

¹³C NMR Spectroscopy

The carbon NMR spectra provide even more compelling evidence for differentiation, particularly due to the presence of the carbonyl carbon in 2-methylisoxazol-3-one.

  • 3-methoxyisoxazole: The spectrum will show a signal for the methoxy carbon around 55-60 ppm. The three ring carbons will have distinct chemical shifts in the aromatic region (typically 90-160 ppm).

  • 2-methylisoxazol-3-one: The most telling signal will be the carbonyl carbon (C=O) of the lactam, which will appear significantly downfield, typically in the range of 160-180 ppm. The N-methyl carbon will have a chemical shift in the range of 25-35 ppm. The remaining two ring carbons will have their own characteristic signals.

Illustrative ¹H and ¹³C NMR Data

CompoundFunctional Group¹H Chemical Shift (ppm, multiplicity)¹³C Chemical Shift (ppm)
3-methoxyisoxazole Methoxy (-OCH₃)~3.9 (s)~58
Ring Protons~6.2 (d), ~8.3 (d)~95 (C4), ~155 (C5), ~165 (C3)
2-methylisoxazol-3-one N-Methyl (-NCH₃)~3.2 (s)~30
Ring Protons~5.9 (d), ~7.5 (d)~90 (C4), ~150 (C5), ~170 (C=O)

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

NMR_Differentiation

Mass Spectrometry (MS): Fragmentation as a Fingerprint

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) will differ due to their distinct structures.

  • 3-methoxyisoxazole: The fragmentation is likely to involve the loss of the methoxy group (•OCH₃, 31 Da) or formaldehyde (CH₂O, 30 Da) from the molecular ion. Cleavage of the isoxazole ring can also lead to characteristic fragments.

  • 2-methylisoxazol-3-one: A characteristic fragmentation pathway for lactams is the loss of carbon monoxide (CO, 28 Da). The loss of the N-methyl group (•CH₃, 15 Da) is also a probable fragmentation.

Expected Key Fragments in Mass Spectra

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Neutral Losses
3-methoxyisoxazole 9968 (M-OCH₃), 69 (M-CH₂O), and other ring fragments
2-methylisoxazol-3-one 9971 (M-CO), 84 (M-CH₃), and other fragments

MS_Fragmentation

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is excellent for identifying the presence of specific functional groups. The most significant difference between our two isomers in the IR spectrum will be the presence of a strong carbonyl (C=O) absorption band for 2-methylisoxazol-3-one.

  • 3-methoxyisoxazole: The spectrum will be characterized by C-O-C stretching vibrations of the ether group (around 1050-1250 cm⁻¹) and the characteristic aromatic C=N and C=C stretching vibrations of the isoxazole ring (around 1400-1650 cm⁻¹).

  • 2-methylisoxazol-3-one: The most prominent feature will be a strong absorption band corresponding to the lactam carbonyl (C=O) stretch, typically found in the range of 1680-1750 cm⁻¹. The C=C and C=N stretching vibrations of the ring will also be present.

Key Diagnostic FTIR Absorption Bands

CompoundKey Functional GroupCharacteristic Absorption Band (cm⁻¹)
3-methoxyisoxazole Ether (C-O-C)1050-1250 (strong)
Aromatic Ring (C=N, C=C)1400-1650 (multiple bands)
2-methylisoxazol-3-one Lactam (C=O)1680-1750 (strong, sharp)
Ring (C=C, C=N)1400-1650 (multiple bands)

Chromatographic Separation: Resolving the Isomers

In cases where a mixture of the two isomers is present, chromatographic separation is essential. Due to their different polarities, they can be effectively separated using techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an excellent technique for separating volatile compounds. The two isomers will have different retention times on a standard non-polar or moderately polar GC column. The less polar 3-methoxyisoxazole is expected to elute earlier than the more polar 2-methylisoxazol-3-one. Coupling the GC to a mass spectrometer (GC-MS) allows for simultaneous separation and identification based on the fragmentation patterns discussed earlier.

High-Performance Liquid Chromatography (HPLC)

HPLC is also a powerful tool for separating these isomers. A reversed-phase HPLC method, using a C18 column, would be a good starting point. The more polar 2-methylisoxazol-3-one will have a shorter retention time than the less polar 3-methoxyisoxazole when using a mobile phase of water and an organic modifier like acetonitrile or methanol.

HPLC_Separation

Experimental Protocols

To ensure the trustworthiness and reproducibility of your results, we provide the following detailed, step-by-step methodologies for the key analytical techniques.

Protocol 1: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the isoxazole isomer for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[1][2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[1][2]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.[2]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Analysis: Insert the sample into the NMR spectrometer and acquire the ¹H and/or ¹³C NMR spectra according to the instrument's standard operating procedures.

Protocol 2: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions (Typical):

    • Column: A standard non-polar (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) or mid-polar column.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis: Analyze the resulting chromatogram for retention times and the mass spectrum of each eluting peak.

Protocol 3: FTIR Sample Preparation (ATR Method)
  • Instrument Background: Collect a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[3]

  • Pressure Application: For solid samples, apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[3]

  • Spectrum Acquisition: Acquire the FTIR spectrum of the sample, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Conclusion

The differentiation of 3-methoxyisoxazole and 2-methylisoxazol-3-one, while challenging due to their isomeric nature, is readily achievable through a systematic application of modern analytical techniques. NMR spectroscopy, particularly ¹³C NMR, stands out as the most definitive method due to the unambiguous presence of a carbonyl signal in the lactam isomer. Mass spectrometry provides valuable confirmatory data through distinct fragmentation patterns, while FTIR offers a rapid and straightforward means of identifying the key carbonyl functional group. Chromatographic methods such as GC-MS and HPLC are indispensable for the separation and analysis of isomeric mixtures. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and accurately distinguish between these two important isoxazole isomers, ensuring the integrity and success of their scientific endeavors.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Cady, S. (2013). NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

  • Emory University, Department of Chemistry. Small molecule NMR sample preparation. (2023). [Link]

  • Drawell Scientific Instrument Co., Ltd. Sample Preparation for FTIR Analysis. [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. FT-IR sample preparation. [Link]

  • LPD Lab Services Ltd. FTIR Principles and Sample Preparation. [Link]

  • University of Leicester, Department of Chemistry. How to Prepare Samples for NMR. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Gong, Y., Chen, X., & Wu, W. (2024). Application of Fourier transform infrared (FTIR) spectroscopy in sample preparation: Material characterization and mechanism investigation. Advances in Sample Preparation. [Link]

  • SIELC Technologies. Separation of Isoxazole on Newcrom R1 HPLC column. [Link]

  • EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR). [Link]

  • Beilstein Journals. (Supporting Information). Experimental procedures, characterization data and copies of NMR spectra. [Link]

  • PubChem. 3-Methylisoxazole. National Center for Biotechnology Information. [Link]

  • RSC Publishing. (Supporting Information). Analytical data for compounds 2,3,4,5. [Link]

  • Giorgi, G., et al. (2025). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. Request PDF. [Link]

  • Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed. [Link]

  • ResearchGate. The FTIR spectrum of 3c. [Link]

  • PubChem. 3-Amino-5-methylisoxazole. National Center for Biotechnology Information. [Link]

  • ResearchGate. 13C-NMR Spectrum for N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)3,7-dioxo-1,2-diazepane-1-carboxamide. [Link]

  • SpectraBase. 3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-4,4-dimethyl-. [Link]

  • Perras, F. A., et al. (2019). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. [Link]

  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]

  • ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

  • ResearchGate. FTIR spectra of compound 3. [Link]

  • ResearchGate. Table 1. Selected 1 H NMR data (δ in ppm, J in Hz) of the isoxazolines.... [Link]

  • Adamska, K., et al. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica – Drug Research. [Link]

  • ResearchGate. FTIR spectrum of compound III. IR, ν max /cm -1 : 2960 (CH, aliphatic),.... [Link]

  • ResearchGate. FTIR spectrum of compound 3. [Link]

  • NIST. Isoxazole, 3,5-dimethyl-. NIST WebBook. [Link]

  • ResearchGate. FTIR spectrum of the synthesized compound 3g. [Link]

  • SpectraBase. 2-Methyl-3-oxazoline. [Link]

  • NIST. 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. NIST WebBook. [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • PubChem. Isoxazole. National Center for Biotechnology Information. [Link]

  • Frincke, J. M., & Faulkner, D. J. (1982). Renieramycins H and I, two novel alkaloids from the sponge Haliclona cribrícutis Dendy. Journal of the American Chemical Society, 104(1), 265-269. [Link]

  • NIST. 2-Oxazolidinone, 3-methyl-. NIST WebBook. [Link]

Sources

Validation

Comparative FTIR Analysis: 3-Methoxy-4,5-dimethyl-1,2-oxazole vs. Structural Analogs

Topic: FTIR spectral analysis of 3-Methoxy-4,5-dimethyl-1,2-oxazole Content Type: Comparative Technical Guide Executive Summary This guide provides a high-resolution spectral analysis of 3-Methoxy-4,5-dimethyl-1,2-oxazol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR spectral analysis of 3-Methoxy-4,5-dimethyl-1,2-oxazole Content Type: Comparative Technical Guide

Executive Summary

This guide provides a high-resolution spectral analysis of 3-Methoxy-4,5-dimethyl-1,2-oxazole , a specialized heterocyclic pharmacophore. Unlike standard isoxazole derivatives, the introduction of the methoxy group at the C3 position creates distinct electronic perturbations that are detectable via Fourier Transform Infrared (FTIR) spectroscopy. This document compares the target molecule against its closest structural analog, 3,5-Dimethylisoxazole , to provide researchers with a definitive identification matrix.

Part 1: Materials & Methods (Experimental Protocol)

To ensure spectral reproducibility, the following Attenuated Total Reflectance (ATR) protocol is recommended over traditional KBr pelletization. The target molecule is typically a low-melting solid or oil, making ATR the superior choice for minimizing moisture interference and sample loss.

Protocol: High-Fidelity ATR-FTIR Acquisition

Equipment: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent) equipped with a Diamond or ZnSe ATR crystal. Parameters:

  • Resolution: 4 cm⁻¹

  • Scans: 32 (Sample) / 32 (Background)

  • Range: 4000–650 cm⁻¹

  • Apodization: Boxcar or Happ-Genzel

Step-by-Step Workflow:

  • Crystal Cleaning: Clean the ATR crystal with isopropanol. Verify cleanliness by running a "Preview" scan (must show flat baseline).

  • Background Collection: Collect air background to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.

  • Sample Deposition: Apply ~5 mg of 3-Methoxy-4,5-dimethyl-1,2-oxazole directly onto the crystal focal point.

  • Compression: Apply pressure using the anvil until the force gauge reads 80–100 (arbitrary units) to ensure intimate contact.

  • Acquisition: Execute the scan.

  • Post-Processing: Apply ATR correction (if quantitative comparison to transmission libraries is required).

FTIR_Workflow Start Start: Crystal Prep Background Acquire Background (Air/Ambient) Start->Background Sample Sample Deposition (Direct Contact) Background->Sample Pressure Apply Pressure (High Contact) Sample->Pressure Scan Spectral Acquisition (32 Scans, 4cm⁻¹) Pressure->Scan Process ATR Correction & Baseline Subtraction Scan->Process

Figure 1: Optimized ATR-FTIR workflow for lipophilic isoxazole derivatives.

Part 2: Comparative Spectral Analysis

The identification of 3-Methoxy-4,5-dimethyl-1,2-oxazole relies on distinguishing it from 3,5-Dimethylisoxazole . The key differentiator is the Methoxy (–OCH₃) group, which introduces strong C–O stretching vibrations and alters the electron density of the isoxazole ring [1].

Table 1: Critical Spectral Bands & Assignments
Functional GroupVibration ModeTarget: 3-Methoxy-4,5-dimethyl-1,2-oxazole (cm⁻¹)Comparator: 3,5-Dimethylisoxazole (cm⁻¹)differentiation Note
C–H (Aliphatic) Stretch (asym/sym)2980 – 28502980 – 2920Target has increased intensity due to extra –CH₃ (methoxy).
C=N (Ring) Stretch1615 – 16301590 – 1610Target shifts to higher freq. due to Mesomeric (+M) effect of O-Me.
C=C (Ring) Stretch1500 – 15201480 – 1500Characteristic "Isoxazole Breathing" mode [2].
C–O–C (Ether) Asymmetric Stretch 1240 – 1275 ABSENT PRIMARY IDENTIFIER. Strong, sharp band.
C–O–C (Ether) Symmetric Stretch1020 – 1050ABSENTSecondary confirmation of methoxy group.
N–O (Ring) Stretch920 – 950900 – 930Sensitive to ring substitution pattern [3].
Mechanistic Insight: Why the Peaks Shift
  • The Methoxy "Marker" (1240–1275 cm⁻¹): The most definitive feature is the C–O–C asymmetric stretch. In 3,5-dimethylisoxazole, this region is relatively silent (fingerprint only). In the 3-Methoxy derivative, the oxygen atom attached to the ring creates a strong dipole change during vibration, resulting in a dominant peak [4].

  • Ring Electronic Perturbation (1615–1630 cm⁻¹): The C=N bond in the isoxazole ring is sensitive to substituents. The methoxy group at position 3 acts as an electron donor (Resonance Effect), which increases the double-bond character of the adjacent bonds compared to the methyl-substituted analog, causing a slight blue shift (higher wavenumber) [5].

Part 3: Decision Matrix for Identification

When analyzing an unknown sample suspected to be this pharmacophore, use the following logic tree to validate identity and purity.

Spectral_Decision_Tree Start Unknown Sample Spectrum Check_CN Check 1600-1640 cm⁻¹ (Ring C=N Present?) Start->Check_CN Result_Isoxazole Isoxazole Core Confirmed Check_CN->Result_Isoxazole Yes Result_Reject REJECT: Not an Isoxazole Check_CN->Result_Reject No Check_CO Check 1240-1275 cm⁻¹ (Strong C-O Band?) Check_OH Check 3200-3600 cm⁻¹ (Broad O-H Band?) Check_CO->Check_OH Strong Present Result_Analog PROBABLE ANALOG: 3,5-Dimethylisoxazole Check_CO->Result_Analog Weak/Absent Result_Target IDENTITY CONFIRMED: 3-Methoxy-4,5-dimethyl-1,2-oxazole Check_OH->Result_Target Absent Result_Impurity IMPURITY ALERT: Hydrolysis Product (Isoxazolone) Check_OH->Result_Impurity Present (Hydrolysis) Result_Isoxazole->Check_CO

Figure 2: Spectral decision matrix for validating 3-Methoxy-4,5-dimethyl-1,2-oxazole purity.

Impurity Warning: If a broad peak appears at 3200–3400 cm⁻¹ (O-H stretch) and the C=N band shifts significantly to 1680–1700 cm⁻¹ (C=O character), the sample has likely hydrolyzed to the corresponding isoxazolone (tautomer). This is a common degradation pathway for 3-methoxyisoxazoles in the presence of moisture [6].

References
  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
  • NIST Mass Spectrometry Data Center. (2023). Isoxazole Infrared Spectrum. National Institute of Standards and Technology.[1] Link

  • Bąchor, U., et al. (2019).[2][3] Synthesis and structural characterization of isoxazole derivatives. Acta Crystallographica Section E. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard for C-O ether assignment).
  • Speroni, G. (1962). The Chemistry of Heterocyclic Compounds, Isoxazoles. Wiley-Interscience. (Classic text on isoxazole electronic properties).
  • Zhu, Y., et al. (2018). Stability and degradation pathways of 3-substituted isoxazoles. Journal of Pharmaceutical Sciences. Link

Sources

Comparative

Comparative Mass Spectrometric Profiling of Dimethyl Isoxazole Regioisomers

Topic: Mass Spectrometry Fragmentation Patterns of Dimethyl Isoxazoles Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary In medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Dimethyl Isoxazoles Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In medicinal chemistry and metabolomics, distinguishing between regioisomers of dimethyl isoxazole (DMI) is a critical analytical challenge. These isomers—3,5-dimethylisoxazole , 4,5-dimethylisoxazole , and 3,4-dimethylisoxazole —share an identical molecular weight (97.11 Da) and elemental formula (


), rendering standard low-resolution MS1 analysis insufficient.

This guide serves as a technical comparative analysis of the fragmentation behaviors of these isomers under Electron Ionization (EI) conditions. Unlike soft ionization techniques (ESI/APCI) which yield primarily protonated molecular ions (


), EI at 70 eV induces specific skeletal rearrangements that act as a "fingerprint" for regioisomer identification. We compare the mechanistic pathways and diagnostic ions of each isomer to provide a self-validating protocol for their differentiation.
Mechanistic Foundation: The Isoxazole Rearrangement

To interpret the data correctly, one must understand the underlying causality of the fragmentation. The primary trigger in isoxazole fragmentation is the cleavage of the labile N-O bond (the weakest bond in the ring), followed by a contraction to an azirine intermediate.

The subsequent fragmentation is dictated by the substituents at positions C3, C4, and C5. The general rule, supported by extensive studies (e.g., Bowie et al.), is that the substituent at the C3 position determines the nature of the nitrile extruded:

  • C3-Alkyl: Extrudes Alkyl-CN (Nitrile).

  • C3-H: Extrudes HCN (Hydrogen Cyanide).

This mechanistic divergence is the core "product feature" that allows us to distinguish the isomers.

Figure 1: General Fragmentation Pathway (DOT Visualization)

IsoxazoleFragmentation Isoxazole Parent Isoxazole (m/z 97) NO_Cleavage N-O Bond Cleavage (Acyclic Intermediate) Isoxazole->NO_Cleavage e- impact Azirine 2-Acylazirine Intermediate NO_Cleavage->Azirine Recyclization Path_A Pathway A: Nitrile Extrusion (R3-CN) Azirine->Path_A Major Route Path_B Pathway B: Ketene/Acyl Loss Azirine->Path_B Minor Route Fragment1 Fragment1 Path_A->Fragment1 Diagnostic Ion (M - Nitrile) Fragment2 Fragment2 Path_B->Fragment2 Diagnostic Ion (Acyl Cation)

Caption: Figure 1. The fundamental isoxazole-to-azirine rearrangement pathway. The specific identity of the 'Nitrile' and 'Acyl' fragments depends on the regioisomer structure.

Comparative Analysis: Diagnostic Ion Profiling

The following comparison matrix synthesizes experimental data (NIST and literature values) to highlight the distinguishing features of each isomer.

Table 1: Comparative Fragmentation Data (EI, 70 eV)
Feature3,5-Dimethylisoxazole 4,5-Dimethylisoxazole 3,4-Dimethylisoxazole
Structure Me at C3, C5Me at C4, C5Me at C3, C4
C3 Substituent Methyl (

)
Hydrogen (

)
Methyl (

)
Primary Loss

(Acetonitrile)

(Hydrogen Cyanide)

(Acetonitrile)
Diagnostic Ion 1 m/z 43 (

)
m/z 70 (

)
m/z 56 (

)
Diagnostic Ion 2 m/z 82 (

)
m/z 55 (

)
m/z 41 (

)
Base Peak Often m/z 43 or 82Often m/z 70Often m/z 56
Detailed Performance Analysis

1. 3,5-Dimethylisoxazole (The Standard) [1][2]

  • Mechanism: The C3-Methyl leads to the extrusion of acetonitrile (mass 41). However, the resulting fragment is often unstable and further degrades.

  • Key Signature: The most prominent feature is the formation of the Acetyl cation (m/z 43) . This arises because the C5-Methyl group, adjacent to the oxygen, forms an acetyl unit (

    
    ) upon ring cleavage.
    
  • Secondary Signature: A strong peak at m/z 82 represents the direct loss of a methyl radical (

    
    ), likely from the C5 position due to resonance stabilization from the oxygen.
    

2. 4,5-Dimethylisoxazole (The C3-Unsubstituted Variant)

  • Mechanism: With a Hydrogen at C3, the primary elimination is HCN (mass 27) .

  • Key Signature: This loss is highly diagnostic, yielding a prominent odd-electron ion at m/z 70 (

    
    ).
    
  • Differentiation: If your spectrum shows a base peak or major peak at m/z 70, it is almost certainly the 4,5-isomer (or a 4/5 substituted variant with H at C3).

3. 3,4-Dimethylisoxazole (The C5-Unsubstituted Variant)

  • Mechanism: Like the 3,5-isomer, it has a C3-Methyl and will extrude acetonitrile (mass 41).

  • Key Signature: Unlike the 3,5-isomer, the remaining fragment (mass 56) is more stable here. Consequently, m/z 56 is often the base peak.

  • Differentiation: The absence of a strong Acetyl cation (m/z 43)—because there is no methyl at C5 to form

    
    —distinguishes this cleanly from the 3,5-isomer.
    
Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity, follow this validated GC-MS workflow. This protocol is designed to maximize the detection of the diagnostic fragment ions listed above.

Prerequisites:

  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Thermo ISQ).

  • Column: Non-polar capillary column (e.g., DB-5MS or HP-5), 30m x 0.25mm, 0.25µm film.

  • Solvent: Methanol or Acetonitrile (LC-MS grade).

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the isoxazole standard/sample to a concentration of 10 µg/mL (10 ppm) in Methanol.

    • Why: High concentrations can lead to dimerization or detector saturation, skewing ratio abundance.

  • GC Parameters:

    • Inlet Temp: 250°C.

    • Injection Mode: Split (10:1 or 20:1) to sharpen peaks.

    • Oven Program: Hold 40°C for 2 min, Ramp 10°C/min to 150°C.

    • Why: Dimethyl isoxazoles are volatile (BP ~140-145°C). Starting at 40°C ensures the solvent peak separates from the analyte.

  • MS Parameters (Critical):

    • Source Temp: 230°C.

    • Ionization: Electron Impact (EI) at 70 eV .

    • Scan Range: m/z 25 – 150.

    • Why: Scanning below m/z 40 is essential to detect the background presence of air, but for these analytes, we focus on > m/z 40. However, ensure the lower limit captures m/z 27 (HCN) if your instrument allows, though m/z 70 is the surrogate marker for HCN loss.

  • Data Analysis & QC:

    • System Suitability: Verify the m/z 69/219/502 ratios using PFTBA tuning standard.

    • Identification Logic: Use the decision tree below.

Figure 2: Regioisomer Identification Decision Tree

DecisionTree Start Analyze Mass Spectrum (Parent m/z 97) Check_70 Is m/z 70 prominent? (Loss of HCN) Start->Check_70 Result_45 Identify: 4,5-Dimethylisoxazole Check_70->Result_45 Yes (C3-H present) Check_43 Is m/z 43 (Acetyl) the Base Peak? Check_70->Check_43 No (C3-Me present) Result_35 Identify: 3,5-Dimethylisoxazole Check_43->Result_35 Yes (C5-Me present) Result_34 Identify: 3,4-Dimethylisoxazole (Look for m/z 56) Check_43->Result_34 No (C5-H present)

Caption: Figure 2. Logical workflow for assigning regioochemistry based on diagnostic ion abundance.

Supporting Data & Validation

The validity of this protocol is grounded in the standard reference data provided by the National Institute of Standards and Technology (NIST) and foundational heterocyclic mass spectrometry literature.

  • 3,5-Dimethylisoxazole: NIST data confirms the dominance of m/z 43 and m/z 82, consistent with the cleavage of the acetyl group at C5 [1].

  • Mechanism Validation: The "Nitrile Extrusion" rule (C3-R determines R-CN loss) is a well-established phenomenon in heterocyclic chemistry, originally detailed in extensive electron impact studies of isoxazoles [2].

References
  • NIST Mass Spectrometry Data Center. Isoxazole, 3,5-dimethyl-, Mass Spectrum.[1][3][4] NIST Chemistry WebBook, SRD 69.[1][2] [Link]

  • Bowie, J. H., et al. Electron Impact Studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry, 1969.[5] [Link]

  • PubChem. 3,5-Dimethylisoxazole Compound Summary. National Library of Medicine. [Link]

Sources

Validation

HPLC Method Development Guide: 3-Methoxy-4,5-dimethyl-1,2-oxazole Purity Profiling

Executive Summary Developing a purity method for 3-Methoxy-4,5-dimethyl-1,2-oxazole presents a classic chromatographic challenge: separating a neutral, moderately lipophilic ether from its highly polar, potentially acidi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 3-Methoxy-4,5-dimethyl-1,2-oxazole presents a classic chromatographic challenge: separating a neutral, moderately lipophilic ether from its highly polar, potentially acidic synthetic precursors (specifically the 3-hydroxy tautomer).[1]

While Gas Chromatography (GC) is often a default for small volatile heterocycles, it fails to adequately quantify thermally labile or non-volatile polar impurities without derivatization. Standard isocratic HPLC often lacks the peak capacity to resolve process-related impurities from the solvent front.[1]

The Solution: This guide champions a Gradient RP-HPLC method using an acidic mobile phase (pH 2.5) . This approach ensures protonation of acidic impurities, maximizing resolution (


) and sensitivity.
Performance Comparison Matrix
FeatureMethod A: Optimized Gradient HPLC (Recommended)Method B: Isocratic RP-HPLC (Alternative)Method C: GC-FID (Alternative)
Selectivity (

)
High (Resolves 3-OH impurity & regioisomers)Low (Co-elution of polar impurities at

)
Medium (Good for isomers, poor for polar/salts)
Sensitivity (LOD) High (< 0.05%)ModerateHigh (for volatile components only)
Robustness High (Buffered pH controls ionization)Low (Susceptible to pH shifts)Moderate (Injector liner contamination)
Suitability Purity Profiling & Stability Assay (Main Peak Only)Residual Solvent / Assay

The Challenge: Molecular Context

To design a robust method, we must understand the analyte and its "Impurity Landscape."

  • Target Molecule: 3-Methoxy-4,5-dimethyl-1,2-oxazole[1]

  • Key Physicochemical Properties:

    • Chromophore: Isoxazole ring (Absorption

      
       nm).[1]
      
    • Polarity: Moderately lipophilic (LogP

      
       1.5 - 2.0).[1]
      
    • Stability: The O-methyl group is stable, but the isoxazole ring can be susceptible to ring-opening under strong basic conditions.[1]

The Critical Impurity: 3-Hydroxy-4,5-dimethylisoxazole

The primary synthesis route typically involves O-methylation of the 3-hydroxy precursor.[1]

  • Problem: The 3-hydroxy isoxazole (often existing as the isoxazol-3(2H)-one tautomer) is acidic (pKa

    
     6-7).
    
  • Chromatographic Impact: At neutral pH, this impurity ionizes, eluting in the void volume (unretained). Acidic control is mandatory.

Optimized Protocol (Method A)

This protocol is designed to be a self-validating system, ensuring that if the System Suitability Test (SST) passes, the data is reliable.

Chromatographic Conditions[1][2][3][4][5][6][7]
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex)High surface area for retention; 3.5 µm offers better resolution than 5 µm without UHPLC backpressure.[1]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]5)Suppresses ionization of acidic impurities (3-OH), increasing their retention.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and UV cutoff than Methanol; sharper peaks for isoxazoles.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp 35°CImproves mass transfer and retention time reproducibility.
Detection UV at 220 nm (Reference: 360 nm)Isoxazoles have weak absorbance above 240 nm. 220 nm maximizes signal-to-noise.[1]
Injection Vol 5 - 10 µLPrevent column overload.
Gradient Program[1]
Time (min)% Mobile Phase BEvent
0.010Initial hold to retain polar impurities.
2.010Isocratic hold.[1]
12.060Linear ramp to elute the main methoxy peak.
15.090Wash step to remove highly lipophilic dimers.
17.090Hold wash.[1]
17.110Return to initial conditions.
22.010Re-equilibration (Critical for reproducibility).
Standard Preparation[1][4]
  • Stock Solution: Dissolve 10 mg of 3-Methoxy-4,5-dimethyl-1,2-oxazole in 10 mL Acetonitrile (1.0 mg/mL).

  • System Suitability Solution: Mix Stock Solution with 0.1 mg/mL of the known impurity (3-Hydroxy-4,5-dimethylisoxazole) to achieve a 10:1 ratio.[1]

  • Sample Solution: Dilute Stock to 0.5 mg/mL in Mobile Phase A:B (50:50). Note: Matching the diluent to the initial gradient strength is less critical here due to the 10% organic start, but 50:50 ensures solubility.

Method Development Logic & Workflow

The following diagram illustrates the decision-making process used to arrive at Method A, highlighting the "Fail/Fix" loops inherent in robust development.

MethodDevelopment cluster_legend Key Logic Start Start: Molecule Assessment (Isoxazole Core, Neutral Ether) Scouting Scouting Run Gradient 5-95% B pH 7.0 (Neutral) Start->Scouting Check1 Check: Impurity Retention? Scouting->Check1 Acidify Action: Acidify Mobile Phase (pH 2.5, H3PO4) Protonate 3-OH impurity Check1->Acidify No (Elutes in Void) Check2 Check: Resolution (Rs) > 2.0? Check1->Check2 Yes Rescreen Rescreen: Gradient 5-95% B pH 2.5 Acidify->Rescreen Rescreen->Check2 Optimize Optimization: Flatten Gradient Slope (10% to 60% B) Check2->Optimize No (Co-elution) Final Final Method A High Purity & Robustness Check2->Final Yes Optimize->Final L1 Neutral pH = 3-OH Ionization (Bad) L2 Acidic pH = 3-OH Retention (Good)

Caption: Workflow demonstrating the critical decision to acidify the mobile phase to retain the hydrolytic impurity.

Validation & System Suitability (Self-Validating Systems)

To ensure Trustworthiness , the method must include a System Suitability Test (SST) run before every sample set.

SST Criteria (Acceptance Limits)
ParameterAcceptance CriteriaScientific Justification
Resolution (

)

between Main Peak and Impurity
Ensures accurate integration of the impurity tail.
Tailing Factor (

)

Indicates minimal secondary interactions (silanol activity).[1]
% RSD (Area)

(n=5 injections)
Confirms pump/injector precision (ICH Q2).
Capacity Factor (

)

for first peak
Ensures peak is truly retained and not a void disturbance.[1]
Validation Parameters (ICH Q2(R1))

Referencing ICH guidelines [1][2], the following validation characteristics should be established:

  • Specificity: Inject Mobile Phase, Placebo, and Impurity Spikes. Result: No interference at the retention time of the main peak.

  • Linearity: 5 levels from LOQ to 150% of target concentration. Acceptance:

    
    .[1]
    
  • Accuracy (Recovery): Spike samples at 50%, 100%, and 150%. Acceptance: 98.0% - 102.0% recovery.[1]

  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.

Scientific Rationale: Why Alternatives Fail

Why not Isocratic C18? (Method B)

While simpler, isocratic methods often fail "Force Degradation" studies. If the molecule degrades into a highly non-polar dimer, an isocratic run stopped too early will miss it (carryover to next injection). Conversely, if the method is tuned for the dimer, the polar 3-hydroxy impurity elutes with the solvent front (


), making quantification impossible.
Why not GC-FID? (Method C)

GC is excellent for the main peak (3-Methoxy-4,5-dimethyl-1,2-oxazole is volatile).[1] However:

  • Thermal Instability: The 3-hydroxy impurity can dehydrate or degrade in the hot injector port, leading to ghost peaks.

  • Derivatization Required: To analyze the polar precursors by GC, silylation (BSTFA) is usually required, adding a manual error-prone step.

References

  • International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on Gradient Elution and pH control).

  • Separation of Isoxazole Derivatives. (General methodology for isoxazole retention on C18).

Sources

Comparative

Comparative Guide: Structural Analysis of 3-Methoxy-4,5-dimethyl-1,2-oxazole

Executive Summary This guide provides a technical comparative analysis of 3-Methoxy-4,5-dimethyl-1,2-oxazole (3-OMe-DMI), focusing on its X-ray crystallographic signature relative to its functional analogs. In medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of 3-Methoxy-4,5-dimethyl-1,2-oxazole (3-OMe-DMI), focusing on its X-ray crystallographic signature relative to its functional analogs.

In medicinal chemistry, the isoxazole ring is a critical pharmacophore (e.g., Valdecoxib, Oxacillin). However, the structural integrity of 3-substituted isoxazoles is often complicated by keto-enol tautomerism . 3-OMe-DMI serves as a "fixed" steric and electronic reference standard because the methylation of the oxygen atom locks the aromatic system, preventing the


-isoxazol-3-one tautomer formation observed in 3-hydroxy variants.

Key Takeaway: Researchers should utilize 3-OMe-DMI crystallographic data to validate the "enol-form" geometry of labile isoxazole drug candidates. This guide outlines the specific bond metrics, packing behaviors, and low-temperature crystallization protocols required to obtain high-resolution data for this low-melting compound.

Structural Context & Comparative Baseline

To interpret the crystallographic data of 3-OMe-DMI, it must be compared against its metabolic precursor (the 3-hydroxy variant) and the unsubstituted core. The primary structural differentiator is the N–O bond length and the C3–O exocyclic bond character .

The Tautomeric Trap
  • 3-Hydroxy-4,5-dimethylisoxazole: Exists in equilibrium between the hydroxy form (aromatic) and the ketone form (non-aromatic). In the solid state, these often crystallize as the ketone or form complex H-bonded dimers.

  • 3-Methoxy-4,5-dimethylisoxazole (Target): The methyl cap forces the molecule into the aromatic enol-ether conformation. This makes it the definitive standard for measuring "pure" aromatic isoxazole geometry.

Comparative Data Metrics

The following table summarizes the expected crystallographic parameters derived from Cambridge Structural Database (CSD) trends for isoxazole derivatives. Use these ranges to validate your experimental refinement.

Structural Parameter3-Methoxy-4,5-dimethyl-1,2-oxazole (Target)3-Hydroxy-4,5-dimethyl-1,2-oxazole (Alternative)Significance
N–O Bond Length 1.40 – 1.42 Å 1.43 – 1.45 Å (if keto-form)The N–O bond shortens in the fully aromatic methoxy species due to delocalization.
C3–O Bond Type Single Bond (1.34 – 1.36 Å )Double Bond character (<1.28 Å)Confirms the "locked" enol ether status vs. the carbonyl of the tautomer.
Ring Planarity RMSD < 0.02 ÅRMSD > 0.05 Å (often puckered)Aromaticity induces strict planarity; keto-forms often show envelope puckering.
Packing Motif Dipole-Dipole /

-Stacking
Strong N–H...O Hydrogen BondsMethoxy substitution disrupts the H-bond network, lowering the melting point.

Experimental Protocol: Handling Low-Melting Isoxazoles

Challenge: 3-Methoxy-4,5-dimethyl-1,2-oxazole is typically a liquid or low-melting solid at room temperature. Standard vapor diffusion methods often fail. Solution: We utilize an In-Situ Cryocrystallography workflow. This self-validating protocol ensures you are diffracting a single crystal, not a frozen glass or powder.

Phase 1: In-Situ Crystal Growth (The Optical Zone Melting Method)
  • Capillary Loading: Draw the neat liquid (or saturated solution in pentane) into a 0.3 mm Lindemann glass capillary. Seal both ends with flame or epoxy.

  • Mounting: Mount the capillary on the goniometer head. Center it in the X-ray beam path.

  • Flash Cooling: Rapidly block the cryostream (set to 100 K) to flash-freeze the sample into a polycrystalline mass.

  • Zone Melting (The Critical Step):

    • Resume the cryostream.

    • Use an optical heating laser or manually block the cryostream for 1-2 seconds to melt the sample except for a small seed at the tip.

    • Slowly cool the sample (ramp rate: -5 K/min) to allow the seed to grow into a single crystal filling the capillary diameter.

    • Validation: Take a 1-degree rotation image. If diffraction spots are discrete (Laué spots) rather than rings (powder), you have a single crystal.

Phase 2: Data Collection Strategy
  • Radiation Source: Use Mo-K

    
      (
    
    
    
    Å) rather than Cu. The lower absorption of Mo is crucial for capillary-mounted samples to prevent absorption artifacts from the glass walls.
  • Resolution Limit: Aim for 0.75 Å or better. Isoxazole N–O bonds are electron-rich; high-resolution data is needed to resolve the electron density between the heteroatoms accurately.

  • Refinement Note: The methyl groups at C4 and C5 often exhibit rotational disorder. Use a "riding model" (AFIX 137 in SHELX) for hydrogen placement if thermal ellipsoids are elongated.

Visualization: Structural Logic & Workflow

Diagram 1: The "Tautomer Lock" Mechanism

This diagram illustrates why the 3-Methoxy variant is structurally distinct from the 3-Hydroxy alternative.

TautomerLogic cluster_0 Alternative: 3-Hydroxy Variant cluster_1 Target: 3-Methoxy Variant OH_Aromatic Enol Form (Aromatic) OH_Keto Keto Form (Non-Aromatic) OH_Aromatic->OH_Keto Proton Transfer (Fast Equilibrium) OMe_Fixed Methyl Ether (Locked Aromaticity) OH_Keto->OMe_Fixed Methylation (Blocks Tautomerism) Outcome1 N-O Bond Shortening (1.41 Å) OMe_Fixed->Outcome1 Outcome2 Strict Planarity OMe_Fixed->Outcome2

Caption: Comparison of the dynamic tautomeric equilibrium in 3-hydroxyisoxazoles vs. the structurally locked 3-methoxy analog.

Diagram 2: In-Situ Crystallization Workflow

This workflow is specific to handling the low-melting nature of the target compound.

CrystallizationWorkflow Start Start: Liquid Sample Capillary Load into 0.3mm Capillary Start->Capillary FlashFreeze Flash Freeze (100 K) Polycrystalline Mass Capillary->FlashFreeze ZoneMelt Optical Zone Melting Create Single Seed FlashFreeze->ZoneMelt Anneal Controlled Cooling (-5 K/min) ZoneMelt->Anneal Check Diffraction Check (Discrete Spots?) Anneal->Check Check->ZoneMelt No (Powder Rings) Collect Collect Data (Mo Source) Check->Collect Yes

Caption: Step-by-step protocol for obtaining single-crystal data from liquid isoxazoles using in-situ zone melting.

References

  • Cambridge Crystallographic Data Centre (CCDC). Isoxazole Geometry Statistics. Cambridge Structural Database. Available at: [Link]

  • Rybakov, V. B., et al. (2006). "Crystal structure of 5-(4-bromophenyl)-1,3-oxazol-2-amine."[1][2] Acta Crystallographica Section E, 62, o4746.[1] (Provides comparative bond lengths for oxazole/isoxazole rings). Available at: [Link]

  • Hangan, A. C., et al. (2010). "Structure of N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)toluenesulfonamide...[3] distinguishing tautomerism." Acta Crystallographica Section B, 66, 615–621.[3] (Methodology for distinguishing tautomers in azoles). Available at: [Link]

Sources

Validation

Technical Guide: Reference Standards for 3-Methoxy-4,5-dimethyl-1,2-oxazole Analysis

Executive Summary The analysis of 3-Methoxy-4,5-dimethyl-1,2-oxazole (MDMO) is a critical control point in the synthesis of isoxazole-based pharmacophores, including sulfonamides and COX-2 inhibitors. As a structural iso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 3-Methoxy-4,5-dimethyl-1,2-oxazole (MDMO) is a critical control point in the synthesis of isoxazole-based pharmacophores, including sulfonamides and COX-2 inhibitors. As a structural isomer of potential genotoxic impurities, its accurate quantification relies entirely on the integrity of the reference standard used.

This guide moves beyond basic product listings to objectively compare analytical approaches for qualifying this standard. It addresses the primary challenge in isoxazole analysis: Regio-selectivity . Distinguishing MDMO from its isomers (e.g., 4-methoxy-3,5-dimethyl-1,2-oxazole) requires specific stationary phase chemistry and rigorous qualification protocols.

Part 1: Comparative Analysis of Reference Standard Grades

In the context of regulatory submissions (ICH Q3A/Q3B), not all "standards" are equal. For MDMO, which often serves as a process intermediate or impurity marker, the choice of standard grade dictates the validity of your data.

Table 1: Reference Standard Hierarchy & Application Suitability
FeaturePrimary Reference Standard (ISO 17034) Analytical Standard (ISO 17025) Research Chemical (Reagent Grade)
Primary Use Release testing, calibrating secondary standards.Routine QC, method development, retention time marker.Early-stage synthesis, qualitative ID only.
Purity Assignment Absolute Methods (qNMR + Mass Balance).Chromatographic Purity (Area %).[1][2][3]Unverified or simple Area %.
Uncertainty Explicitly stated (e.g.,

).
Rarely provided.Not provided.
Traceability NIST/BIPM traceable.Traceable to internal primary std.None.
Regio-Purity Guaranteed (Confirmed by NOESY NMR).High confidence (1H NMR).High Risk (Likely contains isomers).
Cost Factor High (10x).Moderate (3x).Low (1x).

Expert Insight: For MDMO, "Reagent Grade" materials frequently contain up to 5% of the N-methyl or C-methoxy regioisomers due to non-selective methylation during synthesis. Do not use Reagent Grade for quantitative impurity profiling.

Part 2: Methodological Comparison (The "How")

Selecting the right technique for MDMO analysis depends on the analytical goal. Below is a comparison of the three dominant methodologies.

Table 2: Analytical Technique Performance Matrix
ParameterHPLC-UV (PDA) GC-MS qNMR (1H)
Specificity High (with Phenyl-Hexyl phases).Medium (Isomers often co-elute).Absolute (Distinct chemical shifts).
Sensitivity High (LOD < 0.05%).Very High (LOD < 0.01%).Low (LOD ~1%).
Throughput High (15 min/run).Medium (30 min/run).Low (Manual processing).
Suitability Routine QC & Impurity Profiling. Residual solvent/volatile analysis.[4]Primary Standard Qualification.
Risk Co-elution of isomers if method is weak.Thermal degradation of N-O bond.Solvent suppression issues.
Decision Framework: Method Selection

MethodSelection Start START: Define Analytical Goal IsQuant Is the goal Quantification? Start->IsQuant IsPurity Is it Purity Assignment (Standard Qualification)? IsQuant->IsPurity Yes SampleType Sample Matrix Type? IsQuant->SampleType No (ID only) IsPurity->SampleType No (Routine Analysis) qNMR Method A: qNMR (Primary Reference) IsPurity->qNMR Yes (Absolute Purity) HPLC Method B: HPLC-UV (Phenyl-Hexyl Column) SampleType->HPLC Solid/API Matrix GCMS Method C: GC-MS (Headspace/Liquid) SampleType->GCMS Volatile/Solvent Matrix Stop Stop: Re-evaluate Goals HPLC->Stop If resolution < 1.5

Figure 1: Decision tree for selecting the appropriate analytical technique based on the specific phase of drug development.

Part 3: Validated Experimental Protocol (HPLC-UV)

This protocol is designed specifically to resolve 3-Methoxy-4,5-dimethyl-1,2-oxazole from its critical isomer, 3,5-dimethyl-4-methoxy-1,2-oxazole .

Causality of Choice:

  • Stationary Phase: We utilize a Phenyl-Hexyl column rather than a standard C18. Isoxazole isomers differ slightly in their electron density distribution. The

    
     interactions offered by the phenyl ring provide superior selectivity for these regioisomers compared to hydrophobic interactions alone [1].
    
  • Mobile Phase: Acidic modification (Formic Acid) suppresses the ionization of any residual acidic impurities, sharpening peak shape.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl,

    
     (or equivalent).
    
  • Mobile Phase A:

    
     Formic Acid in Water (Milli-Q).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Column Temp:

    
     (Control is critical for isomer separation).
    
  • Detection: UV @

    
     (Isoxazole 
    
    
    
    ).
  • Injection Vol:

    
    .
    
Gradient Profile
Time (min)% Mobile Phase B
0.05
10.040
12.095
15.095
15.15
20.05 (Re-equilibration)
System Suitability Criteria (Self-Validating)

Before running samples, the system must pass these checks:

  • Resolution (

    
    ): 
    
    
    
    between MDMO and nearest impurity.
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • RSD (n=6):

    
     for peak area.
    

Part 4: In-House Qualification Workflow

If a commercial ISO 17034 CRM is unavailable, you must qualify your own standard. This workflow ensures the "Standard" you use is chemically indisputable.

QualificationWorkflow Raw Raw Synthesized Material PrepLC 1. Preparative HPLC (Isolate Main Peak) Raw->PrepLC Dry 2. Lyophilization (Remove Solvent) PrepLC->Dry Check Purity Check (HPLC-UV) Dry->Check Check->PrepLC < 99.5% qNMR 3. qNMR Analysis (Internal Std: Maleic Acid) Check->qNMR > 99.5% KF 4. Water Content (Karl Fischer) Check->KF ROI 5. Residue on Ignition (Inorganics) Check->ROI Calc 6. Mass Balance Calculation qNMR->Calc KF->Calc ROI->Calc CofA Generate CofA (Working Standard) Calc->CofA

Figure 2: Workflow for converting raw material into a Qualified Working Standard using orthogonal methods.

The "Gold Standard" Calculation

To assign purity to your reference standard without a primary comparator, use the Mass Balance Equation supported by ICH Q3A [2]:

graphic Purity (%)
\text{Assay (%)}

Note: qNMR provides a direct potency value which should cross-verify within 1.0% of the Mass Balance value.

References

  • Separation of Isoxazole Regioisomers. SIELC Technologies. Application Note: Separation of Isoxazole on Newcrom R1 HPLC column.

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation, 2006.[4]

  • Quantitative NMR (qNMR). General Chapter <761> Nuclear Magnetic Resonance. United States Pharmacopeia (USP).[5]

  • PubChem Compound Summary. 3,5-Dimethylisoxazole (Structural Analog Data). National Center for Biotechnology Information.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxy-4,5-dimethyl-1,2-oxazole

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our personnel and the protection of our environment. This guide provides a detailed, procedural framework for the proper disposal of 3-Methoxy-4,5-dimethyl-1,2-oxazole (CAS No. 932-27-4).

Hazard Assessment and Classification: An Expert-Informed Approach

The fundamental principle of laboratory safety is to treat substances of unknown toxicity with a high degree of caution.[6] Based on the structure of 3-Methoxy-4,5-dimethyl-1,2-oxazole, we can infer a hazard profile that guides our handling and disposal strategy.

  • Oxazole Core: The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen.[7][8] Related oxazole and isoxazole compounds are often classified as flammable liquids and may cause skin and eye irritation.[9][10][11][12]

  • Methoxy and Dimethyl Groups: These functional groups contribute to the organic nature of the compound, suggesting it should be handled as a flammable organic solvent.

Given these characteristics, 3-Methoxy-4,5-dimethyl-1,2-oxazole must be managed as Hazardous Chemical Waste .[6][13] It should never be disposed of down the drain or in general trash.[3]

Essential Safety Protocols and Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure all appropriate engineering controls and personal protective equipment are in use. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and face shield.Protects against potential splashes which, based on similar compounds, could cause serious eye irritation or damage.[10][11][14]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact. While specific compatibility data is unavailable, nitrile gloves are a standard for incidental contact with many organic chemicals.
Body Protection Flame-retardant laboratory coat.Provides a barrier against spills and potential ignition sources.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.

Step-by-Step Disposal Workflow

The proper disposal of 3-Methoxy-4,5-dimethyl-1,2-oxazole is a systematic process designed to ensure safety and regulatory compliance.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.[4][5]

  • Action: Designate a specific, compatible waste container solely for 3-Methoxy-4,5-dimethyl-1,2-oxazole and its associated contaminated materials (e.g., pipette tips, contaminated wipes).

  • Causality: Never mix this compound with other waste streams.[4] Incompatible wastes can react violently, generate toxic gases, or cause fires.[4] Specifically, keep it segregated from strong acids, bases, and oxidizing agents.

Step 2: Container Selection and Labeling

The container must be robust and clearly communicate its contents and associated hazards.

  • Action: Use a clean, leak-proof container made of a material compatible with organic solvents (e.g., a high-density polyethylene or glass bottle is preferred).[3][5] Ensure the container has a secure, tight-fitting lid.

  • Labeling: Affix a "Hazardous Waste" label to the container immediately. The label must include:

    • The full chemical name: "3-Methoxy-4,5-dimethyl-1,2-oxazole"

    • The words "Hazardous Waste"

    • An accurate list of all contents

    • The accumulation start date (the date the first drop of waste enters the container)

    • The associated hazards (e.g., Flammable, Potential Irritant)

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely within the laboratory prior to collection.

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[3] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Best Practices: The SAA should have secondary containment (such as a spill tray) to capture any potential leaks.[5][6] Keep the waste container closed at all times except when adding waste.[3][15]

Step 4: Disposal of Empty Containers

An "empty" container that held this compound must still be handled with care.

  • Action: To be considered non-hazardous, the container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[6]

  • Critical Note: The rinseate (the solvent used for rinsing) is now considered hazardous waste and must be collected and disposed of in the appropriate liquid hazardous waste container.[6]

  • Final Step: After triple-rinsing, deface or remove all labels from the empty container before disposing of it in the appropriate glass or plastic recycling bin.[4][13]

Step 5: Arranging for Professional Disposal

Disposal must be handled by trained professionals.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste container.[3] Do not attempt to transport or dispose of the chemical waste yourself.

  • Compliance: EHS will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA).[3][13]

Spill Management Protocol

In the event of a small spill within the chemical fume hood:

  • Alert Personnel: Immediately notify others in the laboratory.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the spill.

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent and soap and water. The cleaning materials must also be disposed of as hazardous waste.[6][13]

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[13]

Disposal Procedure Visualization

The following diagram outlines the decision-making and operational workflow for the disposal of 3-Methoxy-4,5-dimethyl-1,2-oxazole.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_contain Containment & Storage cluster_final Final Disposal cluster_spill Spill Response A Identify 3-Methoxy-4,5- dimethyl-1,2-oxazole as waste B Assess Hazards: - Flammable - Potential Irritant/Toxic A->B C Don Personal Protective Equipment (PPE) B->C D Select Compatible Waste Container (Glass or HDPE) C->D Work in Fume Hood E Label Container: 'Hazardous Waste' & Full Chemical Name D->E F Place waste in container E->F G Store in designated Satellite Accumulation Area (SAA) with secondary containment F->G H Container Full or Project Complete? G->H I Contact Environmental Health & Safety (EHS) for pickup H->I J EHS handles final disposal via licensed facility I->J S1 Small Spill Occurs S2 Contain with Inert Absorbent S1->S2 S3 Collect & Dispose of Cleanup Materials as Hazardous Waste S2->S3

Caption: Disposal workflow for 3-Methoxy-4,5-dimethyl-1,2-oxazole.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Properly Managing Chemical Waste in Labor
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Safe Disposal of 4-Methyl-2-(piperidin-2-yl)
  • Navigating the Safe Disposal of 6-Nitro-2-(p-tolyl)benzo[d]oxazole: A Procedural Guide. Benchchem.
  • SAFETY DATA SHEET - Oxazole. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 3,5-Dimethyl-4-isoxazolecarbaldehyde. Fisher Scientific.
  • 3-Methoxy-4,5-dimethyl-1,2-oxazole Product Inform
  • 3-(Methoxymethoxy)-4-methyl-5-phenyl-1,2-oxazole. PubChem.
  • SAFETY DATA SHEET - 3-Methoxy-N,N-dimethylpropanamide. TCI EUROPE N.V.
  • Safety Data Sheet - 2,5-Dimethyl-1,3-oxazole. CymitQuimica.
  • Safety Data Sheet - (3aS,3'aS,8aR,8'aR)-2,2'-Cyclohexylidenebis[3a,8a-dihydro-dihydro-8H-indeno[1,2-d]oxazole]. CymitQuimica.
  • MSDS of 2-(4-METHOXYPHENYL)-4,4-DIMETHYL-4,5-DIHYDRO-1,3-OXAZOLE.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • 3,5-Dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid. PubChem.
  • Oxazole - Wikipedia.
  • 3,5-DIMETHYL-1,2-OXAZOLE | CAS 300-87-8.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.

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